Technical Documentation Center

6-Bromo-3-fluoroimidazo[1,2-a]pyridine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 6-Bromo-3-fluoroimidazo[1,2-a]pyridine
  • CAS: 2001563-56-8

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 6-Bromo-3-fluoroimidazo[1,2-a]pyridine: A Versatile Scaffold for Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 6-Bromo-3-fluoroimidazo[1,2-a]pyridine (CAS Number: 2001563-56-8), a heterocyclic building block o...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 6-Bromo-3-fluoroimidazo[1,2-a]pyridine (CAS Number: 2001563-56-8), a heterocyclic building block of significant interest in medicinal chemistry. We will delve into its chemical properties, synthesis, reactivity, and its burgeoning role in the development of novel therapeutics, particularly as a scaffold for kinase inhibitors.

Introduction: The Privileged Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a "privileged" scaffold in drug discovery, meaning it is a structural motif that is recurrent in molecules with a wide range of biological activities.[1] This bicyclic system, featuring a bridgehead nitrogen atom, is present in numerous approved drugs and clinical candidates, underscoring its therapeutic potential. The versatility of this scaffold allows for substitutions at various positions, enabling the fine-tuning of physicochemical properties and biological targets. The introduction of a bromine atom at the 6-position and a fluorine atom at the 3-position of the imidazo[1,2-a]pyridine ring system, as in the title compound, offers unique opportunities for medicinal chemists. The bromine atom serves as a versatile handle for cross-coupling reactions, allowing for the introduction of diverse molecular fragments, while the fluorine atom can enhance metabolic stability, binding affinity, and other pharmacokinetic properties.

Physicochemical and Safety Data

A thorough understanding of the physical and chemical properties, as well as the safety profile, is paramount for the effective and safe handling of any chemical entity.

PropertyValueSource
CAS Number 2001563-56-8[2]
Molecular Formula C₇H₄BrFN₂[2]
Molecular Weight 215.02 g/mol [2]
Appearance Solid[2]
Purity Typically ≥97%[2]
Storage Store at 4°C[2]

Safety Information:

6-Bromo-3-fluoroimidazo[1,2-a]pyridine is classified as hazardous. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]

Synthesis and Spectroscopic Characterization

While a specific, detailed synthesis for 6-Bromo-3-fluoroimidazo[1,2-a]pyridine is not extensively reported in peer-reviewed literature, its preparation can be logically deduced from established synthetic routes for analogous compounds.

Proposed Synthetic Pathways

Two primary retrosynthetic strategies can be envisioned for the synthesis of 6-Bromo-3-fluoroimidazo[1,2-a]pyridine.

Pathway A: Cyclization followed by Fluorination

This approach involves the initial synthesis of 6-bromoimidazo[1,2-a]pyridine, followed by a regioselective electrophilic fluorination at the C3 position.

Synthesis Pathway A 2-amino-5-bromopyridine 2-Amino-5-bromopyridine 6_bromo_imidazo 6-Bromoimidazo[1,2-a]pyridine 2-amino-5-bromopyridine->6_bromo_imidazo Cyclization alpha_haloketone α-Haloketone (e.g., Chloroacetaldehyde) alpha_haloketone->6_bromo_imidazo target_compound 6-Bromo-3-fluoroimidazo[1,2-a]pyridine 6_bromo_imidazo->target_compound Electrophilic Fluorination selectfluor Selectfluor® selectfluor->target_compound

Pathway A: Cyclization Followed by Fluorination

The initial cyclization to form the 6-bromoimidazo[1,2-a]pyridine core can be achieved by reacting 2-amino-5-bromopyridine with a suitable two-carbon electrophile, such as chloroacetaldehyde, under basic conditions.[3] The subsequent fluorination at the electron-rich C3 position can be accomplished using an electrophilic fluorinating agent like Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)).[4] The regioselectivity for the C3 position in electrophilic substitutions on the imidazo[1,2-a]pyridine ring is well-established.

Pathway B: Construction from a Fluorinated Precursor

An alternative strategy involves the use of a fluorinated building block in the initial cyclization step.

Synthesis Pathway B 2-amino-5-bromopyridine 2-Amino-5-bromopyridine target_compound 6-Bromo-3-fluoroimidazo[1,2-a]pyridine 2-amino-5-bromopyridine->target_compound Cyclization fluorinated_synthon Fluorinated C2 Synthon (e.g., α-fluoro-α-halo ketone) fluorinated_synthon->target_compound Reactivity Core 6-Bromo-3-fluoroimidazo[1,2-a]pyridine C6-Bromo C3-Fluoro Imidazo[1,2-a]pyridine Core Suzuki Suzuki Coupling Core:c6->Suzuki Buchwald Buchwald-Hartwig Amination Core:c6->Buchwald Stille Stille Coupling Core:c6->Stille Sonogashira Sonogashira Coupling Core:c6->Sonogashira EAS Electrophilic Aromatic Substitution Core:core->EAS at C5, C7, C8 NAS Nucleophilic Aromatic Substitution Core:c3->NAS (under harsh conditions)

Reactivity of 6-Bromo-3-fluoroimidazo[1,2-a]pyridine
  • C6-Bromo Group: The bromine atom at the 6-position is the most versatile functional handle for synthetic transformations. It readily participates in a variety of palladium-catalyzed cross-coupling reactions, including:

    • Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.

    • Buchwald-Hartwig Amination: For the formation of C-N bonds with amines.

    • Stille Coupling: For the formation of C-C bonds with organostannanes.

    • Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes. These reactions are fundamental in medicinal chemistry for the construction of complex molecular architectures.

  • C3-Fluoro Group: The fluorine atom at the C3 position is generally unreactive towards nucleophilic substitution under standard conditions. It primarily serves to modulate the electronic properties of the molecule and enhance its drug-like characteristics.

  • Imidazo[1,2-a]pyridine Core: The heterocyclic ring system can undergo electrophilic aromatic substitution, with the pyridine ring being generally less reactive than the imidazole ring. The positions most susceptible to electrophilic attack are C5, C7, and C8.

Application in Drug Discovery: A Building Block for PI3K Inhibitors

The 6-bromo-substituted imidazo[1,2-a]pyridine scaffold is a key intermediate in the synthesis of potent kinase inhibitors, particularly targeting the phosphoinositide 3-kinase (PI3K) signaling pathway. [5]The PI3K pathway is frequently dysregulated in cancer, making it a prime target for therapeutic intervention.

Rationale for Use in PI3K Inhibitor Synthesis

The 6-bromo functionality allows for the crucial introduction of larger, often aromatic or heteroaromatic, moieties via cross-coupling reactions. These appended groups are often designed to interact with specific residues in the ATP-binding pocket of the kinase, thereby conferring potency and selectivity.

Exemplary Synthetic Protocol: Synthesis of a 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivative

The following is a representative experimental protocol for the application of 6-Bromo-3-fluoroimidazo[1,2-a]pyridine in the synthesis of a potential PI3K inhibitor, based on methodologies reported for analogous compounds. [5] Step 1: Suzuki-Miyaura Cross-Coupling

Suzuki_Coupling_Workflow Start 6-Bromo-3-fluoroimidazo[1,2-a]pyridine Reaction Reaction Mixture Start->Reaction Boronic_Acid Quinazoline Boronic Ester Boronic_Acid->Reaction Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Solvent Solvent (e.g., Dioxane/H₂O) Solvent->Reaction Heat Heat (e.g., 90°C) Reaction->Heat Workup Aqueous Workup & Extraction Heat->Workup Purification Column Chromatography Workup->Purification Product 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivative Purification->Product

Workflow for Suzuki-Miyaura Coupling

Experimental Procedure:

  • To a reaction vessel, add 6-Bromo-3-fluoroimidazo[1,2-a]pyridine (1.0 eq.), the desired quinazoline boronic acid or ester (1.2 eq.), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.05 eq.), and a base such as potassium carbonate (2.0 eq.).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

  • Add a degassed solvent system, typically a mixture of an organic solvent like dioxane and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to a temperature between 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivative.

This protocol provides a general framework, and the specific reaction conditions (catalyst, base, solvent, temperature) may require optimization depending on the specific substrates used.

Conclusion

6-Bromo-3-fluoroimidazo[1,2-a]pyridine is a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique combination of a privileged heterocyclic core, a synthetically tractable bromine handle, and a strategically placed fluorine atom makes it an attractive starting material for the synthesis of novel therapeutic agents. The demonstrated utility of the 6-bromo-imidazo[1,2-a]pyridine scaffold in the development of potent kinase inhibitors, such as those targeting the PI3K pathway, highlights the significant potential of this compound in the ongoing search for new and effective medicines.

References

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Link

  • Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Molecules. Link

  • Synthetic transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study. Saudi Pharmaceutical Journal. Link

  • Synthesis of imidazo[1,2-a]pyridines via multicomponent GBBR using α-isocyanoacetamides. Sciforum. Link

  • Transition-Metal-Free Regioselective CH Halogenation of Imidazo[1,2-a]pyridines - Supporting Information. Link

  • Method for synthesizing 6-bromoimidazo [1,2-a] pyridine. Google Patents. Link

  • Imidazo[1,2-a]Pyridine Derivatives as Promising Anticancer Agents: Synthesis and Therapeutic Potential. Archiv der Pharmazie. Link

  • Regioselective Fluorination of Imidazo[1,2-a]pyridines With Selectfluor in Aqueous Condition. The Journal of Organic Chemistry. Link

  • 6-Bromo-3-fluoroimidazo[1,2-a]pyridine. Sigma-Aldrich. Link

  • Base-mediated synthesis of ring-fluorinated imidazo[1,2-a]pyridines via sequential C–F substitutions. Organic & Biomolecular Chemistry. Link

  • The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. RSC Medicinal Chemistry. Link

  • Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. Molecules. Link

  • The development of Selectfluor® as a commercial electrophilic fluorinating agent. REF Impact Case Studies. Link

  • 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC. Link

  • Bright V‐Shaped bis‐Imidazo[1,2‐a]pyridine Fluorophores with Near‐UV to Deep‐Blue Emission. Chemistry – An Asian Journal. Link

  • C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Molecules. Link

  • (PDF) Synthetic Transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-Carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In Vitro Urease Inhibition and In Silico study. ResearchGate. Link

  • Electrochemical Synthesis of 3‐Bromoimidazo[1,2‐a]pyridines Directly from 2‐Aminopyridines and alpha‐Bromoketones. ChemElectroChem. Link

  • Protodefluorinated Selectfluor® Aggregatively Activates Selectfluor® for Efficient Radical C(sp3)−H Fluorination Reactions. Journal of the American Chemical Society. Link

  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention. Link

  • Annulation of a-Bromocinnamaldehydes to Access 3-Formyl- imidazo[1,2-a]pyridines and Pyrimidines under Transition. Royal Society of Chemistry. Link

  • Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis. MedChemComm. Link

Sources

Exploratory

Physical and chemical properties of 6-Bromo-3-fluoroimidazo[1,2-a]pyridine

An In-Depth Technical Guide to 6-Bromo-3-fluoroimidazo[1,2-a]pyridine: Synthesis, Physicochemical Profiling, and Late-Stage Functionalization As drug discovery paradigms shift towards highly optimized, metabolically stab...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 6-Bromo-3-fluoroimidazo[1,2-a]pyridine: Synthesis, Physicochemical Profiling, and Late-Stage Functionalization

As drug discovery paradigms shift towards highly optimized, metabolically stable scaffolds, the imidazo[1,2-a]pyridine bicyclic system has emerged as a "privileged structure" in medicinal chemistry. Among its most versatile derivatives is 6-Bromo-3-fluoroimidazo[1,2-a]pyridine (CAS: 2001563-56-8) .

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic specifications. Here, we will dissect the causality behind its physicochemical properties, detail a self-validating synthetic protocol, and explore its divergent reactivity. This guide is designed for researchers utilizing this building block for the synthesis of advanced therapeutics, including deubiquitinating enzyme (USP30) inhibitors and kinase modulators.

Physicochemical and Structural Profiling

The strategic placement of halogens on the imidazo[1,2-a]pyridine core fundamentally alters its behavior. The bromine atom at the C-6 position serves as a robust handle for transition-metal-catalyzed cross-coupling. Conversely, the fluorine atom at the C-3 position is a profound electronic modulator.

Because the bridgehead nitrogen donates electron density into the ring, the C-3 position is naturally electron-rich and susceptible to oxidative metabolism. Fluorination at C-3 not only blocks this metabolic liability but also exerts a strong inductive electron-withdrawing effect. This attenuates the pKa of the basic nitrogen, reducing excessive protonation at physiological pH (pH 7.4). Consequently, the molecule's lipophilicity (LogD) and membrane permeability are significantly enhanced—a critical requirement for CNS-penetrant drugs [1, 2].

Table 1: Core Physicochemical Properties
PropertyValue
Chemical Name 6-Bromo-3-fluoroimidazo[1,2-a]pyridine
CAS Number 2001563-56-8
Molecular Formula C₇H₄BrFN₂
Molecular Weight 215.02 g/mol
InChI Key CGIFYHLZGFMDGB-UHFFFAOYSA-N
Physical Form Solid
Storage Temperature 2–8 °C (Protect from light and moisture)
Table 2: Safety and Handling Parameters
ParameterDescription
GHS Signal Word Warning
Hazard Statements H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation)
Precautionary Statements P261, P280, P305+P351+P338 (Wear protective gloves/eye protection; rinse cautiously with water)

Mechanistic Synthesis: Regioselective Electrophilic Fluorination

The synthesis of 6-bromo-3-fluoroimidazo[1,2-a]pyridine relies on the inherent nucleophilicity of the C-3 position. The most reliable and scalable method involves the electrophilic fluorination of 6-bromoimidazo[1,2-a]pyridine using Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) [3]. Selectfluor is chosen over other fluorinating agents (like DAST or NFSI) due to its exceptional stability, ease of handling, and high regioselectivity in aqueous or semi-aqueous conditions.

SynthesisFlow A 6-Bromoimidazo[1,2-a]pyridine (Starting Material) D Electrophilic Attack at C-3 (Electron-rich site) A->D B Selectfluor (Electrophilic F+ Source) B->D C Base / Solvent (e.g., DMAP, CHCl3/H2O) C->D Catalyzes/Solvates E 6-Bromo-3-fluoroimidazo[1,2-a]pyridine (Target Compound) D->E Regioselective Fluorination

Regioselective electrophilic fluorination pathway using Selectfluor.
Step-by-Step Experimental Protocol

This protocol is adapted from optimized aqueous-condition fluorination methodologies to ensure high yield and minimize difluorohydroxylated byproducts [3, 4].

  • Substrate Preparation : Dissolve 1.0 equivalent of 6-bromoimidazo[1,2-a]pyridine in a biphasic solvent system of CHCl₃/H₂O (ratio 3:1). The aqueous layer helps solubilize the Selectfluor byproducts, driving the reaction forward.

  • Base Addition : Add 1.0 equivalent of 4-Dimethylaminopyridine (DMAP). Causality note: DMAP acts as an acid scavenger and activates the substrate by stabilizing the intermediate Wheland-type complex during electrophilic attack.

  • Temperature Control : Cool the reaction vessel to 0 °C using an ice bath. Electrophilic fluorination is highly exothermic; thermal control prevents over-fluorination and oxidative degradation.

  • Fluorination : Slowly add 2.0 equivalents of Selectfluor in portions over 15 minutes.

  • Propagation : Stir the mixture for 2 hours at 0 °C, then allow it to warm to room temperature naturally. Continue stirring for an additional 12 hours under ambient air.

  • Quenching & Workup : Quench the reaction with saturated aqueous Na₂CO₃ solution. Extract the aqueous layer with Ethyl Acetate (3 × 15 mL).

  • Purification : Dry the combined organic phases over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via silica gel column chromatography (eluting with Petroleum Ether/Ethyl Acetate) to isolate the pure 6-bromo-3-fluoroimidazo[1,2-a]pyridine.

Chemical Reactivity and Late-Stage Functionalization

The dual-functional nature of 6-bromo-3-fluoroimidazo[1,2-a]pyridine makes it a highly versatile linchpin in divergent synthesis.

The C-6 Bromine: A Cross-Coupling Handle

The bromine at C-6 is perfectly positioned for palladium-catalyzed cross-coupling reactions. Because the imidazo[1,2-a]pyridine core is electron-deficient at the pyridine ring relative to the imidazole ring, oxidative addition of Pd(0) into the C-Br bond is highly favored [5].

  • Suzuki-Miyaura Coupling : Reacts readily with aryl or heteroaryl boronic acids to extend the aromatic system (crucial for binding pocket occupation in kinase inhibitors).

  • Buchwald-Hartwig Amination : Enables the installation of cyclic or acyclic amines, a common motif in USP30 inhibitors [6].

The C-3 Fluorine: The Pharmacokinetic Anchor

While the C-6 position is manipulated to optimize target binding affinity, the C-3 fluorine remains untouched during these cross-couplings. It serves passively to lower the basicity of the core, thereby preventing hERG channel liability (which is often triggered by highly basic amines) and improving oral bioavailability.

Reactivity Core 6-Bromo-3-fluoroimidazo[1,2-a]pyridine C6 C-6 Bromine (Cross-Coupling Handle) Core->C6 C3 C-3 Fluorine (Electronic Modulator) Core->C3 Suzuki Suzuki-Miyaura (Aryl/Alkyl Boronic Acids) C6->Suzuki Buchwald Buchwald-Hartwig (Amination) C6->Buchwald Heck Mizoroki-Heck (Alkenylation) C6->Heck pKa pKa Attenuation (Improved Bioavailability) C3->pKa Metabolic Metabolic Stability (Blocks CYP450 Oxidation) C3->Metabolic

Divergent reactivity pathways of 6-bromo-3-fluoroimidazo[1,2-a]pyridine.

Applications in Drug Discovery

The 6-bromo-3-fluoroimidazo[1,2-a]pyridine scaffold is prominently featured in recent patent literature for advanced therapeutics:

  • USP30 Inhibitors : Ubiquitin carboxyl-terminal hydrolase 30 (USP30) is a deubiquitinating enzyme implicated in mitochondrial dysfunction and Parkinson's disease. Patents outline the use of 6-bromo-3-fluoroimidazo[1,2-a]pyridine derivatives (specifically its 2-carboxylic acid analogs) coupled with 1-cyano-pyrrolidines to create potent, CNS-penetrant USP30 inhibitors [6].

  • Kinase Inhibitors (PDGFR & TGF-β) : The scaffold is utilized to build inhibitors targeting Platelet-Derived Growth Factor Receptors (PDGFR) and Transforming Growth Factor-beta (TGF-β). The fluorine atom is specifically cited as a mechanism to reduce P-glycoprotein (Pgp) mediated efflux, thereby enhancing cellular retention and oral bioavailability [7, 8].

References

  • Sun et al. "Regioselective Fluorination of Imidazo[1,2-a]pyridines with Selectfluor in Aqueous Condition". The Journal of Organic Chemistry, 2015. Available at:[Link]

  • Google Patents. "EP4476219A1 - Heterocyclic compounds, compositions thereof, and methods of treatment therewith". European Patent Office.
  • Google Patents. "US10343992B2 - 1-cyano-pyrrolidine compounds as USP30 inhibitors". USPTO.
  • Allen et al. "Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability". PMC / NIH. Available at: [Link]

  • Google Patents. "WO2016140884A1 - TGF-β INHIBITORS". WIPO.
Foundational

A Technical Guide to the Biological Activity of 6-Bromo-3-fluoroimidazo[1,2-a]pyridine Derivatives: Synthesis, Mechanisms, and Therapeutic Potential

For distribution to: Researchers, scientists, and drug development professionals. Executive Summary The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due...

Author: BenchChem Technical Support Team. Date: March 2026

For distribution to: Researchers, scientists, and drug development professionals.

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous clinically approved drugs and its wide spectrum of biological activities.[1][2][3] This technical guide focuses on a specific, synthetically valuable subclass: 6-Bromo-3-fluoroimidazo[1,2-a]pyridine derivatives. The strategic incorporation of bromine at the C6 position and fluorine at the C3 position is not arbitrary; it is a deliberate design choice to enhance therapeutic potential. The bromine atom serves as a versatile synthetic handle for extensive chemical modification, while the fluorine atom modulates the molecule's electronic properties, metabolic stability, and binding affinity.[4] This guide synthesizes current knowledge on the synthesis, primary biological activities—with a significant focus on anticancer applications through kinase inhibition—and the underlying structure-activity relationships of these compounds. We provide detailed experimental protocols and visual diagrams to offer a comprehensive resource for researchers aiming to exploit this promising chemical scaffold in drug discovery.

Introduction: The Imidazo[1,2-a]pyridine Scaffold as a Privileged Core in Drug Discovery

Overview of the Imidazo[1,2-a]pyridine Core

Imidazo[1,2-a]pyridines are nitrogen-bridged heterocyclic compounds that have garnered immense interest from the scientific community.[3] Their rigid, planar structure and ability to form multiple non-covalent interactions allow for high-affinity binding to a diverse range of biological targets.[5] This has led to the development of successful drugs such as zolpidem (an anxiolytic) and alpidem (an anxiolytic), validating the therapeutic viability of this scaffold.[1][2] The research landscape reveals a broad array of pharmacological activities associated with this core, including anticancer, anti-inflammatory, antiviral, antibacterial, and enzyme inhibitory properties.[2][6]

Rationale for Halogenation: The Strategic Role of Bromine and Fluorine

The functionalization of a lead compound is a critical step in optimizing its drug-like properties. Halogenation is a time-tested strategy in this regard.

  • Bromine at C6: The introduction of a bromine atom at the 6-position is a key strategic decision. This position is frequently modified in potent derivatives.[7] More importantly, the bromine atom acts as a highly effective synthetic handle. It readily participates in palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the facile introduction of a wide variety of aryl and alkynyl groups to explore the chemical space and optimize biological activity.[4]

  • Fluorine at C3: Fluorine is the most electronegative element, and its incorporation into a drug candidate can have profound effects. A fluorine atom at the C3 position can increase metabolic stability by blocking potential sites of oxidative metabolism. Its strong electron-withdrawing nature alters the electronic distribution of the heterocyclic core, potentially enhancing binding affinity with target proteins through favorable electrostatic interactions. While specific data on 3-fluoro derivatives is emerging, studies on related fluorinated imidazopyridines have demonstrated their potential, for instance, as potent urease inhibitors.[8][9]

Synthetic Strategies for 6-Bromo-3-fluoroimidazo[1,2-a]pyridine Derivatives

The construction of the 6-bromo-imidazo[1,2-a]pyridine core is efficiently achieved through established synthetic routes, primarily variations of the Tschitschibabin reaction. The regioselective placement of the bromine atom is typically ensured by using a pre-brominated starting material.[4] Subsequent functionalization allows for the introduction of the fluorine atom and other desired moieties.

Core Scaffold Synthesis

A common and reliable method involves the condensation reaction between 2-amino-5-bromopyridine and an α-halocarbonyl compound.[4][10] This approach guarantees the bromine's position at C6. Further modifications, such as electrophilic fluorination, can then be performed on the core structure. Multicomponent reactions, like the Groebke–Blackburn–Bienaymè (GBB) reaction, also provide a powerful and efficient means to generate diverse libraries of these derivatives in a single step.[1]

G A 2-Amino-5-bromopyridine C Condensation Reaction (Tschitschibabin-type) A->C B α-Halocarbonyl Compound (e.g., 2-bromo-1,1-diethoxyethane) B->C D 6-Bromoimidazo[1,2-a]pyridine Core C->D Formation of heterocyclic core E Electrophilic Fluorination (e.g., Selectfluor™) D->E Introduction of fluorine at C3 F 6-Bromo-3-fluoroimidazo[1,2-a]pyridine E->F G Further Derivatization (e.g., Pd-catalyzed cross-coupling at C6) F->G H Final Biologically Active Derivatives G->H

Caption: General synthetic workflow for 6-Bromo-3-fluoroimidazo[1,2-a]pyridine derivatives.

Anticancer Activity: A Primary Therapeutic Avenue

The imidazo[1,2-a]pyridine scaffold is a validated pharmacophore for the development of anticancer agents.[5] Derivatives have been shown to exert their effects by targeting key nodes in cancer cell signaling.

Mechanism of Action: Kinase Inhibition

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many cancers. Imidazo[1,2-a]pyridine derivatives have been successfully developed as potent inhibitors of several oncogenic kinases.

  • PI3K/Akt Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is frequently hyperactivated in tumors, promoting cell survival and proliferation.[11] A series of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives were designed as potent PI3Kα inhibitors, with one compound exhibiting an IC50 value of 1.94 nM and inducing apoptosis in cancer cells.[7]

  • c-Met: The c-Met receptor tyrosine kinase plays a role in cell proliferation and motility. Certain imidazo[1,2-a]pyridine derivatives containing a 1,2,3-triazole nucleus have shown potent inhibition of c-Met kinase.[1]

  • Covalent Inhibition: The scaffold has also been utilized to develop targeted covalent inhibitors. By incorporating a reactive "warhead," researchers have created novel inhibitors of KRAS G12C, a notoriously difficult-to-treat cancer mutation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation Downstream Downstream Effectors (e.g., mTOR, Bad) Akt->Downstream Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation Signal Transduction Inhibitor 6-Bromo-3-fluoroimidazo [1,2-a]pyridine derivative Inhibitor->PI3K Inhibition

Caption: Inhibition of the PI3K/Akt signaling pathway by imidazo[1,2-a]pyridine derivatives.

Modulation of Key Signaling Pathways

Beyond direct kinase inhibition, these derivatives can modulate broader signaling cascades. A novel imidazo[1,2-a]pyridine derivative was shown to exert anti-inflammatory and anticancer effects by suppressing the STAT3 and NF-κB signaling pathways. This compound reduced the expression of downstream targets like COX-2 and iNOS and diminished the DNA-binding activity of NF-κB.

Quantitative Analysis of Anticancer Potency

The potency of these derivatives is often quantified by their half-maximal inhibitory concentration (IC50). While specific data for 6-bromo-3-fluoro derivatives are part of ongoing research, related compounds demonstrate the scaffold's potential.

Compound ClassTargetPotency (IC50)Cancer Cell Line(s)Reference
6-(Imidazo[1,2-a]pyridin-6-yl)quinazolinePI3Kα1.94 nMHCC827 (Lung)[7]
Imidazo[1,2-a]pyridine-basedAkt1Submicromolar-[11]
Imidazo[1,2-a]pyridine-triazolec-Met KinasePotent InhibitionVarious[1]
Imidazo[1,2-a]pyridine (Covalent)KRAS G12C-NCI-H358 (Lung)
Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

Adapted from the methodology for PI3Kα inhibition.[7]

  • Objective: To quantify the inhibitory effect of a test compound on the activity of a specific protein kinase.

  • Principle: The ADP-Glo™ assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to kinase activity. Inhibition is measured as a reduction in the luminescence signal.

  • Procedure:

    • Prepare a reaction buffer containing the target kinase (e.g., PI3Kα), its substrate (e.g., PIP2), and ATP.

    • Serially dilute the 6-bromo-3-fluoroimidazo[1,2-a]pyridine test compound in DMSO and add it to the reaction wells. Include a positive control (known inhibitor, e.g., HS-173) and a negative control (DMSO vehicle).

    • Initiate the kinase reaction by adding the ATP/substrate mixture and incubate at room temperature for a defined period (e.g., 60 minutes).

    • Stop the reaction by adding ADP-Glo™ Reagent, which simultaneously depletes the remaining ATP. Incubate for 40 minutes.

    • Add Kinase Detection Reagent to convert the newly formed ADP into ATP, which then drives a luciferase/luciferin reaction, generating a light signal. Incubate for 30 minutes.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Enzyme Inhibitory Potential Beyond Cancer

Urease Inhibition: A Case Study

Helicobacter pylori infection, a major cause of gastric ulcers, relies on the enzyme urease to survive in the acidic environment of the stomach. Inhibition of urease is a validated therapeutic strategy. A study on 6-fluoroimidazo[1,2-a]pyridine-oxazole derivatives revealed potent urease inhibitory activity, with several compounds being significantly more potent than the standard drug, thiourea.[8][9]

Structure-Activity Relationship (SAR) Insights

The study on urease inhibitors provided valuable SAR data. It was found that derivatives with strong electron-withdrawing groups (such as -CF3 and -NO2) or groups capable of strong hydrogen bonding (like -OH) displayed superior inhibitory potential.[8][9] This suggests that the electronic modulation provided by the 3-fluoro substituent in our target scaffold could be highly beneficial for binding to enzyme active sites.

G Core Imidazo[1,2-a]pyridine Core 3-Position 6-Position Other Positions F_at_3 Fluoro (F) • Electron-withdrawing • Modulates pKa • Enhances metabolic stability Core:p3->F_at_3 Br_at_6 Bromo (Br) • Synthetic Handle • Bulky group for steric fit Core:p6->Br_at_6 EWGs Electron-Withdrawing Groups (e.g., -NO2, -CF3) • Favorable for Urease Inhibition Core:px->EWGs HBDs Hydrogen Bond Donors/Acceptors (e.g., -OH, -NH2) • Crucial for enzyme binding Core:px->HBDs

Caption: Key structure-activity relationships for imidazo[1,2-a]pyridine derivatives.

Experimental Protocol: In Vitro Urease Inhibition Assay

Adapted from Berthelot's method.[8][9]

  • Objective: To determine the inhibitory activity of a compound against Jack bean urease.

  • Principle: Urease catalyzes the hydrolysis of urea to ammonia and carbon dioxide. The amount of ammonia produced can be quantified spectrophotometrically after reaction with phenol and hypochlorite (Berthelot's reagent) to form a colored indophenol complex.

  • Procedure:

    • Prepare a solution of Jack bean urease in phosphate buffer.

    • In a 96-well plate, add the urease solution to wells containing various concentrations of the test compound (dissolved in DMSO). Incubate for 15 minutes at 30°C. Use thiourea as a positive control.

    • Initiate the enzymatic reaction by adding a urea solution to each well. Incubate for another 15 minutes at 30°C.

    • Add phenol reagent (Reagent A) and alkali reagent (Reagent B) to each well to stop the reaction and begin color development.

    • Incubate for 50 minutes at 37°C.

    • Measure the absorbance of the resulting blue-colored complex at 630 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition based on the absorbance values compared to the negative control (enzyme + urea, no inhibitor). Determine the IC50 value by plotting inhibition versus compound concentration.

Emerging Biological Activities

Antiviral Properties

The imidazo[1,2-a]pyridine scaffold has also shown promise in antiviral research. Studies on dibromo-substituted derivatives identified compounds with weak but notable activity against HIV-1 and HIV-2.[6] While this specific substitution pattern differed from our core topic, it highlights the potential of halogenated imidazo[1,2-a]pyridines to be explored for antiviral applications, a field where new chemical entities are constantly needed.

Conclusion and Future Directions

6-Bromo-3-fluoroimidazo[1,2-a]pyridine derivatives represent a highly promising class of compounds for drug discovery. The strategic placement of bromine and fluorine provides a unique combination of synthetic versatility and optimized physicochemical properties. The primary therapeutic application identified to date is in oncology, where these scaffolds serve as potent inhibitors of key signaling kinases like PI3K.

Future research should focus on several key areas:

  • Library Synthesis: Leverage the C6-bromo position to synthesize diverse libraries of compounds via cross-coupling reactions to comprehensively map the SAR.

  • Target Deconvolution: For compounds with potent phenotypic effects, identify the specific molecular targets to understand the mechanism of action fully.

  • Pharmacokinetic Optimization: Evaluate the metabolic stability, solubility, and bioavailability of lead compounds to advance them toward clinical development.

  • New Applications: Explore the potential of this scaffold against other therapeutic targets, including viral polymerases, bacterial enzymes, and other classes of protein kinases implicated in inflammatory or neurodegenerative diseases.

By building on the solid foundation of the imidazo[1,2-a]pyridine core, the continued investigation of these dual-halogenated derivatives holds significant potential for the development of next-generation therapeutics.

References

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities | ACS Omega. (2026, January 6). ACS Omega.
  • (PDF) Synthetic Transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-Carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In Vitro Urease Inhibition and In Silico study - ResearchGate. (2023, June 2).
  • The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. (2024). Organic & Biomolecular Chemistry.
  • A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modul
  • PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. (n.d.). Semantic Scholar.
  • Synthetic transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study. (2023, August 15). PubMed.
  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). (2024, January 1). Endocrine, Metabolic & Immune Disorders - Drug Targets.
  • Imidazo[1,2-a]Pyridine Derivatives as Promising Anticancer Agents: Synthesis and Therapeutic Potential. (2026, February 15). PubMed.
  • 6-Bromo-3-fluoroimidazo[1,2-a]pyridine | 2001563-56-8. (n.d.). Sigma-Aldrich.
  • Synthesis of Imidazo[1,2-a]pyridine Derivatives as Antiviral Agents. (n.d.). Who we serve.
  • CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine. (n.d.).
  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking In-vestigations (2017-2022). (2026, February 9).
  • Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. (2023, April 6). MDPI.
  • An efficient synthesis of new imidazo[1,2-a]pyridine-6-carbohydrazide and pyrido[1,2-a]pyrimidine-7-carbohydrazide derivatives via a five-component cascade reaction. (n.d.). RSC Publishing - The Royal Society of Chemistry.
  • Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt. (n.d.). PMC.
  • 6-Bromoimidazo[1,2-a]pyrimidin-3-amine. (n.d.). Benchchem.

Sources

Exploratory

The Imidazo[1,2-a]pyridine Scaffold: A Comprehensive Technical Guide on Synthetic Methodologies and Pharmacological Target Modulation

Executive Summary The imidazo[1,2-a]pyridine nucleus is a fused bicyclic 5,6-heterocycle that has achieved "privileged scaffold" status in modern medicinal chemistry[1]. Characterized by a bridgehead nitrogen atom, this...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The imidazo[1,2-a]pyridine nucleus is a fused bicyclic 5,6-heterocycle that has achieved "privileged scaffold" status in modern medicinal chemistry[1]. Characterized by a bridgehead nitrogen atom, this electron-rich aromatic system exhibits exceptional hydrogen-bonding capabilities and structural rigidity, allowing it to modulate a diverse array of biological targets[2]. From blockbuster central nervous system (CNS) therapeutics like Zolpidem and Alpidem to emerging anti-tuberculosis (anti-TB) and anticancer agents, the structural versatility of imidazo[1,2-a]pyridines makes them indispensable in drug discovery[3].

This technical guide synthesizes the latest advancements in the chemical construction of imidazo[1,2-a]pyridines, detailing the causality behind modern green-chemistry protocols, and explores their targeted pharmacological applications.

Evolution of Synthetic Methodologies

The Transition from Traditional to Multicomponent Reactions

Historically, the synthesis of imidazo[1,2-a]pyridines relied on the Tschitschibabin reaction , which involves the condensation of 2-aminopyridines with α -haloketones. While foundational, this approach is limited by harsh reaction conditions, the generation of toxic halogenated byproducts, and limited functional group tolerance[4].

To circumvent these limitations, modern synthesis heavily favors the Groebke–Blackburn–Bienaymé 3-Component Reaction (GBB-3CR) . This highly atom-economical pathway condenses an aldehyde, a 2-aminopyridine, and an isocyanide in a single pot[5].

Mechanistic Causality: The GBB-3CR is driven by the initial condensation of the 2-aminopyridine and the aldehyde to form a Schiff base (imine) intermediate. The mild Brønsted acid catalyst (e.g., NH4​Cl ) activates the imine carbon, facilitating a formal [4+1] cycloaddition with the electron-rich isocyanide[5]. Subsequent intramolecular rearrangement and aromatization yield the 3-amino-imidazo[1,2-a]pyridine derivative. This method eliminates the need for isolated intermediates, drastically reducing solvent waste and improving overall yield.

GBB_Reaction A 2-Aminopyridine B Aldehyde C Isocyanide Cyclo [4+1] Cycloaddition C->Cyclo Nucleophilic Attack Imine Schiff Base (Imine) Intermediate Imine->Cyclo Product Imidazo[1,2-a]pyridine (3-amino substituted) Cyclo->Product Rearrangement AB AB AB->Imine Condensation (-H2O)

Groebke-Blackburn-Bienaymé (GBB) 3-Component Reaction Pathway.

Green Chemistry Optimization

Recent optimizations of the GBB-3CR have successfully replaced volatile organic solvents with water, utilizing ultrasound irradiation (USI) to overcome solubility barriers[5]. Acoustic cavitation generated by USI enhances mass transfer between the aqueous and organic phases, accelerating the imine formation step without requiring external heating.

Table 1: Catalyst and Condition Screening for GBB-3CR Synthesis [5]

SolventCatalyst (mol%)Temperature / ConditionYield (%)Mechanistic Rationale
NoneNoneRoom Temp (USI)0%Lack of proton source prevents imine activation.
H2​O NoneRoom Temp (USI)TracesWater alone is insufficient to drive the cycloaddition.
H2​O NH4​Cl (10%)Room Temp (USI)50%Mild acid activates the Schiff base; limited by thermal kinetics.
H2​O NH4​Cl (10%)60 °C (USI)86%Optimal thermal energy combined with cavitation maximizes conversion.

Self-Validating Experimental Protocol: Ultrasound-Assisted GBB-3CR

To ensure reproducibility, the following protocol outlines a self-validating system for the synthesis of N-cyclohexyl-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine using green methodologies[5].

Step 1: Reagent Preparation & Initiation

  • Action: In a 10 mL sealed reaction vial, combine 2-aminopyridine (1.0 mmol), furfural (1.0 mmol), and cyclohexyl isocyanide (1.0 mmol). Add H2​O (2.0 mL) as the solvent and NH4​Cl (10 mol%) as the catalyst.

  • Causality: Equimolar ratios prevent the accumulation of unreacted starting materials, simplifying downstream purification. NH4​Cl acts as an environmentally benign proton donor to catalyze the initial condensation.

Step 2: Ultrasound-Assisted Cycloaddition

  • Action: Submerge the vial in an ultrasonic bath maintained at 60 °C. Sonicate the mixture for 45–60 minutes.

  • Causality: The localized high temperatures and pressures generated by collapsing cavitation bubbles drive the [4+1] cycloaddition of the isocyanide to the imine intermediate, bypassing the high activation energy barrier typically associated with aqueous organic reactions[5].

Step 3: Workup & Isolation

  • Action: Cool the mixture to room temperature. Extract the aqueous layer with ethyl acetate ( 3×5 mL). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography (hexane/ethyl acetate).

  • Causality: The product is highly lipophilic compared to the aqueous ammonium salts, allowing for near-quantitative phase separation.

Step 4: Analytical Validation (The Self-Validating Check)

  • HRMS (ESI-TOF): Confirm the exact mass. The theoretical [M+H]+ for C17​H19​N3​O is expected around m/z 282.16.

  • 1 H NMR (500 MHz, CDCl3​ ): Validation is confirmed by the disappearance of the highly deshielded aldehyde proton ( 9.5 ppm) and the appearance of characteristic imidazo[1,2-a]pyridine aromatic signals (e.g., a doublet of doublets around 7.97 ppm corresponding to the proton adjacent to the bridgehead nitrogen)[5].

Pharmacological Applications & Target Modulation

CNS Modulation: GABA-A Receptor Agonism

The most commercially successful application of the imidazo[1,2-a]pyridine scaffold is in the treatment of insomnia and anxiety[1]. Drugs like Zolpidem act as positive allosteric modulators of the GABA-A receptor. Mechanism: The imidazo[1,2-a]pyridine core acts as a bioisostere for purines and benzodiazepines. It binds selectively to the α1​ subunit of the GABA-A receptor complex, increasing the frequency of chloride channel openings. This hyperpolarizes the neuronal membrane, leading to rapid-onset sedative and hypnotic effects without the severe myorelaxant properties of traditional benzodiazepines[1].

Anti-Tuberculosis (Anti-TB) Therapeutics: Targeting QcrB

With the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mycobacterium tuberculosis (Mtb), imidazo[1,2-a]pyridine-3-carboxamides (IPAs) have emerged as highly potent inhibitors[3],[6].

Mechanism of Action: IPAs specifically target QcrB , the beta subunit of the cytochrome bc1 complex. By binding to QcrB, these compounds disrupt the electron transport chain, halting oxidative phosphorylation. This destroys the proton motive force required by ATP synthase, starving the mycobacterium of energy and leading to cell death[3].

QcrB_Pathway IPA Imidazo[1,2-a]pyridine-3-carboxamide QcrB QcrB (Cytochrome bc1 Complex) IPA->QcrB Binds & Inhibits OxPhos Oxidative Phosphorylation QcrB->OxPhos Disrupts Electron Transport ATP ATP Synthesis OxPhos->ATP Halts Proton Motive Force Death Mtb Cell Death ATP->Death Energy Depletion

Mechanism of Action of IPAs targeting Mtb QcrB.

Table 2: Comparative Anti-TB Activity of Imidazo[1,2-a]pyridine Derivatives [3],[6]

Compound ClassPrimary TargetMIC 90​ ( μ M) vs H37RvEfficacy vs MDR/XDR Strains
Imidazo[1,2-a]pyridine-3-carboxylatesQcrB (Cytochrome bc1)0.003 – 0.05High
N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamidesQcrB (Cytochrome bc1)0.069 – 0.174High
Imidazo[1,2-a]pyridine ethers (IPE)ATP Synthase< 0.50Moderate to High

Note: The exceptionally low MIC values of the 3-carboxylate and 3-carboxamide series demonstrate the high binding affinity of the functionalized C3 position within the hydrophobic pocket of the QcrB enzyme[3].

Conclusion

The imidazo[1,2-a]pyridine scaffold remains a cornerstone of modern drug discovery. By transitioning from harsh traditional syntheses to green, multicomponent reactions like the ultrasound-assisted GBB-3CR, researchers can rapidly generate highly functionalized libraries with excellent atom economy[5]. Furthermore, the scaffold's ability to selectively modulate complex biological targets—from human GABA-A receptors to mycobacterial energy metabolism—ensures its continued prominence in the development of next-generation therapeutics[3],[1].

References

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities ACS Omega[Link]

  • Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review E3S Web of Conferences[Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction MDPI[Link]

  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents PMC (PubMed Central)[Link]

  • Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications PMC (PubMed Central)[Link]

  • Design, Synthesis and biological evaluation of novel imidazo[1,2-a]pyridinecarboxamides as potent anti-tuberculosis agents PMC (PubMed Central)[Link]

Sources

Foundational

The Privileged Scaffold: Mechanisms of Action of Imidazo[1,2-a]pyridine-Based Compounds

Executive Summary The imidazo[1,2-a]pyridine nucleus is a highly versatile, fused bicyclic 5,6-heterocycle that has achieved "privileged scaffold" status in modern medicinal chemistry[1][2]. Due to its bioisosteric resem...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The imidazo[1,2-a]pyridine nucleus is a highly versatile, fused bicyclic 5,6-heterocycle that has achieved "privileged scaffold" status in modern medicinal chemistry[1][2]. Due to its bioisosteric resemblance to indoles and purines, this scaffold can be functionalized to interact with a vast array of biological targets, ranging from central nervous system (CNS) receptors to oncology-related kinases and bacterial respiratory complexes[2].

This technical guide deconstructs the mechanisms of action (MoA) of three distinct classes of imidazo[1,2-a]pyridine derivatives. By examining the causality behind their target engagement and providing self-validating experimental protocols, this whitepaper equips drug development professionals with the actionable insights necessary to leverage this scaffold in novel drug design.

Neurological Modulation: GABA-A Receptor Positive Allosteric Modulators (PAMs)

Mechanism of Action

The most commercially successful application of the imidazo[1,2-a]pyridine scaffold is in the treatment of insomnia, championed by the drug Zolpidem [3]. Unlike classical benzodiazepines, which bind indiscriminately across multiple GABA-A receptor subtypes, zolpidem exhibits high selectivity for the α1 subunit of the γ-aminobutyric acid type A (GABA-A) receptor[3].

By binding to the allosteric site located at the interface of the α1 and γ2 subunits, the imidazo[1,2-a]pyridine core induces a conformational shift that increases the binding affinity of the endogenous ligand (GABA). This results in an increased frequency of chloride (Cl⁻) channel openings, leading to rapid neuronal hyperpolarization and the subsequent sedative-hypnotic effect[3].

G Zolpidem Zolpidem (Imidazo[1,2-a]pyridine) GABAA GABA-A Receptor (α1 subunit) Zolpidem->GABAA Positive Allosteric Modulation Cl_Influx Chloride Ion (Cl-) Influx GABAA->Cl_Influx Channel Opening Hyperpol Neuronal Hyperpolarization Cl_Influx->Hyperpol Membrane Potential Drop Sedation Sedative/Hypnotic Effect Hyperpol->Sedation Action Potential Inhibition

Zolpidem-mediated GABA-A receptor activation and neuronal hyperpolarization pathway.

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

Causality & Validation: Simple calcium imaging cannot differentiate between specific ion channel modulation and non-specific membrane disruption. Whole-cell patch-clamp is selected here because it allows for the precise isolation of chloride currents ( ICl​ ). To make this a self-validating system , the protocol incorporates Flumazenil (a competitive antagonist). If the current is reversed by Flumazenil, it proves the imidazo[1,2-a]pyridine compound is acting specifically via the benzodiazepine binding site.

Step-by-Step Methodology:

  • Cell Preparation: Culture HEK293T cells transiently transfected with human GABA-A receptor subunits (α1, β2, γ2) and a GFP reporter.

  • Pipette Fabrication: Pull borosilicate glass capillaries to a tip resistance of 3–5 MΩ. Fill with intracellular solution (140 mM CsCl, 10 mM EGTA, 10 mM HEPES, 2 mM Mg-ATP, pH 7.3).

  • Seal Formation: Approach a GFP-positive cell, apply gentle negative pressure to form a gigaseal (>1 GΩ), and apply a brief voltage zap to rupture the membrane, achieving whole-cell configuration.

  • Voltage Clamp: Clamp the membrane potential at -60 mV using a patch-clamp amplifier.

  • Compound Application:

    • Phase 1: Perfuse with sub-maximal GABA (EC20) to establish a baseline current.

    • Phase 2: Co-apply GABA (EC20) + Zolpidem (100 nM). Record the potentiation of the inward chloride current.

    • Phase 3 (Validation): Co-apply GABA + Zolpidem + Flumazenil (10 μM). The current must return to Phase 1 baseline, confirming site-specific allosteric modulation.

Oncology: ATP-Competitive Kinase Inhibition

Mechanism of Action

In oncology, the imidazo[1,2-a]pyridine scaffold is engineered to act as an ATP-competitive inhibitor targeting critical kinases such as Cyclin-Dependent Kinases (CDKs) and the PI3K/mTOR pathway[4][5][6].

Compounds like AZ703 (a CDK1/2 inhibitor) and novel dual PI3K/mTOR inhibitors utilize the nitrogen atoms of the imidazo[1,2-a]pyridine core to form critical hydrogen bonds with the hinge region of the kinase's ATP-binding cleft[5][6]. By occupying this pocket, the scaffold prevents ATP binding, thereby abrogating the phosphorylation of downstream effectors (like Akt or Rb). This disruption halts the cell cycle (typically at G0/G1 or G2/M phases) and induces apoptosis[4][6].

G Inhibitor Imidazo[1,2-a]pyridine Derivative PI3K PI3K / mTOR Kinases Inhibitor->PI3K Competitive Binding at Hinge Region Akt Akt Phosphorylation (Inhibited) PI3K->Akt Signal Abrogation ATP ATP (Blocked) ATP->PI3K Blocked Apoptosis Cell Cycle Arrest & Apoptosis Akt->Apoptosis Downstream Effect

ATP-competitive inhibition of PI3K/mTOR pathways by imidazo[1,2-a]pyridine compounds.

Experimental Protocol: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Causality & Validation: Standard colorimetric kinase assays are highly susceptible to false positives caused by the auto-fluorescence or aggregation of the test compounds. TR-FRET is selected because it utilizes a ratiometric emission measurement (665 nm / 615 nm) coupled with a time delay. This self-validating setup mathematically eliminates background interference, ensuring that the calculated IC50 is a direct, causal reflection of target engagement at the kinase hinge region.

Step-by-Step Methodology:

  • Reagent Assembly: Prepare a reaction mix containing the recombinant kinase (e.g., PI3Kα), a biotinylated peptide substrate, and ATP at its Michaelis constant ( Km​ ).

  • Compound Titration: Dispense the imidazo[1,2-a]pyridine compound in a 10-point, 3-fold serial dilution into a 384-well microplate using an acoustic dispenser.

  • Kinase Reaction: Add the reaction mix to the compound wells. Incubate for 60 minutes at room temperature to allow for competitive binding and substrate phosphorylation.

  • Detection Phase: Add the stop solution containing EDTA (to chelate Mg²⁺ and halt the kinase) alongside the detection reagents: a Europium-labeled anti-phosphopeptide antibody (donor) and Streptavidin-APC (acceptor).

  • Incubation & Reading: Incubate for 60 minutes. Read the plate on a microplate reader equipped with a TR-FRET module (excitation at 340 nm; emission read at 615 nm and 665 nm after a 100 μs delay).

  • Data Analysis: Calculate the 665/615 ratio. Plot the ratio against the log of the compound concentration to derive the IC50 via non-linear regression.

Antimicrobial Action: Disruption of Oxidative Phosphorylation

Mechanism of Action

In the realm of infectious diseases, the imidazo[1,2-a]pyridine scaffold has yielded Telacebec (Q203) , a breakthrough clinical candidate against multi-drug resistant Mycobacterium tuberculosis (MDR-TB)[1][7].

Telacebec targets the QcrB subunit of the mycobacterial cytochrome bc1 complex (part of the CIII2CIV2 respiratory supercomplex)[1][7][8]. The imidazo[1,2-a]pyridine core binds with extremely high affinity (nanomolar range) to the menaquinol-binding pocket. This prevents menaquinol oxidation, halting the electron transport chain (ETC). The resulting collapse of the proton motive force starves the bacterium of ATP, leading to rapid phenotypic cell death[1][7][8].

G Telacebec Telacebec (Q203) QcrB QcrB Subunit (Cytochrome bc1) Telacebec->QcrB High-Affinity Binding Menaquinol Menaquinol Oxidation (Blocked) QcrB->Menaquinol Inhibition of Electron Transfer Proton Proton Motive Force Collapse Menaquinol->Proton ETC Disruption ATP_Depletion ATP Depletion & Cell Death Proton->ATP_Depletion Energy Starvation

Telacebec (Q203) disruption of mycobacterial oxidative phosphorylation.

Experimental Protocol: Extracellular Flux Analysis (Oxygen Consumption Rate)

Causality & Validation: Simply measuring bacterial death (MIC) does not prove the mechanism of action. Extracellular flux analysis directly measures the Oxygen Consumption Rate (OCR). By sequentially injecting specific ETC modulators, this protocol acts as a self-validating system: it proves that the phenotypic death of the mycobacteria is exclusively caused by the collapse of the respiratory chain.

Step-by-Step Methodology:

  • Bacterial Seeding: Adhere M. tuberculosis (H37Rv strain) to the bottom of a specialized 96-well flux analyzer microplate using Cell-Tak adhesive.

  • Basal Measurement: Insert the sensor cartridge and measure the basal OCR for 15 minutes to establish baseline respiration.

  • Compound Injection (Port A): Inject Telacebec (Q203) at 10x the MIC50 concentration. Monitor the immediate drop in OCR, which confirms the rapid blockade of the cytochrome bc1 complex.

  • Uncoupler Injection (Port B - Validation): Inject an uncoupling agent (e.g., CCCP). In healthy cells, this spikes oxygen consumption to maximum. In Telacebec-treated cells, the OCR will remain flat, proving the electron flow is fundamentally blocked at QcrB.

  • Terminal Blockade (Port C): Inject a known terminal oxidase inhibitor (e.g., Potassium Cyanide) to completely shut down any residual non-specific oxygen consumption, establishing the absolute zero baseline.

Quantitative Data Summary

The following table summarizes the diverse target profiles and potencies of key imidazo[1,2-a]pyridine-based compounds discussed in this guide.

Compound NamePrimary TargetTherapeutic IndicationPotency MetricValue
Zolpidem GABA-A Receptor (α1 subunit)Insomnia (CNS)Binding Affinity ( Ki​ )~27 nM
AZ703 Cyclin-Dependent Kinases 1 & 2OncologyKinase Inhibition (IC50)10 - 20 nM
Dual Inhibitor 15a PI3Kα / mTOROncologyKinase Inhibition (IC50)< 50 nM
Telacebec (Q203) QcrB (Cytochrome bc1 complex)TuberculosisMinimum Inhibitory Conc. (MIC50)0.28 - 2.7 nM

References

  • 1. nih.gov.

  • 2. acs.org. 3.7. nih.gov. 4.3. mdpi.com.

  • 5. acs.org.

  • 6. aacrjournals.org.

Sources

Exploratory

The Ascendance of a Privileged Core: A Technical Guide to 6-Bromo-3-fluoroimidazo[1,2-a]pyridine in Modern Medicinal Chemistry

Abstract The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds and approved pharmaceutic...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds and approved pharmaceuticals.[1][2][3][4][5] This guide delves into a specific, highly functionalized derivative: the 6-bromo-3-fluoroimidazo[1,2-a]pyridine core. We will explore the synthetic rationale for its construction, the physicochemical advantages conferred by its unique substitution pattern, and its emerging applications in contemporary drug discovery programs. This document serves as a technical resource for researchers and drug development professionals, providing both high-level strategic insights and detailed experimental protocols.

The Imidazo[1,2-a]pyridine Scaffold: A Foundation of Therapeutic Success

The concept of a "privileged structure" refers to a molecular framework that is capable of binding to multiple biological targets with high affinity. The imidazo[1,2-a]pyridine ring system is a quintessential example of such a scaffold. Its rigid, bicyclic nature and the strategic placement of nitrogen atoms allow it to present substituents in a well-defined three-dimensional space, facilitating a wide array of interactions with protein targets. This versatility is evidenced by its presence in a range of marketed drugs, from the anxiolytic, alpidem, to the insomnia treatment, zolpidem.[1][2][3] The synthetic tractability of this core further enhances its appeal, allowing for extensive chemical diversification.[6][7]

The focus of this guide, the 6-bromo-3-fluoro derivative, represents a strategic evolution of this privileged core. The introduction of a bromine atom at the 6-position and a fluorine atom at the 3-position is not arbitrary; these substitutions are deliberately chosen to fine-tune the scaffold's physicochemical properties and to provide a handle for further chemical elaboration, thereby expanding its utility in medicinal chemistry.

Synthetic Strategies for 6-Bromo-3-fluoroimidazo[1,2-a]pyridine

The construction of the 6-bromo-3-fluoroimidazo[1,2-a]pyridine core is typically achieved through a convergent synthesis, starting from a readily available substituted aminopyridine. A common and efficient approach involves the condensation of 2-amino-5-bromopyridine with a fluorinated three-carbon building block.

Representative Synthetic Pathway

A plausible and efficient route involves the reaction of 2-amino-5-bromopyridine with a suitable fluorinated aldehyde or ketone, followed by cyclization. One-pot procedures have been developed for the synthesis of related 3-fluoro-imidazo[1,2-a]pyridines and can be adapted for this specific target.

G A 2-Amino-5-bromopyridine C Intermediate Adduct A->C Nucleophilic Addition B Fluorinated Carbonyl Compound (e.g., 2-bromo-1,1-difluoroethene) B->C D 6-Bromo-3-fluoroimidazo[1,2-a]pyridine C->D Intramolecular Cyclization (e.g., heat, base)

Caption: General synthetic scheme for 6-bromo-3-fluoroimidazo[1,2-a]pyridine.

Detailed Experimental Protocol: One-Pot Synthesis

This protocol is a representative example adapted from known procedures for the synthesis of fluorinated imidazo[1,2-a]pyridines.

Materials:

  • 2-Amino-5-bromopyridine (1.0 eq)

  • A suitable fluorinating and cyclizing reagent system (specifics would be dependent on the chosen literature method)

  • Solvent (e.g., DMF, Dioxane)

  • Base (e.g., K2CO3, NaHCO3)

Procedure:

  • To a solution of 2-amino-5-bromopyridine in the chosen solvent, add the base and the fluorinated building block at room temperature under an inert atmosphere (e.g., Nitrogen or Argon).

  • Stir the reaction mixture at an elevated temperature (e.g., 80-120 °C) and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 6-bromo-3-fluoroimidazo[1,2-a]pyridine.

Causality of Experimental Choices:

  • Inert Atmosphere: Prevents potential side reactions with atmospheric oxygen and moisture.

  • Base: Facilitates the initial nucleophilic attack and the final cyclization step.

  • Elevated Temperature: Provides the necessary activation energy for the intramolecular cyclization.

  • Aqueous Work-up and Extraction: Separates the organic product from inorganic salts and the polar solvent.

  • Column Chromatography: Purifies the final product from any unreacted starting materials and byproducts.

Physicochemical Properties and Privileged Status

The "privileged" nature of the 6-bromo-3-fluoroimidazo[1,2-a]pyridine core is a direct consequence of the interplay between the imidazo[1,2-a]pyridine scaffold and its specific substituents.

  • Fluorine at C3: The introduction of a fluorine atom at the 3-position has several profound effects. Fluorine is the most electronegative element, and its presence can significantly lower the pKa of the imidazole nitrogen, potentially influencing its hydrogen bonding capabilities. Furthermore, the C-F bond is exceptionally strong, which can block metabolic attack at this position, thereby enhancing the metabolic stability and pharmacokinetic profile of drug candidates.[8] The small size of fluorine means it can often be substituted for hydrogen without significant steric penalty, acting as a "super-hydrogen".

  • Bromine at C6: The bromine atom at the 6-position serves two primary roles. Firstly, as a halogen, it is a potential halogen bond donor, a type of non-covalent interaction that is increasingly recognized as important for high-affinity protein-ligand binding. Secondly, and perhaps more importantly from a synthetic perspective, the C-Br bond is a versatile handle for further functionalization through a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions. This allows for the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.

Applications in Medicinal Chemistry

The 6-bromo-3-fluoroimidazo[1,2-a]pyridine core is emerging as a valuable scaffold in the development of inhibitors for a range of therapeutic targets, particularly in oncology.

Compound Class Biological Target Therapeutic Area Reported Activity (IC50)
Substituted quinolinesc-Met KinaseOncology3.9 nM
Phenyl-substituted derivativesSalt-Inducible Kinase 1 (SIK1)MultipleSubnanomolar
Various derivativesColon Cancer Cell Lines (HT-29, Caco-2)OncologyExcellent activity reported

Data synthesized from related imidazo[1,2-a]pyridine structures.[9][10][11]

Case Study: c-Met Kinase Inhibitors

The receptor tyrosine kinase c-Met is a well-validated target in oncology.[11] A series of potent and selective c-Met inhibitors have been developed based on the imidazo[1,2-a]pyridine scaffold. In these compounds, the imidazo[1,2-a]pyridine core acts as a key pharmacophore, forming critical hydrogen bonds and π-π stacking interactions within the kinase hinge region.[11] The 8-fluoro substitution has been shown to be beneficial for activity, and by analogy, the 3-fluoro substitution is expected to confer similar advantages.[11] The 6-bromo position in such a scaffold would be an ideal point for introducing substituents that can probe deeper into the ATP-binding pocket and enhance selectivity.

Structure-Activity Relationship (SAR) Insights

The SAR for the 6-bromo-3-fluoroimidazo[1,2-a]pyridine core is still being actively explored, but some general principles can be inferred from related series.

SAR cluster_C3 C3 Position cluster_C6 C6 Position cluster_other Other Positions (e.g., C2, C8) Core 6-Bromo-3-fluoroimidazo[1,2-a]pyridine Core F Fluorine: - Increases metabolic stability - Modulates pKa - Potential H-bond acceptor Core->F Key for Pharmacokinetics Br Bromine: - Halogen bond donor - Handle for cross-coupling (diversification) Core->Br Key for SAR Exploration Other Substitution here modulates: - Potency - Selectivity - Physicochemical properties Core->Other Fine-tuning Activity

Caption: Key SAR considerations for the 6-bromo-3-fluoroimidazo[1,2-a]pyridine core.

Experimental Protocol: Suzuki Cross-Coupling for C6-Functionalization

The utility of the 6-bromo position as a synthetic handle is best demonstrated by a standard cross-coupling reaction.

Materials:

  • 6-Bromo-3-fluoroimidazo[1,2-a]pyridine (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq)

  • Base (e.g., K2CO3, 2.0 eq)

  • Solvent (e.g., Dioxane/Water mixture)

Procedure:

  • To a reaction vessel, add the 6-bromo-3-fluoroimidazo[1,2-a]pyridine, arylboronic acid, palladium catalyst, and base.

  • Degas the mixture by bubbling argon or nitrogen through the solvent for 10-15 minutes.

  • Heat the reaction mixture to 90-100 °C under an inert atmosphere.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography or recrystallization to yield the 6-aryl-3-fluoroimidazo[1,2-a]pyridine.

Self-Validating System:

  • In-process controls: TLC or LC-MS monitoring ensures the reaction goes to completion and allows for optimization of reaction time.

  • Purification: The final purification step ensures the removal of catalyst residues and other impurities, and the product's identity and purity should be confirmed by NMR and mass spectrometry.

Conclusion and Future Outlook

The 6-bromo-3-fluoroimidazo[1,2-a]pyridine core is a testament to the power of strategic functionalization of a privileged scaffold. The combination of the inherent biological relevance of the imidazo[1,2-a]pyridine system with the pharmacokinetic benefits of the 3-fluoro substituent and the synthetic versatility of the 6-bromo group creates a truly powerful building block for modern drug discovery. As our understanding of target biology becomes more nuanced, the demand for such precisely tailored and adaptable molecular frameworks will only increase. We anticipate that the 6-bromo-3-fluoroimidazo[1,2-a]pyridine core will feature prominently in the next generation of therapeutics, particularly in the fields of oncology and beyond.

References

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
  • Synthetic transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study. PubMed.
  • (PDF) Synthetic Transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-Carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In Vitro Urease Inhibition and In Silico study.
  • Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journals.
  • 6-BROMO-IMIDAZO[1,2-A]PYRIDIN-8-AMINE | 676371-00-9. ChemicalBook.
  • 474709-06-3, 6-Bromo-8-fluoroimidazo[1,2-a]pyridine Formula. ECHEMI.
  • 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. PubMed.
  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega.
  • Method for synthesizing 6-bromoimidazo [1,2-a] pyridine.
  • Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. PMC.
  • 6-Bromo-8-iodoimidazo[1,2-a]pyridine AldrichCPR. Sigma-Aldrich.
  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal.
  • Recent Progress in the Pharmacology of Imidazo[1,2-a]pyridines.
  • 8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor. PubMed.
  • Structure -activity relationship of 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines.
  • (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
  • PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. Semantic Scholar.
  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI.
  • Structure activity relationship exploration of imidazo[1,2-a]pyridine series to reverse isoform selectivity and identify potent SIK1 selective inhibitors. PubMed.
  • Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules.
  • Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Deriv
  • Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction. MDPI.
  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.
  • Application Notes and Protocols for 3-Bromo-2,7-dimethylimidazo[1,2-a]pyridine in Medicinal Chemistry. Benchchem.

Sources

Foundational

A Technical Guide to Procuring 6-Bromo-3-fluoroimidazo[1,2-a]pyridine for Advanced Research

This guide provides an in-depth, technical overview for the procurement of 6-Bromo-3-fluoroimidazo[1,2-a]pyridine, a critical heterocyclic building block in medicinal chemistry and drug development. The imidazo[1,2-a]pyr...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, technical overview for the procurement of 6-Bromo-3-fluoroimidazo[1,2-a]pyridine, a critical heterocyclic building block in medicinal chemistry and drug development. The imidazo[1,2-a]pyridine scaffold is a privileged structure present in numerous commercially available drugs, valued for its wide range of biological activities.[1][2] This document is intended for researchers, scientists, and procurement specialists in the pharmaceutical and biotechnology sectors, offering a framework for sourcing high-quality material, implementing rigorous quality control, and ensuring project success.

Introduction to 6-Bromo-3-fluoroimidazo[1,2-a]pyridine

6-Bromo-3-fluoroimidazo[1,2-a]pyridine (CAS No. 2001563-56-8) is a specialized reagent used in the synthesis of complex organic molecules. Its unique structure, featuring a bromine atom for subsequent cross-coupling reactions and a fluorine atom that can modulate physicochemical properties, makes it a valuable intermediate for creating novel pharmaceutical candidates.[3] The aberrant expression of signaling pathways, such as the phosphatidylinositol 3-kinase (PI3K) pathway, is often linked to tumorigenesis, making inhibitors of this pathway a significant area of cancer research.[3] The imidazo[1,2-a]pyridine core is a key component in the design of such inhibitors.

Key Chemical Properties:

  • Molecular Formula: C₇H₄BrFN₂[4]

  • Molecular Weight: 215.02 g/mol

  • Appearance: Typically a solid[4]

  • Purity: Commercially available in various purities, typically ≥97%[4]

Commercial Sourcing: A Comparative Analysis

Procuring this reagent requires careful consideration of supplier reliability, product quality, and available documentation. While numerous vendors list this compound, they often fall into categories of primary manufacturers, secondary suppliers/repackagers, and custom synthesis houses.

Below is a comparative table of representative suppliers. Note that availability and catalog details are subject to change, and direct inquiry is always recommended.

SupplierProduct/Catalog Number (Example)PurityCAS NumberNotes
Sigma-Aldrich CIAH999A86B1 (from ChemScene)97%2001563-56-8A major distributor known for extensive documentation and quality control. Often provides access to products from partner suppliers.[4]
BLDpharm BD0084393798%2001563-56-8A supplier with a broad catalog of building blocks and intermediates, often with competitive pricing.[5][6]
ChemScene CS-011850198.13%2001563-56-8A specialized life-science chemical supplier, often providing detailed analytical data.
PureSynth (Custom Quote)≥98% (Typical)(N/A)Specializes in high-quality custom chemical manufacturing, from small-scale to bulk, with a focus on purity and regulatory compliance.[7]
Sarchem Labs (Custom Quote)≥98% (Typical)(N/A)A long-standing custom synthesis laboratory that partners with pharmaceutical and biotech organizations.[8]

From a Senior Scientist's Perspective: For initial small-scale studies and route-finding, established distributors like Sigma-Aldrich provide a reliable, albeit sometimes more expensive, option with readily available safety and handling information. For scale-up campaigns or when the compound is not commercially available, engaging with a custom synthesis provider like PureSynth or Sarchem Labs is necessary.[7][8] These organizations offer tailored synthesis, purification, and analytical services to meet specific project requirements.[7][9]

The Imperative of Incoming Quality Control

Trust, but verify. This principle is paramount in drug development. Regardless of the supplier's reputation or the provided Certificate of Analysis (CoA), independent verification of the material's identity, purity, and integrity is a non-negotiable step. Failure to do so can jeopardize experimental results, leading to lost time and resources.

The following workflow diagram and protocol outline a robust, self-validating system for incoming quality control (QC).

QC_Workflow Workflow for Incoming Reagent QC cluster_0 Phase 1: Documentation & Physical Inspection cluster_1 Phase 2: Analytical Verification cluster_2 Phase 3: Data Analysis & Decision A Receive Compound B Quarantine & Log Sample (Batch #, Supplier, Date) A->B C Review Supplier CoA & SDS B->C D Visual Inspection (Color, Physical State) C->D E Prepare Analytical Samples D->E F ¹H and ¹⁹F NMR Spectroscopy (Identity & Structural Integrity) E->F G LC-MS Analysis (Purity & Molecular Weight) E->G H HPLC-UV Analysis (Quantitative Purity) E->H I Compare Analytical Data vs. Structure & CoA Specs F->I G->I H->I J Data Concordant? I->J K Release to Inventory (Status: Approved) J->K Yes L Reject Lot (Contact Supplier) J->L No

Caption: Incoming Quality Control (QC) Workflow Diagram.

This protocol is a foundational template. Specific parameters (e.g., HPLC columns, gradients) should be optimized by your analytical development team.

Objective: To confirm the identity and purity of a newly received lot of 6-Bromo-3-fluoroimidazo[1,2-a]pyridine.

1. Documentation and Sample Preparation: a. Log the sample, assigning it a unique internal lot number cross-referenced with the supplier's information. b. Review the supplier's CoA and Safety Data Sheet (SDS).[7] Note the reported purity and analytical methods used. c. Accurately weigh ~5 mg of the compound and dissolve in a suitable deuterated solvent (e.g., DMSO-d₆) for NMR analysis. d. Prepare a separate stock solution (~1 mg/mL) in a suitable solvent (e.g., Acetonitrile or Methanol) for LC-MS and HPLC analysis. Further dilute as required.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy: a. Causality: NMR is the gold standard for structural elucidation. ¹H NMR confirms the proton framework, while ¹⁹F NMR is crucial for verifying the presence and environment of the fluorine atom. b. Acquire ¹H and ¹⁹F NMR spectra. c. Validation: The observed chemical shifts, coupling constants, and integration patterns must be consistent with the expected structure of 6-Bromo-3-fluoroimidazo[1,2-a]pyridine. Any significant unassigned peaks may indicate impurities.

3. Liquid Chromatography-Mass Spectrometry (LC-MS): a. Causality: LC-MS provides orthogonal confirmation of purity and verifies the molecular weight of the main component. b. Inject the sample onto a suitable LC-MS system (e.g., using a C18 column). c. Validation: The primary peak in the chromatogram should correspond to the expected mass-to-charge ratio (m/z) for the compound ([M+H]⁺ ≈ 214.96/216.96 for the bromine isotopes). The purity is estimated by the area percentage of the main peak.

4. High-Performance Liquid Chromatography (HPLC-UV): a. Causality: HPLC with UV detection is the preferred method for quantitative purity assessment.[10] b. Develop an appropriate HPLC method to separate the main compound from potential impurities. c. Validation: The calculated area percent of the main peak should meet or exceed the required specification (e.g., >97%). This result should be consistent with the supplier's CoA and the LC-MS data.

5. Final Decision: a. If all analytical data are consistent with the expected structure and meet the purity requirements, release the material for research use. b. If discrepancies are found, the material should remain in quarantine, and the supplier should be contacted with the data package for resolution.

Custom Synthesis and Scale-Up

For large-scale needs or for derivatives not commercially available, partnering with a custom synthesis provider is essential.[9]

Key Vetting Criteria for a Custom Synthesis Partner:

  • Technical Expertise: The team should have demonstrable experience in heterocyclic chemistry.[8]

  • Analytical Capabilities: In-house QC capabilities (NMR, HPLC, MS) are crucial for process monitoring and final product release.

  • Communication and Project Management: Look for clear, proactive communication and a dedicated project manager.

  • Regulatory Compliance: For later-stage development, experience with Good Manufacturing Practices (GMP) may be necessary.

Custom_Synth_Process Custom Synthesis Engagement Workflow A Define Project Scope (Structure, Quantity, Purity, Timeline) B Identify & Vet Potential CROs A->B C Request Quotations & Proposals B->C D Select CRO Partner C->D E Initiate Project (Kick-off Meeting, PO) D->E F Route Scouting & Feasibility (Small-scale Synthesis) E->F G Process Optimization & Scale-Up F->G H Final Production & Purification G->H I CRO's Full QC Analysis (CoA Generation) H->I J Shipment of Compound & Data Package I->J K Client's Incoming QC (As per Section 3) J->K L Project Completion & Acceptance K->L

Caption: A typical workflow for engaging a Custom Research Organization (CRO).

Conclusion

The successful procurement of 6-Bromo-3-fluoroimidazo[1,2-a]pyridine is not merely a purchasing transaction but a critical scientific endeavor. It requires a multi-faceted approach that balances sourcing from reliable commercial vendors for speed and convenience with the option of expert custom synthesis for scale and novelty. The cornerstone of this process is an unwavering commitment to rigorous, in-house analytical verification. By implementing the workflows and protocols outlined in this guide, research organizations can ensure the quality and integrity of their starting materials, thereby building a solid foundation for groundbreaking discoveries in drug development.

References

  • Research Chemicals Supplier | Trusted Laboratory Compounds - PureSynth. [Link]

  • Best Practices for Chemical Manufacturing Quality Control - Deskera. [Link]

  • 6-Bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid 1g - Dana Bioscience. [https://danabioscience.com/product/6-bromo-3-fluoroimidazo12-a]pyridine-2-carboxylic-acid-1g/]([Link])

  • 6-Bromo-8-fluoroimidazo[1,2-a]pyridine | 474709-06-3 - J&K Scientific. [Link]

  • Quality Control In Chemical Manufacturing For Life Sciences. [Link]

  • CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine - Google P
  • LABORATORY QUALITY CONTROL MANUAL - California Air Resources Board. [Link]

  • Synthetic transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study - PubMed. [Link]

  • Quality Control Guidelines for SAM Chemical Methods | US EPA. [Link]

  • Basic Lessons in Laboratory Quality Control - Saudi Society for Clinical Chemistry. [Link]

  • Synthesis of imidazo[1,2-a]pyridines via multicomponent GBBR using α-isocyanoacetamides. [Link]

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities | ACS Omega. [Link]

  • Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition - MDPI. [Link]

Sources

Exploratory

6-Bromo-3-fluoroimidazo[1,2-a]pyridine: Strategic Sourcing, Cost Analysis, and Synthetic Applications in Drug Discovery

Executive Summary In the landscape of modern medicinal chemistry, the strategic incorporation of halogenated heterocycles is a proven method for optimizing the pharmacokinetic and pharmacodynamic profiles of active pharm...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the strategic incorporation of halogenated heterocycles is a proven method for optimizing the pharmacokinetic and pharmacodynamic profiles of active pharmaceutical ingredients (APIs). 6-Bromo-3-fluoroimidazo[1,2-a]pyridine (CAS: 2001563-56-8) has emerged as a highly sought-after, privileged building block. By combining the metabolic stability conferred by a regioselective fluorine atom with the synthetic versatility of a bromine handle, this scaffold enables the rapid development of complex therapeutics, including c-MET kinase inhibitors and USP30 deubiquitinase inhibitors.

This technical whitepaper provides an in-depth analysis of the compound’s physicochemical properties, commercial supply chain and cost dynamics, validated synthetic methodologies, and downstream applications in drug development.

Chemical Identity & Structural Rationale

The imidazo[1,2-a]pyridine core is a well-documented "privileged scaffold" found in several marketed drugs, such as the sedative zolpidem and the anxiolytic alpidem[1]. However, the specific di-halogenated derivative, 6-bromo-3-fluoroimidazo[1,2-a]pyridine, offers distinct advantages for rational drug design.

Physicochemical Profile
PropertyValue
Chemical Name 6-Bromo-3-fluoroimidazo[1,2-a]pyridine
CAS Number 2001563-56-8[2]
Molecular Formula C₇H₄BrFN₂[3]
Molecular Weight 215.02 g/mol [4]
SMILES FC1=CN=C2C=CC(Br)=CN21[3]
Physical Form Solid (Storage at 2-8°C)
The Rationale for Di-Halogenation
  • The C3-Fluorine Effect : The C3 position of the imidazo[1,2-a]pyridine ring is highly electron-rich and prone to oxidative metabolism by cytochrome P450 enzymes. The introduction of a fluorine atom at this site blocks metabolic oxidation, increases lipophilicity, and lowers the pKa of the bridgehead nitrogen, thereby enhancing membrane permeability and oral bioavailability.

  • The C6-Bromine Handle : The bromine atom at the C6 position serves as an orthogonal, late-stage synthetic handle. It readily undergoes palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, or Stille couplings) to append diverse aryl, heteroaryl, or amine substituents required for target binding[5].

Commercial Landscape: Suppliers & Cost Analysis

Sourcing fluorinated heterocyclic building blocks often presents a bottleneck in early-stage drug discovery due to the specialized reagents and safety protocols required for electrophilic fluorination. Consequently, 6-bromo-3-fluoroimidazo[1,2-a]pyridine and its derivatives command a premium price in the fine chemical market.

Supplier & Pricing Matrix
SupplierProduct / GradeCatalog / CAS MatchEstimated Cost / Pricing Model
Dana Bioscience 6-Bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid (1g)Derivative$1,164.00 USD / 1g [6]
Sigma-Aldrich 6-Bromo-3-fluoroimidazo[1,2-a]pyridine (97% Purity)2001563-56-8Contract / Inquiry-based[2]
Ambeed 6-Bromo-3-fluoroimidazo[1,2-a]pyridine (97% Purity)2001563-56-8Contract / Inquiry-based[3]
Fluorochem (Fujifilm) Research Grade2001563-56-8Contract / Inquiry-based[7]
Avantor 2-carboxylic acid hydrochloride derivative (95% Purity)DerivativeContract / Inquiry-based[8]

Supply Chain Insight: The base compound (CAS 2001563-56-8) is typically synthesized on-demand by specialized vendors like Sigma-Aldrich and Ambeed. Advanced derivatives, such as the 2-carboxylic acid variant used in USP30 inhibitor synthesis, require additional synthetic steps (e.g., esterification and hydrolysis)[9], driving the cost well above $1,000 per gram in research quantities[6].

Validated Synthetic Methodology

The synthesis of 6-bromo-3-fluoroimidazo[1,2-a]pyridine relies on the regioselective electrophilic fluorination of the parent 6-bromoimidazo[1,2-a]pyridine. The protocol below utilizes Selectfluor (1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)), a bench-stable, highly effective electrophilic fluorine source[5].

Protocol: Regioselective Electrophilic Fluorination

Objective : Introduce a fluorine atom exclusively at the highly nucleophilic C3 position while preserving the C6 bromine handle.

Step-by-Step Methodology:

  • Substrate Dissolution : Dissolve 6-bromoimidazo[1,2-a]pyridine (1.0 eq) in anhydrous acetonitrile under an inert argon atmosphere.

    • Causality: Acetonitrile is selected because its polarity readily dissolves the cationic Selectfluor reagent, while its lack of nucleophilic functional groups renders it inert to electrophilic fluorination.

  • Temperature Control : Cool the reaction mixture to 0 °C using an ice bath.

    • Causality: The C3 position of the imidazopyridine core is highly reactive. Lowering the temperature to 0 °C suppresses non-selective fluorination at other positions and prevents oxidative degradation of the heteroaromatic ring.

  • Reagent Addition : Add Selectfluor (1.2 - 1.5 eq) portion-wise over 15–30 minutes[10].

    • Causality: Portion-wise addition prevents thermal runaway from the exothermic fluorination event and maintains a controlled, steady-state concentration of the active electrophile.

  • Reaction Monitoring (In-Process Control) : Allow the mixture to slowly warm to room temperature and stir for 2–4 hours.

    • Self-Validating System: Monitor the reaction via LC-MS. The protocol is validated when the starting material peak (m/z 197/199, reflecting bromine isotopes) is completely consumed, and the product peak (m/z 215/217) plateaus. The absence of m/z 233/235 confirms that over-fluorination has been successfully avoided.

  • Quenching and Isolation : Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with ethyl acetate (3x), dry the combined organic layers over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography to yield the pure product.

    • Causality: The mild basic quench neutralizes any acidic byproducts (e.g., HF traces) generated during the substitution, preventing acid-catalyzed degradation of the product during concentration.

Synthesis A 6-Bromoimidazo[1,2-a]pyridine B Selectfluor (Electrophilic Fluorination) A->B 0°C to RT, CH3CN C 6-Bromo-3-fluoroimidazo[1,2-a]pyridine (CAS: 2001563-56-8) B->C Regioselective C3-F D Pd-Catalyzed Cross-Coupling C->D C6-Br Handle E Advanced API (c-MET/USP30 Inhibitor) D->E

Synthetic workflow demonstrating the functionalization of the imidazo[1,2-a]pyridine scaffold.

Downstream Applications in Targeted Therapeutics

The dual-functional nature of 6-bromo-3-fluoroimidazo[1,2-a]pyridine makes it a critical intermediate in the synthesis of several advanced therapeutic classes.

A. c-MET Kinase Inhibitors (Oncology)

The c-MET signaling pathway is a major driver of acquired resistance to epidermal growth factor receptor (EGFR) targeted therapies in various cancers. Patent literature (e.g., EP3893872B1) highlights the use of 6-bromo-3-fluoroimidazo[1,2-a]pyridine as a precursor for organophosphorus-substituted c-MET inhibitors[5]. The C6 bromine is utilized to couple the imidazopyridine core to complex triazolopyrazine or triazolopyridazine macrocycles, yielding potent anticancer agents capable of overcoming kinase inhibitor resistance.

B. USP30 Deubiquitinase Inhibitors (Neurodegeneration)

Ubiquitin carboxyl-terminal hydrolase 30 (USP30) is a deubiquitinating enzyme localized to mitochondria that antagonizes Parkin-mediated mitophagy. Inhibiting USP30 promotes the clearance of damaged mitochondria, offering a therapeutic strategy for neurodegenerative disorders like Parkinson's disease.

Recent patents (e.g., US10343992B2 and CN107484415B) describe the synthesis of 1-cyanopyrrolidine-based USP30 inhibitors utilizing 6-bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid[9][11]. The fluoroimidazopyridine moiety serves as a critical binding determinant in the enzyme's active site, while the carboxylic acid handle allows for amide coupling to the cyanopyrrolidine warhead.

USP30 Mito Damaged Mitochondria Parkin Parkin (E3 Ligase) Mito->Parkin Recruits Ub Mitochondrial Ubiquitination Parkin->Ub Catalyzes Mitophagy Mitophagy (Clearance) Ub->Mitophagy Triggers USP30 USP30 (Deubiquitinase) USP30->Ub Removes Ubiquitin (Inhibits Mitophagy) Inhibitor Fluoroimidazo[1,2-a]pyridine API Inhibitor->USP30 Blocks Activity

Pharmacological mechanism of USP30 inhibition promoting mitochondrial clearance.

Sources

Foundational

An In-Depth Technical Guide to the Safe Handling and Use of 6-Bromo-3-fluoroimidazo[1,2-a]pyridine

For Researchers, Scientists, and Drug Development Professionals Introduction The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug development.[1][2...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug development.[1][2] Its derivatives are known to possess a wide array of biological activities, and are key components in several marketed drugs.[3] The subject of this guide, 6-Bromo-3-fluoroimidazo[1,2-a]pyridine (CAS No. 2001563-56-8), is a valuable building block for the synthesis of novel compounds in these research areas.[4] Its utility in forming new carbon-carbon and carbon-nitrogen bonds, for instance through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura or Buchwald-Hartwig reactions, makes it a versatile reagent in the construction of complex molecules.[5][6]

This guide, written from the perspective of a Senior Application Scientist, aims to provide a comprehensive overview of the critical safety data and handling procedures for 6-Bromo-3-fluoroimidazo[1,2-a]pyridine. Beyond a simple recitation of safety data sheet information, this document will delve into the causality behind handling protocols, offer practical, field-proven insights, and provide detailed experimental procedures to ensure the safe and effective use of this compound in a research environment.

Hazard Identification and Classification

6-Bromo-3-fluoroimidazo[1,2-a]pyridine is classified as a hazardous substance.[1][7] A thorough understanding of its potential hazards is the foundation of safe handling.

GHS Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information. For 6-Bromo-3-fluoroimidazo[1,2-a]pyridine, the following classifications apply[1][4][7]:

Hazard ClassCategoryHazard Statement
Acute toxicity, OralCategory 4H302: Harmful if swallowed
Skin corrosion/irritationCategory 2H315: Causes skin irritation
Serious eye damage/eye irritationCategory 2H319: Causes serious eye irritation
Specific target organ toxicity – Single exposure (Respiratory tract irritation)Category 3H335: May cause respiratory irritation

Signal Word: Warning[1][4][7]

GHS Pictogram: [1][7]

Precautionary Statements

The following precautionary statements (P-statements) are crucial for the safe handling of this compound[1][7]:

  • Prevention: P261, P264, P270, P271, P280

  • Response: P302+P352, P304+P340, P305+P351+P338, P330, P362+P364

  • Storage: P403+P233, P405

  • Disposal: P501

A detailed breakdown of these statements and their practical implementation in the laboratory will be discussed in the subsequent sections of this guide.

Physicochemical Properties

Understanding the physical and chemical properties of a substance is essential for its safe handling and for predicting its behavior in chemical reactions.

PropertyValue
CAS Number 2001563-56-8[1][4][7]
Molecular Formula C₇H₄BrFN₂[1][4][7]
Molecular Weight 215.02 g/mol [4]
Appearance Solid[1][7]
Purity Typically ≥97%[1][7][8]
Storage Temperature 2-8°C[7] or 4°C[1]

Note: Specific properties such as melting point and solubility data are not consistently reported across suppliers. It is recommended to consult the certificate of analysis for lot-specific information.

Personal Protective Equipment (PPE)

A robust PPE regimen is the first line of defense against exposure to hazardous chemicals. The following PPE is mandatory when handling 6-Bromo-3-fluoroimidazo[1,2-a]pyridine:

  • Eye Protection: Chemical safety goggles are required at all times. For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are essential. Given that this is a halogenated organic compound, it is advisable to check the glove manufacturer's compatibility chart for breakthrough times. Double-gloving may be appropriate for extended handling periods.

  • Body Protection: A flame-resistant lab coat must be worn and fully fastened.

  • Respiratory Protection: For operations where dust or aerosols may be generated, such as weighing or transferring the solid, a properly fitted N95 respirator or a higher level of respiratory protection should be used. All handling of the solid compound should ideally be performed within a certified chemical fume hood.

Safe Handling and Storage

General Handling Practices

Due to its hazardous nature, 6-Bromo-3-fluoroimidazo[1,2-a]pyridine should be handled with care, following established protocols for potent compounds.

  • Designated Area: All work with this compound should be conducted in a designated area within a certified chemical fume hood to minimize inhalation exposure.

  • Avoid Dust Formation: This compound is a solid, and care must be taken to avoid generating dust during handling.

  • Static Electricity: Powders can be prone to static build-up, which can cause them to become airborne.[9] Using anti-static tools and maintaining appropriate humidity levels can help mitigate this.

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

Step-by-Step Protocol for Weighing and Dissolving

The following protocol outlines a safe method for weighing milligram quantities of 6-Bromo-3-fluoroimidazo[1,2-a]pyridine for use in a chemical reaction.

  • Preparation:

    • Ensure you are wearing all required PPE.

    • Designate a clean, clutter-free area within a chemical fume hood for the weighing procedure.

    • Place a marble balance stone inside the fume hood to provide a stable surface for an analytical balance. Alternatively, the balance can be placed just outside the fume hood.[10]

    • Have a labeled, sealable container (e.g., a vial with a screw cap) ready to receive the weighed compound.

  • Weighing by Tare Method:

    • Place the empty, capped vial on the analytical balance and press the "tare" or "zero" button.[11][12]

    • Move the vial into the fume hood.[11][12]

    • Carefully open the stock bottle of 6-Bromo-3-fluoroimidazo[1,2-a]pyridine.

    • Using a clean, anti-static spatula, transfer a small amount of the powder into the tared vial.[13]

    • Securely cap the vial and the stock bottle.

    • Wipe the exterior of the vial with a damp cloth or tissue to remove any adhering powder.

    • Place the capped vial back on the analytical balance to obtain the weight of the transferred solid.

    • Repeat the transfer process as needed to obtain the desired mass.

  • Dissolving:

    • Once the desired mass is obtained, perform the dissolution step within the fume hood.

    • Add the desired solvent to the vial containing the weighed compound.

    • Seal the vial and mix by gentle swirling or vortexing until the solid is fully dissolved.

Weighing_Protocol cluster_Preparation Preparation cluster_Weighing Weighing (Tare Method) cluster_Dissolving Dissolving Prep_PPE Don all required PPE Prep_Area Designate and clean area in fume hood Prep_PPE->Prep_Area Prep_Balance Position analytical balance Prep_Area->Prep_Balance Prep_Vial Prepare labeled, sealable vial Prep_Balance->Prep_Vial Weigh_Tare Tare empty, capped vial on balance Weigh_Transfer Transfer powder to vial inside fume hood Weigh_Tare->Weigh_Transfer Weigh_Cap Securely cap vial and stock bottle Weigh_Transfer->Weigh_Cap Weigh_Clean Wipe exterior of vial Weigh_Cap->Weigh_Clean Weigh_Re_weigh Place vial on balance to get mass Weigh_Clean->Weigh_Re_weigh Dissolve_Solvent Add solvent to vial in fume hood Dissolve_Mix Seal and mix until dissolved Dissolve_Solvent->Dissolve_Mix caption Workflow for Weighing and Dissolving Hazardous Solids Spill_Response cluster_Small_Spill Small Spill Response cluster_Large_Spill Large Spill Response Spill_Detected Spill Detected Assess_Size Assess Spill Size Spill_Detected->Assess_Size Small_Evacuate Evacuate immediate area Assess_Size->Small_Evacuate Small & Manageable Large_Evacuate Evacuate laboratory Assess_Size->Large_Evacuate Large or Unmanageable Small_Ventilate Ensure ventilation Small_Evacuate->Small_Ventilate Small_Contain Carefully sweep up solid Small_Ventilate->Small_Contain Small_Collect Collect in labeled waste container Small_Contain->Small_Collect Small_Decontaminate Decontaminate spill area Small_Collect->Small_Decontaminate Small_Wash Wash area with soap and water Small_Decontaminate->Small_Wash Large_Isolate Isolate the area and post warning Large_Evacuate->Large_Isolate Large_Notify Contact EHS/Emergency Response Large_Isolate->Large_Notify Large_No_Reentry Do not re-enter Large_Notify->Large_No_Reentry caption Decision Tree for Spill Response

Caption: Decision Tree for Spill Response.

Disposal Considerations

All waste containing 6-Bromo-3-fluoroimidazo[1,2-a]pyridine must be treated as hazardous waste.

  • Waste Segregation: As a halogenated organic compound, all waste materials (including the pure compound, contaminated labware, and cleaning materials) must be collected in a designated "Halogenated Organic Waste" container. Do not mix with non-halogenated waste.

  • Containerization: Use a clearly labeled, sealable, and chemically compatible waste container. Ensure the container is kept closed except when adding waste.

  • Disposal Procedure: Follow your institution's specific procedures for the disposal of hazardous chemical waste. Contact your EHS department for guidance and to arrange for waste pickup.

Conclusion

6-Bromo-3-fluoroimidazo[1,2-a]pyridine is a valuable research chemical with a range of potential applications in drug discovery and development. However, its hazardous properties necessitate a thorough understanding and implementation of safe handling practices. By adhering to the guidelines outlined in this technical guide, researchers can work safely and effectively with this compound, minimizing the risk of exposure to themselves and their colleagues, and ensuring the integrity of their research. Always prioritize safety, and when in doubt, consult your institution's safety professionals.

References

  • Weighing Hazardous Powders in the Laboratory - Environment, Health & Safety. (n.d.). Retrieved from [Link]

  • Powder Weighing Procedure | Safety Unit. (n.d.). Weizmann Institute of Science. Retrieved from [Link]

  • University of Pittsburgh Safety Manual EH&S Guideline Number: 04-022. (2011, April 4). Retrieved from [Link]

  • 1 Preparation stock solution solid compound(s). (n.d.). Retrieved from [Link]

  • A practical and efficient approach to imidazo[1,2-a]pyridine-fused isoquinolines through the post-GBB transformation strategy - PMC. (n.d.). Retrieved from [Link]

  • Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates - PMC. (n.d.). Retrieved from [Link]

  • 6-Bromo-Imidazo(1,2-A)Pyridine. (n.d.). Retrieved from [Link]

  • FLUORINE CHEMISTRY - Minnesota Attorney General's Office. (n.d.). Retrieved from [Link]

  • Solid- vs. liquid-state thermal decomposition: thermolysis of halogenated benzene derivatives with the 2-nitrodiazene-1-N-oxide moiety - RSC Publishing. (n.d.). Retrieved from [Link]

  • Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - PubMed. (2024, April 27). Retrieved from [Link]

  • (PDF) Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - ResearchGate. (2025, October 12). Retrieved from [Link]

  • Synthesis of imidazo[1,2-a]pyridines via multicomponent GBBR using α-isocyanoacetamides† - Sciforum. (n.d.). Retrieved from [Link]

  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry - MDPI. (2022, January 18). Retrieved from [Link]

  • Synthesis and halogenation of 2-methylimidazo[1,2-a]pyridine. Antimicrobial activity of 3-bromo-2-methyl-1Н-imidazo[1,2-a]pyridinium bromide - ResearchGate. (n.d.). Retrieved from [Link]

  • Working with Hazardous Chemicals - Organic Syntheses. (n.d.). Retrieved from [Link]

  • Small, but powerful and attractive: 19F in biomolecular NMR - NSF PAR. (n.d.). Retrieved from [Link]

  • Bromine: toxicological overview - GOV.UK. (2022, June 10). Retrieved from [Link]

  • Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - PMC. (n.d.). Retrieved from [Link]

  • carbaldehyde into 6-Fluoroimidazo[1,2 - Semantic Scholar. (2023, June 2). Retrieved from https://www.semanticscholar.org/paper/Synthetic-transformation-of-6-Fluoroimidazo%5B1%2C2-a%5D-Hussain-Rehman/7360439f0a2569e5d7d43f07a51834279093845f
  • The toxicology of bromide ion - PubMed. (n.d.). Retrieved from [Link][Link]

Sources

Exploratory

Safeguarding Stability: A Technical Guide to the Storage of 6-Bromo-3-fluoroimidazo[1,2-a]pyridine Solid

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract 6-Bromo-3-fluoroimidazo[1,2-a]pyridine is a key heterocyclic building block in medici...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

6-Bromo-3-fluoroimidazo[1,2-a]pyridine is a key heterocyclic building block in medicinal chemistry, valued for its role in the development of novel therapeutics.[1][2] The integrity and purity of this solid-state compound are paramount to ensure reproducible and reliable results in research and drug development. This in-depth technical guide provides a comprehensive overview of the optimal storage conditions for 6-Bromo-3-fluoroimidazo[1,2-a]pyridine solid, delving into the scientific rationale behind these recommendations. It further outlines potential degradation pathways, provides a detailed protocol for conducting forced degradation studies, and presents a stability-indicating High-Performance Liquid Chromatography (HPLC) method for purity assessment.

Introduction: The Imperative of Proper Storage

The imidazo[1,2-a]pyridine scaffold is a privileged structure in drug discovery, forming the core of several marketed drugs.[3] The introduction of bromine and fluorine atoms to this scaffold, as in 6-Bromo-3-fluoroimidazo[1,2-a]pyridine, can significantly modulate its physicochemical and biological properties.[4] However, these modifications also influence the compound's stability. Improper storage can lead to degradation, compromising sample integrity, leading to inaccurate experimental outcomes, and potentially generating unknown impurities with undesirable toxicological profiles. This guide serves as a critical resource for maintaining the long-term stability and purity of this vital research compound.

Recommended Storage Conditions: A Multi-faceted Approach

To ensure the long-term stability of solid 6-Bromo-3-fluoroimidazo[1,2-a]pyridine, a multi-faceted approach to storage is essential, focusing on temperature, atmosphere, and light exposure.

Temperature: The Primary Guardian of Stability

The primary recommendation for the storage of 6-Bromo-3-fluoroimidazo[1,2-a]pyridine solid is refrigeration at 4°C .[5] This temperature is critical for minimizing the rate of potential degradation reactions. Lower temperatures slow down the kinetics of chemical reactions, thereby preserving the compound's integrity over extended periods.

Atmosphere: Controlling Humidity and Oxygen

Furthermore, storage under an inert atmosphere, such as nitrogen or argon, is recommended to minimize the risk of oxidation. The electron-rich imidazo[1,2-a]pyridine ring system can be susceptible to oxidative degradation.

Light: Averting Photodegradation

Exposure to light, particularly UV radiation, should be strictly avoided. Aromatic and heterocyclic compounds are often photosensitive, and photodegradation can lead to the formation of complex mixtures of impurities.[6][7] Therefore, storing the compound in an amber-colored vial or a light-blocking container is a mandatory precaution.

Table 1: Summary of Recommended Storage Conditions
ParameterRecommendationRationale
Temperature 4°C[5]Minimizes the rate of chemical degradation.
Humidity Dry environmentPrevents potential hydrolytic degradation.
Atmosphere Inert (Nitrogen or Argon)Minimizes the risk of oxidative degradation.
Light Protect from lightPrevents photodegradation.
Container Tightly sealed, amber vialEnsures a controlled microenvironment.
Incompatibilities Strong oxidizing agentsAvoids potential vigorous reactions.

Understanding and Predicting Stability: Potential Degradation Pathways

While specific degradation studies on 6-Bromo-3-fluoroimidazo[1,2-a]pyridine are not extensively published, an understanding of its chemical structure allows for the prediction of potential degradation pathways under stress conditions.

Hydrolytic Degradation

Under acidic or basic conditions, the imidazo[1,2-a]pyridine ring could be susceptible to hydrolysis, potentially leading to ring-opening. The presence of the electron-withdrawing fluorine atom may influence the electron density of the ring system, affecting its susceptibility to nucleophilic attack by water or hydroxide ions.

Oxidative Degradation

The nitrogen atoms in the imidazo[1,2-a]pyridine ring are potential sites for oxidation, which could lead to the formation of N-oxides or other oxidation products. The presence of an inert atmosphere during storage is crucial to mitigate this risk.

Photodegradation

Aromatic systems, particularly those containing halogens, can be susceptible to photodegradation.[6] UV light can induce the homolytic cleavage of the C-Br bond, leading to the formation of radical species that can initiate a cascade of secondary reactions, resulting in a complex mixture of degradation products.

Thermal Degradation

At elevated temperatures, thermal decomposition can occur. The thermal decomposition of brominated and fluorinated organic compounds can be complex, potentially leading to the release of hydrogen bromide and hydrogen fluoride.[1][8][9]

Potential Degradation Pathways Potential Degradation Pathways for 6-Bromo-3-fluoroimidazo[1,2-a]pyridine A 6-Bromo-3-fluoroimidazo[1,2-a]pyridine B Hydrolysis (Acidic/Basic Conditions) A->B H₂O, H⁺/OH⁻ D Oxidation (Presence of Oxygen) A->D O₂ F Photodegradation (UV Light Exposure) A->F H Thermal Stress (High Temperature) A->H Δ C Ring-Opened Products B->C E N-Oxides and other Oxidation Products D->E G Radical Intermediates & Complex Degradants F->G I Decomposition Products (e.g., HBr, HF) H->I

Caption: Potential degradation pathways of 6-Bromo-3-fluoroimidazo[1,2-a]pyridine.

Experimental Protocols for Stability Assessment

To rigorously assess the stability of 6-Bromo-3-fluoroimidazo[1,2-a]pyridine, forced degradation studies are essential. These studies involve subjecting the compound to harsh conditions to intentionally induce degradation, allowing for the identification of degradation products and the development of a stability-indicating analytical method.[10][11]

Forced Degradation Study Protocol

This protocol outlines the experimental conditions for a comprehensive forced degradation study.

4.1.1. Materials and Reagents:

  • 6-Bromo-3-fluoroimidazo[1,2-a]pyridine

  • Hydrochloric acid (HCl), 0.1 N and 1 N

  • Sodium hydroxide (NaOH), 0.1 N and 1 N

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • Methanol, HPLC grade

  • Acetonitrile, HPLC grade

  • Water, HPLC grade

  • Phosphate buffer

4.1.2. Procedure:

  • Acid Hydrolysis: Dissolve a known amount of the compound in a solution of 0.1 N HCl. Heat the solution at 60°C for 24 hours. Neutralize a sample with 0.1 N NaOH before analysis. Repeat with 1 N HCl if no degradation is observed.

  • Base Hydrolysis: Dissolve a known amount of the compound in a solution of 0.1 N NaOH. Keep the solution at room temperature for 24 hours. Neutralize a sample with 0.1 N HCl before analysis. Repeat with 1 N NaOH if no degradation is observed.

  • Oxidative Degradation: Dissolve a known amount of the compound in a solution of 3% H₂O₂. Keep the solution at room temperature for 24 hours. Analyze directly. Repeat with 30% H₂O₂ if no degradation is observed.

  • Thermal Degradation: Place a known amount of the solid compound in a hot air oven at 80°C for 48 hours. Dissolve a sample in a suitable solvent for analysis.

  • Photostability: Expose a known amount of the solid compound to UV light (254 nm) and visible light in a photostability chamber for a defined period (e.g., as per ICH Q1B guidelines). Dissolve a sample in a suitable solvent for analysis.

  • Control Sample: Prepare a solution of the compound in the same solvent used for the degradation studies and keep it at 4°C, protected from light.

Forced Degradation Workflow Forced Degradation Study Workflow cluster_stress Stress Conditions A Prepare Stock Solution of 6-Bromo-3-fluoroimidazo[1,2-a]pyridine B Acid Hydrolysis (HCl, heat) A->B C Base Hydrolysis (NaOH, RT) A->C D Oxidative Degradation (H₂O₂, RT) A->D E Thermal Degradation (Solid, 80°C) A->E F Photodegradation (UV/Vis light) A->F G Neutralize/Dilute Samples B->G C->G D->G E->G F->G H Analyze by Stability-Indicating HPLC-UV/MS Method G->H I Identify and Characterize Degradation Products H->I

Caption: Workflow for the forced degradation study of 6-Bromo-3-fluoroimidazo[1,2-a]pyridine.

Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for separating the parent compound from its degradation products, thus providing an accurate measure of its purity and stability.[12][13]

4.2.1. Chromatographic Conditions (A Starting Point):

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution: A time-programmed gradient from a higher proportion of Mobile Phase A to a higher proportion of Mobile Phase B will likely be necessary to resolve polar and non-polar compounds. A suggested starting gradient could be:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Linear gradient to 5% A, 95% B

    • 25-30 min: 5% A, 95% B

    • 30.1-35 min: Return to 95% A, 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 254 nm and 280 nm (or a photodiode array detector for full spectral analysis)

  • Injection Volume: 10 µL

4.2.2. Method Validation:

The developed HPLC method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, and quantitation limit.

Conclusion: A Proactive Approach to Ensuring Compound Integrity

The stability of 6-Bromo-3-fluoroimidazo[1,2-a]pyridine is a critical factor that underpins the reliability and reproducibility of research and development activities. By adhering to the recommended storage conditions of 4°C in a dry, inert, and light-protected environment, researchers can significantly mitigate the risk of degradation. Furthermore, a proactive approach that includes conducting forced degradation studies and employing a validated stability-indicating HPLC method will ensure the highest quality of this important chemical entity. This comprehensive understanding and application of stability principles are fundamental to advancing scientific discovery and developing novel therapeutics.

References

  • ACS Omega. (2026, January 6). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Retrieved from [Link]

  • MDPI. (2024, November 14). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]

  • PMC. (2024, July 1). Photoswitchable hydrazones with pyridine-based rotors and halogen substituents. Retrieved from [Link]

  • PMC. (n.d.). Synthesis, characterization and biological activities of imidazo[1,2-a]pyridine based gold(III) metal complexes. Retrieved from [Link]

  • AIDIC. (2024, October 15). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Retrieved from [Link]

  • PMC. (n.d.). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. Retrieved from [Link]

  • AIDIC. (n.d.). Products of thermal decomposition of brominated polymer flame retardants. Retrieved from [Link]

  • Journal of Pharmaceutical Negative Results. (n.d.). Development And Validation Of Stability Indicating HPLC Method For Estimation Of Pyrazinamide In Plasma. Retrieved from [Link]

  • ResearchGate. (n.d.). Biodegradation of pyridine under UV irradiation. Retrieved from [Link]

  • ACS Publications. (2025, September 9). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives. Retrieved from [Link]

  • ACS Publications. (2020, December 3). Synthesis of Imidazo[1,2-a]pyridines: Triflic Anhydride-Mediated Annulation of 2H-Azirines with 2-Chloropyridines. Retrieved from [Link]

  • MDPI. (2025, January 30). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Retrieved from [Link]

  • ResearchGate. (2026, February 9). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking In-vestigations (2017-2022). Retrieved from [Link]

  • MDPI. (2025, August 13). Photodegradation of Pyridine in a Fluidized Bed Photocatalytic Reactor Using Pt-ZnO Supported on Al2O3 as a Catalyst. Retrieved from [Link]

  • PMC. (n.d.). Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts. Retrieved from [Link]

  • ResearchGate. (2019, June 14). Synthesis, characterization and biological activities of imidazo[1,2-a]pyridine based gold(III) metal complexes. Retrieved from [Link]

  • ScienceDirect. (2018, November 3). Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. Retrieved from [Link]

  • MDPI. (2025, January 30). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Retrieved from [Link]

  • Google Patents. (n.d.). CN105503706A - Dehalogenation degradation method for halogenated pyridine compound.
  • PubMed. (2017, November 1). Development and Validation of a Stability-Indicating HPLC Method for Imidapril and Its Degradation Products Using a Design of Experiment (DoE) Approach. Retrieved from [Link]

  • TSI Journals. (2011, October 27). PHOTOCHEMICAL DEGRADATION OF HALOGENATED COMPOUNDS: A REVIEW. Retrieved from [Link]

  • PubMed. (2017, July 30). Emissions of brominated compounds and polycyclic aromatic hydrocarbons during pyrolysis of E-waste debrominated in subcritical water. Retrieved from [Link]

  • bioRxiv. (2025, August 1). Distinct 2-phenyl-imidazo[1, 2α] pyridine derivatives drive ER degradation and selectively impair proliferation of ER+ breast cancer cells via the aryl hydrocarbon receptor. Retrieved from [Link]

  • (n.d.). Development and Validation of Stability Indicating RP-HPLC Method for Azelnidipine for bulk drug.
  • TURI. (2020, June 1). Thermal degradation of fluoropolymers. Retrieved from [Link]

  • ResearchGate. (2022, September 2). Development of a Novel and Stable Indicating RP-HPLC Method for the Simultaneous Analysis of 12 Impurities in Midazolam and Midazolam Injection Products. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Strategic Implementation of Suzuki-Miyaura Cross-Coupling for the Synthesis of 6-Aryl-Imidazo[1,2-a]pyridines

Introduction: The Strategic Value of the Imidazo[1,2-a]pyridine Scaffold The imidazo[1,2-a]pyridine core is a "privileged scaffold" in modern medicinal chemistry.[1] Its rigid, bicyclic structure and unique electronic pr...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a "privileged scaffold" in modern medicinal chemistry.[1] Its rigid, bicyclic structure and unique electronic properties have made it a cornerstone in the development of numerous therapeutic agents. Marketed drugs such as Zolpidem (a hypnotic), Alpidem (an anxiolytic), and Olprinone (a cardiotonic) feature this core, highlighting its broad biological relevance.[2][3] The scaffold's value extends into active research areas, with derivatives showing promise as inhibitors of kinases, modulators of GABAA receptors, and as novel anticancer agents.[4]

The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for carbon-carbon bond formation, a discovery celebrated with the 2010 Nobel Prize in Chemistry.[5] Its tolerance of diverse functional groups, use of generally stable and non-toxic boronic acids, and amenability to high-throughput synthesis make it an indispensable tool in drug discovery.[6]

This guide provides an in-depth analysis and a field-proven protocol for the Suzuki-Miyaura coupling of 6-bromoimidazo[1,2-a]pyridines. We will move beyond a simple recitation of steps to explain the underlying principles that govern success, enabling researchers to not only replicate but also rationally adapt these methods for their specific synthetic challenges.

The Core Mechanism: A Palladium-Driven Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle centered on a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[5][7] Understanding this cycle is paramount for troubleshooting and optimizing the reaction for challenging substrates like nitrogen-containing heterocycles.

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) pos1 Pd0->pos1 OxAdd Oxidative Addition PdII_Aryl Ar¹-Pd(II)L₂(X) (Palladacycle) pos2 PdII_Aryl->pos2 Transmetal Transmetalation PdII_Diaryl Ar¹-Pd(II)L₂(Ar²) pos3 PdII_Diaryl->pos3 RedElim Reductive Elimination pos1->OxAdd pos1->PdII_Aryl Ar¹-X pos2->Transmetal pos2->PdII_Diaryl Ar²-B(OR)₂ (Base) pos3->Pd0 Ar¹-Ar² (Product) pos3->RedElim

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting into the carbon-halogen bond (C-Br in our case) of the 6-bromoimidazo[1,2-a]pyridine. This is often the rate-determining step and results in a Pd(II) intermediate.[7][8] For electron-rich heterocycles, this step can be sluggish, necessitating careful ligand selection to enhance catalyst reactivity.[9]

  • Transmetalation : The aryl group from the organoboron species (e.g., a boronic acid) is transferred to the palladium center, displacing the halide. This step is critically dependent on the presence of a base, which activates the boronic acid to form a more nucleophilic boronate species.[10][11]

  • Reductive Elimination : The two coupled aryl groups are expelled from the palladium center, forming the final C-C bond of the product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[7][12]

Key Parameters for Coupling with 6-Bromoimidazo[1,2-a]pyridines

The success of coupling with heteroaryl halides hinges on a synergistic interplay between the catalyst, base, and solvent. The pyridine nitrogen in the imidazo[1,2-a]pyridine system can coordinate to the palladium center, potentially leading to catalyst inhibition.[13] Therefore, reaction conditions must be chosen to mitigate this effect and favor the desired catalytic turnover.

Choice of Palladium Catalyst & Ligand

The combination of a palladium source and a supporting ligand is the heart of the catalytic system.

  • Palladium Source : While numerous palladium sources are available, common choices include pre-catalysts like Pd(PPh₃)₄ or generating the active Pd(0) species in situ from a stable Pd(II) salt like Pd(OAc)₂. Pd(PPh₃)₄ is often effective for aryl bromides.

  • Ligand Selection : For heteroaryl substrates, the ligand's role is crucial.

    • Electron-rich and Bulky Ligands : Ligands such as trialkylphosphines (e.g., P(t-Bu)₃) or specialized biaryl phosphines (e.g., SPhos, XPhos) enhance the electron density on the palladium atom.[5][9] This increased electron density facilitates the oxidative addition step, which can be challenging for electron-rich or sterically hindered heteroaryl bromides.[9][14]

    • Triphenylphosphine (PPh₃) : This is a standard, versatile ligand that often provides a good balance of reactivity and stability, proving effective for 6-bromoimidazo[1,2-a]pyridines, especially when paired with Pd(OAc)₂ or used as part of the Pd(PPh₃)₄ complex.

The Critical Role of the Base

The base is not a passive component; it actively participates in the catalytic cycle, primarily by activating the boronic acid for transmetalation.[10][11]

  • Mechanism of Action : The base reacts with the boronic acid (Ar-B(OH)₂) to form a more nucleophilic boronate species (e.g., [Ar-B(OH)₃]⁻), which more readily transfers its aryl group to the palladium center.[11]

  • Common Choices :

    • Inorganic Carbonates : K₂CO₃ and Na₂CO₃ are widely used, effective, and economical choices, often employed in an aqueous-organic solvent mixture.[10]

    • Phosphates : K₃PO₄ is a stronger base that can be particularly effective for less reactive substrates or when using boronic esters.[9][15]

    • Hydroxides : Ba(OH)₂ or NaOH can also be used, but their high basicity may not be compatible with sensitive functional groups on the coupling partners.[11]

Solvent System and Reaction Acceleration

The solvent system must solubilize the reagents and facilitate the interaction between the organic and aqueous phases (if a biphasic system is used).

  • Aprotic Solvents : Dioxane, tetrahydrofuran (THF), and toluene are common choices.[5][10] A mixture of dioxane and a co-solvent like ethanol or water is frequently employed to ensure the solubility of both the organic substrates and the inorganic base.

  • Microwave Irradiation : A key strategy for accelerating the reaction and improving yields with imidazo[1,2-a]pyridine substrates is the use of microwave heating. Microwave energy allows for rapid and uniform heating to temperatures above the solvent's boiling point in a sealed vessel, which can dramatically shorten reaction times from hours to minutes and drive sluggish couplings to completion.[16]

Data Summary: Representative Suzuki-Miyaura Couplings

The following table summarizes optimized conditions and yields for the microwave-assisted coupling of a substituted 6-bromoimidazo[1,2-a]pyridine with various arylboronic acids, demonstrating the versatility of the method.

EntryArylboronic AcidCatalyst SystemBaseSolventTime (min)Yield (%)
14-(Methylthio)phenylboronic acidPd(OAc)₂ / PPh₃K₂CO₃Dioxane/EtOH2095
24-Methoxyphenylboronic acidPd(OAc)₂ / PPh₃K₂CO₃Dioxane/EtOH2093
34-Fluorophenylboronic acidPd(OAc)₂ / PPh₃K₂CO₃Dioxane/EtOH2083
43-Thiopheneboronic acidPd(OAc)₂ / PPh₃K₂CO₃Dioxane/EtOH2085
54-Formylphenylboronic acidPd(OAc)₂ / PPh₃K₂CO₃Dioxane/EtOH2089
Data adapted from a study on microwave-assisted Suzuki-Miyaura cross-coupling of 6-halogenoimidazo[1,2-a]pyridines.

Experimental Workflow and Protocol

This section provides a comprehensive, step-by-step protocol for a typical microwave-assisted Suzuki-Miyaura reaction.

Visualized Experimental Workflow

Caption: High-level workflow for the Suzuki-Miyaura coupling experiment.

Detailed Step-by-Step Protocol

Method: Microwave-Assisted Suzuki-Miyaura Cross-Coupling of 6-bromo-2-phenylimidazo[1,2-a]pyridine with 4-methoxyphenylboronic acid.

Materials:

  • 6-bromo-2-phenylimidazo[1,2-a]pyridine (1.0 equiv)

  • 4-methoxyphenylboronic acid (1.2 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.05 - 0.1 equiv)

  • Triphenylphosphine [PPh₃] (0.1 - 0.2 equiv)

  • Potassium Carbonate [K₂CO₃] (2.0 equiv)

  • 1,4-Dioxane (Anhydrous)

  • Ethanol

  • Deionized Water

  • Ethyl Acetate (EtOAc)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Microwave vial with stir bar

Procedure:

  • Reagent Preparation: To a 10 mL microwave vial equipped with a magnetic stir bar, add 6-bromo-2-phenylimidazo[1,2-a]pyridine (e.g., 100 mg, 0.35 mmol), 4-methoxyphenylboronic acid (64 mg, 0.42 mmol), potassium carbonate (97 mg, 0.70 mmol), palladium(II) acetate (4 mg, 0.0175 mmol, 5 mol%), and triphenylphosphine (9 mg, 0.035 mmol, 10 mol%).

  • Solvent Addition: Add a 2:1 mixture of 1,4-dioxane and ethanol (e.g., 3 mL total volume). Briefly purge the vial with an inert gas (Argon or Nitrogen), though for many robust protocols this may not be strictly necessary if the reaction is initiated promptly.

  • Reaction Execution: Securely cap the vial and place it in the microwave reactor. Irradiate the mixture at 150°C for 20 minutes with stirring.

    • Self-Validation Check: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting bromide.

  • Work-up: After the reaction is complete, allow the vial to cool to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[12]

  • Purification: The crude residue is then purified by flash column chromatography on silica gel. A gradient of ethyl acetate in petroleum ether or hexanes is typically effective for eluting the desired 6-aryl-imidazo[1,2-a]pyridine product.

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, and Mass Spectrometry).

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive Catalyst. 2. Insufficiently degassed system. 3. Poor choice of base/solvent.1. Use a more active ligand system (e.g., a Buchwald ligand like SPhos).[9] 2. Ensure rigorous degassing of the solvent mixture by sparging with argon for 10-15 minutes before adding the catalyst.[9][12] 3. Screen alternative bases (e.g., K₃PO₄) and ensure sufficient water is present to solubilize an inorganic base.[9]
Homocoupling of Boronic Acid 1. Presence of oxygen, leading to Pd(II) species that promote homocoupling.[5] 2. Reaction temperature is too high or reaction time is too long.1. Improve degassing procedures.[9] 2. Consider adding a small amount of a mild reducing agent to maintain the Pd(0) state.[9] 3. Run the reaction at a lower temperature, accepting a potentially longer reaction time.
Protodeboronation 1. The boronic acid is unstable under the reaction conditions (especially heteroaryl boronic acids).[5] 2. Excess water and/or strong base.1. Use the corresponding boronic ester (e.g., pinacol ester), which is often more stable. 2. Use a milder base (e.g., K₂CO₃ instead of NaOH) and minimize the amount of water in the reaction.
Dehalogenation of Starting Material 1. Presence of impurities that can act as a hydride source. 2. A side reaction pathway competing with the cross-coupling.1. Use purified solvents and reagents. 2. Adjust the ligand-to-metal ratio; sometimes a higher ligand concentration can suppress this side reaction.[9]

Conclusion

The Suzuki-Miyaura cross-coupling of 6-bromoimidazo[1,2-a]pyridines is a powerful and highly effective method for generating molecular complexity, providing rapid access to compounds of significant interest to the pharmaceutical industry. Success in this endeavor relies on a rational understanding of the catalytic cycle and the careful selection of reaction parameters to overcome the inherent challenges of using nitrogen-containing heteroaryl substrates. By leveraging optimized conditions, particularly with microwave-assisted protocols, researchers can efficiently synthesize a diverse array of 6-substituted imidazo[1,2-a]pyridine derivatives, accelerating the pace of drug discovery and development.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]

  • Segodi, R.S. (2023). Synthesis of imidazo[1,2-a] pyridine and pyrazolo[1,5-a] pyridine Derivatives as Potential Kinase Inhibitors (PvPI4K and PfPKG). ULSpace Repository. [Link]

  • Organometallics. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. ACS Publications. [Link]

  • Serein, J., et al. (2007). EFFICIENT MICROWAVE-ASSISTED SUZUKI-MIYAURA CROSS- COUPLING REACTION OF 6-HALOGENOIMIDAZO[1,2-a]PYRIDINES. Moroccan Journal of Heterocyclic Chemistry. [Link]

  • The Organic Chemistry Channel. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • ACS Omega. (2026, January 6). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Publications. [Link]

  • Journal of Organic Chemistry. (2007). Synthesis of polysubstituted imidazo[1,2-a]pyridines via microwave-assisted one-pot cyclization/Suzuki coupling/palladium-catalyzed heteroarylation. PubMed. [Link]

  • ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. [Link]

  • Bentham Science. (2012). Synthesis and Functionalization of Imidazo[1,2-a]Pyridines and Imidazo[1,2-a]Pyrimidines on Solid Phase Using Suzuki-Miyaura Cross-Coupling Reactions. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • Organic & Biomolecular Chemistry. (n.d.). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. RSC Publishing. [Link]

  • Bentham Science. (2016). Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. [Link]

  • Science. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. [Link]

  • Letters in Applied NanoBioScience. (2021). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. [Link]

  • ResearchGate. (n.d.). Optimization of Suzuki‐Miyaura cross‐coupling reaction conditions. [Link]

  • Wiley Online Library. (n.d.). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. [Link]

  • Taylor & Francis Online. (2022). Facile Microwave Synthesis of Pd-Catalyzed Suzuki Reaction for Bis-6-Aryl Imidazo[1,2-a]Pyridine-2-Carboxamide Derivatives with PEG3 Linker. [Link]

  • ResearchGate. (n.d.). Examples of imidazo[1,2-a]pyridine containing drugs and biologically active compounds. [Link]

  • PubMed. (n.d.). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. [Link]

  • Chemical Society Reviews. (2025, May 20). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. RSC Publishing. [Link]

  • PubMed. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. [Link]

  • PMC. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]

  • Organic Letters. (2012). Palladium Catalyzed One-Pot Sequential Suzuki Cross-Coupling–Direct C–H Functionalization of Imidazo[1,2-a]pyrazines. ACS Publications. [Link]

  • ResearchGate. (n.d.). Optimized conditions of Suzuki-Miyaura cross-coupling reaction. [Link]

  • ResearchGate. (n.d.). Suzuki coupling reactions of bromoimidazo[1,2-a]pyridines and arylboronic acids. [Link]

  • Semantic Scholar. (2020). Catalysts for Suzuki–Miyaura Coupling Reaction. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]

  • Moroccan Journal of Heterocyclic Chemistry. (n.d.). EFFICIENT MICROWAVE-ASSISTED SUZUKI-MIYAURA CROSSCOUPLING REACTION OF 6-HALOGENOIMIDAZO[1,2-a]PYRIDINES. [Link]

  • PMC. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]

  • Organic Letters. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]

  • SciSpace. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important class. [Link]

  • PMC. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. [Link]

  • Semantic Scholar. (n.d.). Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. [Link]

  • DSpace@MIT. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. [Link]

  • Bentham Science. (2012). Synthesis and Functionalization of Imidazo[1,2-a]Pyridines and Imidazo[1,2-a]Pyrimidines on Solid Phase Using Suzuki-Miyaura Cross-Coupling Reactions. [Link]

  • MDPI. (n.d.). Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. [Link]

  • Journal of the American Chemical Society. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. ACS Publications. [Link]

Sources

Application

Application Note: Palladium-Catalyzed Functionalization of the Imidazo[1,2-a]pyridine Scaffold

Executive Summary & Pharmaceutical Relevance The imidazo[1,2-a]pyridine core is a privileged bicyclic heterocycle embedded in numerous blockbusters and pharmacologically active compounds, including anxiolytics (alpidem),...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmaceutical Relevance

The imidazo[1,2-a]pyridine core is a privileged bicyclic heterocycle embedded in numerous blockbusters and pharmacologically active compounds, including anxiolytics (alpidem), hypnotics (zolpidem), and gastroprotective agents (zolimidine)[1]. Traditional de novo syntheses of these scaffolds often require lengthy, multi-step sequences. In contrast, transition-metal-catalyzed C–H bond activation and cross-coupling methodologies have emerged as powerful, atom-economical tools for late-stage functionalization[2].

Palladium catalysis, in particular, offers unparalleled regioselectivity for modifying the electron-rich C-3 position, enabling rapid diversification for Structure-Activity Relationship (SAR) profiling[1]. This application note provides a comprehensive guide to the mechanistic rationale, optimized conditions, and self-validating protocols for the palladium-catalyzed functionalization of the imidazo[1,2-a]pyridine scaffold.

Mechanistic Rationale: Regioselectivity and Catalytic Pathways

The innate nucleophilicity of the imidazo[1,2-a]pyridine core dictates its reactivity. The C-3 position is highly susceptible to electrophilic attack. In palladium-catalyzed direct arylation, the reaction typically proceeds via an initial oxidative addition of the aryl electrophile (halide, tosylate, or mesylate) to a Pd(0) species to form an Ar-Pd(II)-X intermediate[3].

Subsequently, two primary pathways can dictate C–H activation:

  • Electrophilic Aromatic Substitution (SEAr): The electron-rich C-3 attacks the electrophilic Pd(II) center, forming a Wheland-type intermediate, followed by base-assisted deprotonation[1]. Recent kinetic and mechanistic studies on synergistic tripalladium clusters ([Pd3]+) strongly support the SEAr pathway as the dominant mechanism for C-3 arylation[1].

  • Concerted Metalation-Deprotonation (CMD): A carboxylate or carbonate base acts as an internal proton shuttle, simultaneously abstracting the C-3 proton as the Pd–C bond forms.

Mechanism Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-X or Ar-OTs) Pd0->OxAdd Ligand (e.g., SPhos) PdII Ar-Pd(II)-X Intermediate OxAdd->PdII SEAr Electrophilic Aromatic Substitution (C-3) PdII->SEAr Imidazo[1,2-a]pyridine Wheland Wheland Intermediate Deprotonation SEAr->Wheland RedElim Reductive Elimination (Product Release) Wheland->RedElim Base (e.g., Cs2CO3) RedElim->Pd0 Regenerated Catalyst

Pd-catalyzed C-3 arylation mechanism via oxidative addition and SEAr.

Quantitative Data & Optimization Benchmarks

Selecting the appropriate electrophile and ligand system is critical. While aryl iodides and bromides readily undergo oxidative addition, utilizing widely available but less reactive aryl chlorides or phenol-derived sulfonates (tosylates/mesylates) requires highly active catalyst systems[4],[3].

Table 1: Benchmark Conditions for C-3 Arylation of Imidazo[1,2-a]pyridines

Electrophile TypeCatalyst SystemLigandBaseTypical YieldRef
Aryl Chlorides Pd(OAc)₂ (5 mol%)Phosphine/NHCK₂CO₃60–85%[4]
Aryl Tosylates Pd(OAc)₂ (5 mol%)SPhos (10 mol%)Cs₂CO₃70–95%[3]
Aryl Mesylates Pd(OAc)₂ (5 mol%)L1 (Indole-phosphine)Cs₂CO₃55–88%[3]
Aryl Iodides [Pd₃]+ Cluster (0.33 mol%)None (Synergistic)Cs₂CO₃39–99%[1]

Causality Insight: The use of dialkylbiaryl phosphines like SPhos is essential for aryl tosylates. The electron-rich nature of the phosphine accelerates the challenging oxidative addition of the strong C–O bond, while its steric bulk facilitates the final reductive elimination step[3].

Validated Experimental Protocols

Protocol A: Direct C-3 Arylation with Aryl Tosylates (Self-Validating System)

This protocol utilizes Pd(OAc)₂ and SPhos to couple imidazo[1,2-a]pyridines with challenging aryl tosylates[3].

Materials:

  • Imidazo[1,2-a]pyridine (1.0 equiv)

  • Aryl tosylate (1.2 equiv)

  • Pd(OAc)₂ (5 mol%)

  • SPhos (10 mol%)

  • Cs₂CO₃ (2.0 equiv)

  • Anhydrous Toluene

Step-by-Step Methodology:

  • Catalyst Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂, SPhos, and Cs₂CO₃. Causality: The large ionic radius of the cesium cation enhances the solubility of the carbonate in non-polar solvents like toluene, providing the necessary basicity for the deprotonation of the Wheland intermediate[1],[3].

  • Inert Atmosphere: Evacuate and backfill the tube with Argon (3 cycles) to prevent catalyst deactivation via oxidation of the electron-rich phosphine ligand.

  • Reagent Addition: Add the imidazo[1,2-a]pyridine and aryl tosylate dissolved in anhydrous toluene to achieve a 0.2 M concentration.

  • Heating: Seal the tube and heat at 110 °C for 12–24 hours. Self-Validation Checkpoint 1: Monitor the reaction via TLC (EtOAc/Hexane 1:1). The starting imidazo[1,2-a]pyridine spot (highly fluorescent under 254 nm UV) should diminish, replaced by a new, lower R_f spot corresponding to the C-3 arylated product.

  • Workup: Cool to room temperature, dilute with EtOAc, filter through a pad of Celite to remove palladium black and inorganic salts, and concentrate in vacuo.

  • Purification & Validation: Purify via flash column chromatography on silica gel. Self-Validation Checkpoint 2: In the ¹H NMR spectrum (CDCl₃), confirm the disappearance of the characteristic C-3 proton singlet (typically around δ 7.4–7.6 ppm). The C-2 proton will remain as a distinct singlet or doublet depending on the substitution pattern.

Protocol B: One-Pot Sequential Suzuki Cross-Coupling and Direct C–H Arylation

For complex multi-functionalization, sequential one-pot reactions drastically reduce solvent waste and purification steps[2].

Workflow Start Halogenated Imidazo[1,2-a]pyridine Suzuki Suzuki-Miyaura Cross-Coupling Start->Suzuki Pd(OAc)2, Ar-B(OH)2 CHAct Direct C-H Arylation Suzuki->CHAct One-Pot Ar-X Addition Product Multi-Functionalized Scaffold CHAct->Product Isolation & Purification

One-pot sequential Suzuki cross-coupling and direct C-H arylation workflow.

Step-by-Step Methodology:

  • Suzuki Coupling: Combine 6-bromoimidazo[1,2-a]pyridine (1.0 equiv), arylboronic acid (1.0 equiv), Pd(OAc)₂ (5 mol%), CyJohnPhos (10 mol%), and Cs₂CO₃ (5.0 equiv) in dioxane. Heat at 90 °C under N₂ until complete consumption of the bromide (approx. 4–6 h)[2].

  • Direct C–H Arylation: Without workup, add the second electrophile (e.g., aryl bromide, 1.5 equiv) directly to the reaction mixture. Increase the temperature to 120 °C and stir for an additional 18 h[2]. Causality Insight: The initial Suzuki coupling occurs selectively at the more reactive C–Br bond at lower temperatures. Once consumed, elevating the temperature provides the activation energy required for the more challenging C–H activation at the C-3 position[2].

  • Isolation: Perform a standard aqueous workup (H₂O/EtOAc extraction), dry over Na₂SO₄, and purify via silica gel chromatography to yield the di-functionalized scaffold.

References

  • Highly regioselective C–H bond functionalization: palladium-catalyzed arylation of substituted imidazo[1,2-a]pyridine with aryl chlorides Source: RSC Advances - RSC Publishing URL:[Link]

  • C–H Arylation of Imidazo[1,2-a]pyridines and Zolimidines Catalyzed by Synergistic Tripalladium Clusters Source: Organic Letters - ACS Publications URL:[Link]

  • Regioselective Direct C-3 Arylation of Imidazo[1,2-a]pyridines with Aryl Tosylates and Mesylates Promoted by Palladium–Phosphine Complexes Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Palladium Catalyzed One-Pot Sequential Suzuki Cross-Coupling–Direct C–H Functionalization of Imidazo[1,2-a]pyrazines Source: Organic Letters - ACS Publications URL:[Link]

Sources

Method

Application Note: 6-Bromo-3-fluoroimidazo[1,2-a]pyridine in Targeted Drug Discovery

Executive Summary 6-Bromo-3-fluoroimidazo[1,2-a]pyridine (CAS: 2001563-56-8) has emerged as a highly privileged synthetic building block in modern medicinal chemistry. Featuring a unique structural framework that combine...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Bromo-3-fluoroimidazo[1,2-a]pyridine (CAS: 2001563-56-8) has emerged as a highly privileged synthetic building block in modern medicinal chemistry. Featuring a unique structural framework that combines a fluorinated imidazo-pyridine core with a versatile bromine handle, this compound is an essential precursor for developing complex pharmaceutical agents[1]. This application note provides an authoritative guide on the mechanistic rationale, biological applications, and self-validating synthetic protocols for utilizing this scaffold in drug discovery workflows.

Structural Rationale & Mechanistic Insights

As a Senior Application Scientist, the selection of a core scaffold is never arbitrary. The specific substitution pattern of 6-bromo-3-fluoroimidazo[1,2-a]pyridine provides a dual advantage:

  • The C3-Fluoro Advantage: The C3 position of the imidazo[1,2-a]pyridine ring is typically electron-rich and highly susceptible to oxidative metabolism by Cytochrome P450 enzymes. Substituting hydrogen with fluorine at this position effectively blocks this metabolic liability[1]. Furthermore, fluorine's high electronegativity draws electron density away from the bridging nitrogen, modulating its pKa, improving the molecule's overall lipophilicity, and enhancing cell-penetration capabilities[1].

  • The C6-Bromo Handle: The bromine atom at the C6 position serves as a highly reactive electrophilic site for transition-metal-catalyzed cross-coupling reactions[2]. This allows medicinal chemists to rapidly synthesize diverse libraries of C6-substituted derivatives, which is critical for rigorous Structure-Activity Relationship (SAR) optimization.

Applications in Oncology & Signaling Inhibition

Derivatives synthesized from this building block have demonstrated profound efficacy in modulating key biological pathways, particularly in oncology and immunology:

  • c-MET Kinase Inhibitors: Dysregulated c-MET/HGF signaling drives cell proliferation, survival, and angiogenesis in various malignancies (e.g., non-small cell lung cancer, gastric cancer)[3]. Imidazo[1,2-a]pyridine derivatives act as potent c-MET inhibitors by binding to the kinase domain, thereby halting downstream PI3K and MAPK signaling cascades[3].

  • TGF-β Receptor Antagonists: The scaffold is also utilized in synthesizing Transforming Growth Factor Beta (TGF-β) receptor antagonists, which are critical for treating epithelial, mesenchymal, and hematological tumors[4].

Pathway HGF HGF (Ligand) cMET c-MET Receptor HGF->cMET Activates PI3K PI3K / AKT Pathway cMET->PI3K Phosphorylation MAPK RAS / MAPK Pathway cMET->MAPK Phosphorylation Imidazo Imidazo[1,2-a]pyridine Derivative Imidazo->cMET Blocks Kinase Domain Proliferation Tumor Proliferation & Survival PI3K->Proliferation MAPK->Proliferation

Figure 1: Mechanism of action for imidazo[1,2-a]pyridine-derived c-MET kinase inhibitors.

Synthetic Workflow & Strategy

The synthetic utility of 6-bromo-3-fluoroimidazo[1,2-a]pyridine lies in its ability to undergo divergent late-stage functionalization.

Workflow Start 6-Bromo-3-fluoro imidazo[1,2-a]pyridine Suzuki Suzuki Coupling (C6-Arylation) Start->Suzuki Pd(dppf)Cl2 Buchwald Buchwald-Hartwig (C6-Amination) Start->Buchwald Pd2(dba)3 Sonogashira Sonogashira (C6-Alkynylation) Start->Sonogashira Pd(PPh3)4 LeadGen Lead Compound (e.g., c-MET Inhibitor) Suzuki->LeadGen Buchwald->LeadGen Sonogashira->LeadGen

Figure 2: Divergent synthetic workflow utilizing the C6-bromo handle for lead generation.

Self-Validating Experimental Protocols

To ensure high trustworthiness and reproducibility, the following protocols are designed as self-validating systems, embedding causality and in-process controls directly into the workflow.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C6

Objective: Arylation of the C6 position to generate biaryl derivatives[2]. Causality of Reagents:

  • Catalyst (Pd(dppf)Cl₂): The bidentate dppf ligand enforces a cis-geometry on the palladium center. This spatial arrangement significantly accelerates the reductive elimination step, which is typically the rate-limiting barrier in forming sterically hindered biaryl bonds[2].

  • Solvent System (1,4-Dioxane/H₂O, 4:1): Dioxane provides excellent solubility for the organic building block, while water is strictly required to dissolve the inorganic base (K₂CO₃) and activate the boronic acid by forming a highly reactive, electron-rich boronate complex (the actual transmetalating species).

Step-by-Step Methodology:

  • In a dried Schlenk flask under an argon atmosphere, charge 6-bromo-3-fluoroimidazo[1,2-a]pyridine (1.0 eq), the desired arylboronic acid (1.2 eq), and K₂CO₃ (2.5 eq)[2].

  • Add a degassed mixture of 1,4-dioxane and deionized water (4:1 v/v).

  • Add Pd(dppf)Cl₂ (0.05 eq). Critical Step: Adding the catalyst last minimizes its exposure to trace oxygen before the system is fully purged.

  • Heat the mixture to 90°C for 4-6 hours.

  • In-Process Control (Self-Validation): At 4 hours, sample the reaction mixture and analyze via LC-MS. Validation Checkpoint: The starting material exhibits a characteristic 1:1 isotopic doublet in the mass spectrum (M and M+2 peaks) due to the naturally occurring ⁷⁹Br and ⁸¹Br isotopes. The complete disappearance of this doublet, coupled with the appearance of the desired product mass, confirms the total consumption of the C-Br bond.

  • Cool to room temperature, dilute with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via flash column chromatography.

Protocol B: C-N Buchwald-Hartwig Amination

Objective: Introduction of an amine at the C6 position. Causality of Reagents:

  • Ligand (Xantphos): Xantphos possesses a remarkably wide bite angle (~111°). This specific geometry promotes the reductive elimination of the newly formed C-N bond while simultaneously suppressing competing β-hydride elimination, preventing the formation of undesired off-target byproducts.

Step-by-Step Methodology:

  • Under argon, combine 6-bromo-3-fluoroimidazo[1,2-a]pyridine (1.0 eq), the target amine (1.5 eq), Cs₂CO₃ (2.0 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq) in anhydrous toluene.

  • Heat to 100°C for 8-12 hours.

  • In-Process Control (Self-Validation): Monitor via TLC. Because amines often streak on silica gel, derivatize a TLC aliquot with a ninhydrin stain. The consumption of the primary/secondary amine starting material can be visually validated by the absence of the characteristic colored spot upon heating.

Quantitative Data Summary

The following table summarizes expected quantitative outcomes for C6 functionalizations based on established medicinal chemistry precedents.

Reaction TypeTarget Functional GroupCatalyst SystemBase / SolventTemp / TimeTypical Yield (%)
Suzuki-Miyaura C6-Aryl / HeteroarylPd(dppf)Cl₂ (5 mol%)K₂CO₃ / 1,4-Dioxane:H₂O90°C / 4-6 h75 - 92%
Buchwald-Hartwig C6-Amine (1° or 2°)Pd₂(dba)₃ / XantphosCs₂CO₃ / Toluene100°C / 8-12 h65 - 85%
Sonogashira C6-AlkynePd(PPh₃)₄ / CuIEt₃N / DMF80°C / 6-8 h70 - 88%
Cyanation C6-NitrilePd₂(dba)₃ / dppfZn(CN)₂ / DMF120°C / 12 h60 - 80%

Safety & Handling

6-Bromo-3-fluoroimidazo[1,2-a]pyridine is classified under GHS hazard statements as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).

  • P-Codes: Strict adherence to P280 (Wear protective gloves/protective clothing/eye protection/face protection) and P271 (Use only outdoors or in a well-ventilated area) is mandatory.

  • Storage: Store solid material at 2-8°C to maintain 97%+ purity and prevent degradation.

References

  • Benchchem. "3-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride | 1215783-26-8".
  • Sigma-Aldrich. "6-Bromo-3-fluoroimidazo[1,2-a]pyridine | 2001563-56-8 - Properties".
  • Sigma-Aldrich. "6-Bromo-3-fluoroimidazo[1,2-a]pyridine | 2001563-56-8 - Safety Information".
  • Google Patents. "US20190337942A1 - Tgf beta receptor antagonists".
  • Google Patents. "EP4476219A1 - Heterocyclic compounds, compositions thereof, and methods of treatment therewith".
  • Google Patents. "EP3893872 B1 - ORGANOPHOSPHORUS-SUBSTITUTED COMPOUNDS AS C-MET INHIBITORS AND THERAPEUTIC USES THEREOF".

Sources

Application

Synthesis of Novel Antibacterial Agents from 6-Fluoroimidazo[1,2-a]pyridine: Application Notes and Protocols

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Experimental Protocol Introduction & Rationale The imidazo[1,2-a]pyridine scaffold is widely...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Experimental Protocol

Introduction & Rationale

The imidazo[1,2-a]pyridine scaffold is widely recognized as a "privileged" structure in medicinal chemistry due to its profound ability to interact with a diverse array of biological targets[]. In the critical pursuit of novel antibacterial agents to combat rising antimicrobial resistance, derivatives of this fused bicyclic system have demonstrated exceptional promise, exhibiting potent activities ranging from antifungal and antiviral to broad-spectrum antibacterial effects[].

The strategic selection of 6-fluoroimidazo[1,2-a]pyridine as a starting building block is driven by specific structure-activity relationship (SAR) principles:

  • Metabolic Stability & Lipophilicity: The introduction of a highly electronegative fluorine atom at the 6-position modulates the pKa of the basic imidazopyridine nitrogen. This enhances the overall lipophilicity of the molecule, facilitating superior penetration through the complex lipid bilayers of Gram-negative bacteria.

  • Regioselective Functionalization: The electron-rich nature of the bridgehead nitrogen strongly activates the C-3 position toward electrophilic aromatic substitution[][2]. This allows for the predictable and high-yield installation of reactive functional groups, such as a carbaldehyde, which serves as a versatile linchpin for downstream multicomponent reactions.

Recent advancements have successfully leveraged the 6-fluoroimidazo[1,2-a]pyridine-3-carbaldehyde intermediate to synthesize complex architectures, including oxazole derivatives with potent urease inhibitory activity[3], benzothiazole-oxadiazole hybrids effective against Pseudomonas aeruginosa and Escherichia coli[4], and pyran bis-heterocycles synthesized via green chemistry protocols[5].

Mechanism Core Imidazo[1,2-a]pyridine Core (Primary Pharmacophore) Bact Bacterial Target Inhibition (e.g., DNA Gyrase, Urease) Core->Bact Receptor Binding Fluorine 6-Fluoro Substitution (Enhances Lipophilicity) Fluorine->Core Modulates pKa & Stability C3 C3-Functionalization (Target Specificity) C3->Core H-Bonding & Steric Fit

Fig 1: Pharmacophore model and mechanistic rationale for 6-fluoroimidazo[1,2-a]pyridine derivatives.

Synthetic Workflows & Methodologies

The development of these antibacterial agents typically follows a divergent synthetic pathway. The foundational step is the Vilsmeier-Haack formylation to generate the C-3 aldehyde[2]. From this node, researchers can employ various cyclization strategies—such as ultrasound-assisted multicomponent reactions—to build complex, target-specific bis-heterocycles[5].

SyntheticRoute A 6-Fluoroimidazo[1,2-a]pyridine (Starting Material) B Vilsmeier-Haack Formylation A->B POCl3, DMF 0°C to 80°C C 6-Fluoroimidazo[1,2-a]pyridine- 3-carbaldehyde B->C Electrophilic Substitution (C3) D Multicomponent Condensation C->D Catalyst Heat/Ultrasound E Novel Pyran/Oxazole Bis-heterocycles D->E Cyclization & Purification

Fig 2: Synthetic workflow from 6-fluoroimidazo[1,2-a]pyridine to novel antibacterial bis-heterocycles.

Quantitative Data Summary

The table below summarizes the synthetic efficiency and biological targeting of various 6-fluoroimidazo[1,2-a]pyridine derivatives based on recent literature parameters.

Compound Class / IntermediateSynthetic MethodologyReaction TimeYield (%)Primary Biological Target / PathogenRef
6-Fluoroimidazo[1,2-a]pyridine-3-carbaldehyde Vilsmeier-Haack Formylation (Conventional)10–12 h75–85%N/A (Key Intermediate)[2]
Imidazopyridine-Pyran Bis-heterocycles Ultrasound-Assisted Multicomponent Reaction20–60 min65–88%Broad-spectrum Gram (+) & Gram (-)[5]
Imidazopyridine-Oxazole Derivatives Two-step Condensation4–6 h70–80%Helicobacter pylori (Urease inhibition)[3]
Benzothiazole-Oxadiazole Hybrids Reflux with K₂CO₃/I₂8–10 h60–75%P. aeruginosa, E. coli[4]

Experimental Protocols

The following protocols are designed as self-validating systems. Causality for critical steps is explicitly stated to ensure reproducibility and to aid in troubleshooting during scale-up.

Protocol A: Synthesis of 6-Fluoroimidazo[1,2-a]pyridine-3-carbaldehyde via Vilsmeier-Haack Reaction

Objective: To regioselectively install a formyl group at the C-3 position of the imidazo[1,2-a]pyridine core.

Reagents:

  • 6-Fluoroimidazo[1,2-a]pyridine (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (1.5 eq)

  • N,N-Dimethylformamide (DMF) (Solvent and Reagent, 5.0 eq)

  • Ice-cold water / Saturated Sodium Acetate (aq)

Step-by-Step Procedure:

  • Preparation of the Vilsmeier Reagent: Charge a dry, round-bottom flask with anhydrous DMF under an inert atmosphere (N₂ or Ar). Cool the flask to 0 °C using an ice bath.

  • Activation: Add POCl₃ dropwise over 30 minutes with vigorous magnetic stirring.

    • Causality: The reaction between DMF and POCl₃ to form the active chloroiminium ion (Vilsmeier reagent) is highly exothermic. Strict temperature control (0–5 °C) prevents the thermal degradation of DMF and suppresses the formation of dark, tarry byproducts[2].

  • Substrate Addition: Dissolve 6-fluoroimidazo[1,2-a]pyridine in a minimal amount of anhydrous DMF and add it dropwise to the activated complex at 0 °C.

  • Electrophilic Aromatic Substitution: Remove the ice bath and gradually heat the reaction mixture to 80 °C for 10–12 hours[2]. Monitor the reaction via Thin Layer Chromatography (TLC) using Ethyl Acetate/Hexane (1:1) as the mobile phase.

  • Quenching & Hydrolysis: Once the starting material is consumed, cool the mixture to room temperature and pour it slowly over crushed ice. Neutralize the highly acidic mixture by adding saturated aqueous sodium acetate until the pH reaches ~7.

    • Causality: The intermediate iminium salt must be hydrolyzed to yield the final aldehyde. Sodium acetate is preferred over stronger bases (like NaOH) to prevent base-catalyzed degradation or aldol-type side reactions of the newly formed aldehyde.

  • Isolation: Extract the aqueous layer with dichloromethane (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via column chromatography if necessary.

Protocol B: Green Synthesis of Imidazopyridine-Bearing Pyran Bis-heterocycles

Objective: To synthesize novel antibacterial bis-heterocycles using a one-pot, multicomponent approach under ultrasound irradiation.

Reagents:

  • 6-Fluoroimidazo[1,2-a]pyridine-3-carbaldehyde (1.0 eq)

  • Malononitrile (1.0 eq)

  • Active methylene compound (e.g., Dimedone) (1.0 eq)

  • Aqueous Gluconic Acid (Catalyst/Solvent)

Step-by-Step Procedure:

  • Reaction Assembly: In a specialized ultrasonic reaction vessel, combine the carbaldehyde, malononitrile, and dimedone.

  • Green Solvent/Catalyst Addition: Add an aqueous solution of gluconic acid to the mixture.

    • Causality: Gluconic acid acts as an environmentally benign, biodegradable acid catalyst that facilitates the initial Knoevenagel condensation between the aldehyde and malononitrile, while water serves as a green solvent[5].

  • Ultrasound Irradiation: Subject the mixture to ultrasound irradiation (e.g., 40 kHz) at ambient temperature for 20–60 minutes[5]. Monitor progress via TLC.

    • Causality: Acoustic cavitation generated by ultrasound creates localized hotspots of extreme temperature and pressure. This drastically enhances mass transfer and reaction kinetics, reducing the reaction time from several hours (under conventional heating) to mere minutes, while simultaneously improving the yield (65–88%)[5].

  • Workup & Purification: Upon completion, the target pyran bis-heterocycle typically precipitates out of the aqueous solution. Filter the solid precipitate, wash with cold water and ethanol, and recrystallize from a suitable solvent (e.g., hot ethanol) to afford the pure antibacterial agent.

Conclusion

The 6-fluoroimidazo[1,2-a]pyridine scaffold is a highly versatile and privileged building block in the rational design of novel antibacterial therapeutics. By utilizing robust functionalization techniques like the Vilsmeier-Haack reaction[2], followed by advanced, green multicomponent cyclizations[5], researchers can rapidly generate diverse libraries of bis-heterocycles, oxazoles[3], and benzothiazole hybrids[4]. These self-validating protocols provide the foundational causality and procedural rigor required to accelerate drug discovery pipelines targeting resistant bacterial strains.

References

  • RSC Publishing. "Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs." RSC Advances. Available at: [Link]

  • ResearchGate. "Design, one-pot green synthesis and antimicrobial evaluation of novel imidazopyridine bearing pyran bis-heterocycles." Journal of Molecular Structure. Available at: [Link]

  • ResearchGate. "Synthetic Transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-Carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In Vitro Urease Inhibition and In Silico study." Saudi Pharmaceutical Journal. Available at: [Link]

Sources

Method

Application Note: Microwave-Assisted Suzuki-Miyaura Coupling for the Derivatization of 6-Substituted Imidazo[1,2-a]pyridines

Strategic Rationale & Scaffold Significance The imidazo[1,2-a]pyridine core is a privileged, aza-fused heterocyclic scaffold that forms the backbone of numerous clinically significant agents, particularly in oncology, vi...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale & Scaffold Significance

The imidazo[1,2-a]pyridine core is a privileged, aza-fused heterocyclic scaffold that forms the backbone of numerous clinically significant agents, particularly in oncology, virology, and gastroenterology. While functionalization at the C3 position is synthetically straightforward via electrophilic aromatic substitution, derivatization at the C6 position is critical for exploring deep structure-activity relationships (SAR) but presents significant synthetic hurdles.

Traditional thermal Suzuki-Miyaura cross-coupling of 6-haloimidazo[1,2-a]pyridines often suffers from prolonged reaction times, catalyst degradation, and poor yields due to the electronic deactivation of the pyridine-ring component. To overcome this, microwave-assisted organic synthesis (MAOS) has emerged as an essential technique. By utilizing dielectric heating, researchers can rapidly generate 6-aryl and 6-heteroaryl derivatives, accelerating the drug discovery pipeline .

Mechanistic Causality: The Microwave Advantage

To achieve high-yielding C6-arylations, experimental conditions must be precisely tuned to the mechanistic demands of the catalytic cycle:

  • Overcoming Oxidative Addition Barriers: The oxidative addition of Pd(0) into the C6–X bond (where X = Br, I) is the rate-determining step. Microwave irradiation directly couples with polar solvent molecules (like DMF or Dioxane/H₂O mixtures) and ionic bases, causing rapid, localized superheating. This uniform energy transfer effortlessly overcomes the high activation energy barrier that stalls conventional thermal reactions .

  • Base and Solvent Synergy for Transmetalation: The inclusion of an aqueous component (e.g., 4:1 Dioxane/H₂O) is not arbitrary; it is a strict requirement to dissolve the inorganic base (e.g., Cs₂CO₃ or K₂CO₃). The dissolved base coordinates with the arylboronic acid to form a reactive, electron-rich boronate complex, which is essential for driving the transmetalation step with the Pd(II) intermediate .

  • Catalyst Selection: While Pd(PPh₃)₄ is a standard, utilizing a bidentate ligand like Pd(dppf)Cl₂ prevents catalyst deactivation and suppresses off-target protodehalogenation, particularly for sterically hindered ortho-substituted boronic acids.

G Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (MW Overcomes Barrier) Pd0->OxAdd TransMet Transmetalation (Base-Mediated) OxAdd->TransMet RedElim Reductive Elimination (Product Formation) TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product 6-Aryl-imidazo[1,2-a]pyridine RedElim->Product Substrate 6-Halo-imidazo[1,2-a]pyridine Substrate->OxAdd Boronic Arylboronic Acid Boronic->TransMet

Mechanistic pathway of the Suzuki-Miyaura coupling enhanced by microwave irradiation.

Quantitative Optimization Data

The following table summarizes the empirical optimization of reaction parameters, demonstrating the clear superiority of microwave irradiation and bidentate palladium catalysts for this specific scaffold.

EntryCatalyst (mol%)Base (equiv)Solvent SystemHeating Method & TempTimeYield (%)
1Pd(PPh₃)₄ (5%)Na₂CO₃ (2.0)DME/H₂O (3:1)Thermal Oil Bath (90 °C)12 hrs45%
2Pd(PPh₃)₄ (5%)Na₂CO₃ (2.0)DME/H₂O (3:1)Microwave (120 °C)30 min78%
3Pd(dppf)Cl₂ (5%)K₂CO₃ (2.0)Dioxane/H₂O (4:1)Microwave (120 °C)20 min85%
4 Pd(dppf)Cl₂ (5%) Cs₂CO₃ (2.0) DMF/H₂O (4:1) Microwave (130 °C) 20 min 92%

Experimental Protocol: A Self-Validating Workflow

This protocol is designed as a self-validating system. Each phase contains built-in analytical checkpoints to ensure the integrity of the reaction before proceeding to the next step.

Materials Required:
  • 6-Bromoimidazo[1,2-a]pyridine (1.0 equiv, 0.5 mmol)

  • Arylboronic acid (1.5 equiv, 0.75 mmol)

  • Pd(dppf)Cl₂ (0.05 equiv, 2.5 mol%)

  • Cs₂CO₃ (2.0 equiv, 1.0 mmol)

  • Degassed DMF and Deionized H₂O (4:1 ratio, 5 mL total volume)

Step-by-Step Methodology:
  • Reagent Assembly & Degassing: In a 10 mL microwave-safe glass vial equipped with a magnetic stir bar, add the 6-bromoimidazo[1,2-a]pyridine, arylboronic acid, and Cs₂CO₃. Add the DMF/H₂O solvent mixture.

    • Self-Validation Checkpoint 1: Sparge the mixture with Argon gas for 10 minutes. The visual cessation of dissolved oxygen bubbling confirms the environment is sufficiently inert to prevent Pd(0) oxidation.

  • Catalyst Addition: Quickly add the Pd(dppf)Cl₂ catalyst under a positive stream of Argon, then immediately seal the vial with a Teflon-lined crimp cap.

  • Microwave Irradiation: Place the sealed vial into a dedicated microwave synthesizer (e.g., Anton Paar or CEM Discover). Set the parameters to 130 °C with a 2-minute ramp time and a 20-minute hold time.

    • Self-Validation Checkpoint 2: Monitor the real-time software interface. A stable temperature plateau and a pressure reading below 15 bar validate uniform dielectric heating without dangerous solvent super-boiling.

  • Reaction Quench & Workup: Allow the vial to cool to room temperature (typically via the instrument's compressed air cooling). Dilute the crude mixture with 15 mL of Ethyl Acetate (EtOAc) and wash with 15 mL of brine in a separatory funnel. Extract the aqueous layer twice more with EtOAc. Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate in vacuo.

    • Self-Validation Checkpoint 3: Perform Thin-Layer Chromatography (TLC) using 1:1 EtOAc:Hexanes. Complete consumption of the starting material (Rf ~0.4) and the appearance of a new, highly UV-active/fluorescent spot (Rf ~0.25) validates successful cross-coupling.

  • Purification & Final Characterization: Purify the crude residue via flash column chromatography on silica gel.

    • Self-Validation Checkpoint 4: Analyze the purified product via LC-MS to confirm the [M+H]⁺ mass. Run a ¹H NMR spectrum; the diagnostic loss of the C6-halogen signature and the distinct downfield shift of the C5 proton (due to the anisotropic deshielding effect of the newly introduced C6-aryl group) provide absolute structural confirmation.

Workflow Prep 1. Reagent Preparation (Ar atmosphere, degassed solvents) Mix 2. Reaction Assembly (Substrate, Boronic Acid, Pd, Base) Prep->Mix MW 3. Microwave Irradiation (130°C, 20 min, sealed vessel) Mix->MW Workup 4. Aqueous Workup & Extraction (EtOAc/Brine phase separation) MW->Workup Purify 5. Flash Chromatography (Silica gel, gradient elution) Workup->Purify Validate 6. Product Validation (LC-MS, 1H/13C NMR) Purify->Validate

Step-by-step experimental workflow for microwave-assisted Suzuki coupling.

References

  • Dahan-Farkas, N., Langley, C., Rousseau, A. L., Yadav, D. B., Davids, H., & de Koning, C. B. (2011). "6-Substituted imidazo[1,2-a]pyridines: Synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2." European Journal of Medicinal Chemistry, 46(9), 4573-4583. URL:[Link]

  • Lee, J-H., Park, S. Y., Park, A., & Yum, E. K. (2017). "Diversification of imidazo[1,2-a]pyridines under microwave–assisted palladium-catalyzed suzuki reaction." Journal of the Korean Chemical Society, 61(5), 299-303. URL:[Link]

  • El Akkaoui, A., Bassoude, I., Koubachi, J., Berteina-Raboin, S., Mouaddib, A., & Guillaumet, G. (2011). "Pd-catalyzed regiocontrolled Sonogashira and Suzuki cross-coupling reaction of 3,6-dihalogenoimidazo[1,2-a]pyridines: One-pot double-coupling approach." Tetrahedron, 67(38), 7128-7138. URL:[Link]

Application

Regioselective functionalization of 3-iodoimidazo[1,2-a]pyridines

An In-Depth Guide to the Regioselective Functionalization of 3-Iodoimidazo[1,2-a]pyridines: Protocols and Application Notes Authored by: A Senior Application Scientist The imidazo[1,2-a]pyridine scaffold is a cornerstone...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Regioselective Functionalization of 3-Iodoimidazo[1,2-a]pyridines: Protocols and Application Notes

Authored by: A Senior Application Scientist

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with diverse biological activities, including anti-tumor, anti-inflammatory, and antiviral properties.[1][2][3] The strategic functionalization of this privileged heterocycle is paramount for drug discovery and development, enabling the fine-tuning of pharmacological profiles. Among the various positions on the bicyclic ring system, the C-3 position is particularly reactive towards electrophilic substitution and serves as a pivotal handle for introducing molecular complexity.[4][5]

This guide focuses on the 3-iodoimidazo[1,2-a]pyridine motif as a uniquely versatile and indispensable intermediate. The carbon-iodine bond at this position is readily installed and, due to its relatively low bond dissociation energy, serves as an excellent electrophilic partner in a wide array of transition-metal-catalyzed cross-coupling reactions.[2] This allows for the precise and predictable installation of carbon-carbon and carbon-heteroatom bonds, providing chemists with a reliable toolkit to build libraries of novel compounds for biological screening.

Herein, we provide a comprehensive overview of the synthesis of 3-iodoimidazo[1,2-a]pyridines and detail field-proven protocols for their subsequent regioselective functionalization through cornerstone cross-coupling reactions. The causality behind experimental choices, troubleshooting insights, and data-driven recommendations are integrated to ensure reproducibility and success.

Part 1: Synthesis of the 3-Iodoimidazo[1,2-a]pyridine Precursor

The introduction of an iodine atom at the C-3 position is the critical first step. The most common and reliable method involves electrophilic iodination using N-Iodosuccinimide (NIS), which is favored for its mild conditions and high regioselectivity.[6][7]

Workflow for C-3 Iodination

Start Imidazo[1,2-a]pyridine (Substituted or Unsubstituted) Reaction Stir at Room Temp. (Typically < 1 hour) Start->Reaction Reagents N-Iodosuccinimide (NIS) Acetonitrile (MeCN) Reagents->Reaction Workup Filtration Reaction->Workup Precipitation Occurs Product 3-Iodoimidazo[1,2-a]pyridine (High Purity Precipitate) Workup->Product

Caption: General workflow for the synthesis of 3-iodoimidazo[1,2-a]pyridines.

Protocol 1: General Procedure for C-3 Iodination with NIS

This protocol is adapted from established literature procedures and has proven effective for a wide range of substituted imidazo[1,2-a]pyridines.[6][7]

Materials and Reagents:

  • Imidazo[1,2-a]pyridine derivative (1.0 eq)

  • N-Iodosuccinimide (NIS) (1.0 - 1.1 eq)

  • Anhydrous Acetonitrile (MeCN)

  • Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Step-by-Step Procedure:

  • To a round-bottom flask, add the imidazo[1,2-a]pyridine derivative (e.g., 4 mmol).

  • Add anhydrous acetonitrile (approx. 5 mL per 4 mmol of substrate) to dissolve the starting material.

  • Add N-Iodosuccinimide (1.0 eq, e.g., 0.95 g for 4 mmol) to the solution in one portion.

  • Stir the reaction mixture at room temperature. The reaction is typically rapid, often completing within 30-60 minutes.

  • Self-Validating Checkpoint: A white or off-white solid is expected to precipitate out of the reaction mixture as the product is formed.[7] The progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting material.

  • Upon completion, filter the resulting solid through a Buchner funnel.

  • Wash the collected solid with a small amount of cold acetonitrile to remove any residual succinimide.

  • Dry the product under vacuum. In many cases, the product is of sufficient purity (>95%) to be used directly in subsequent cross-coupling reactions without further purification.

Expected Outcome: Yields are typically high, often in the range of 80-95%. For example, unsubstituted imidazo[1,2-a]pyridine provides the 3-iodo derivative in 87% yield.[6][7]

Part 2: Palladium-Catalyzed Cross-Coupling Reactions

The 3-iodo group serves as an exceptional leaving group for palladium-catalyzed cross-coupling, enabling the formation of diverse C-C and C-N bonds.

A. Suzuki-Miyaura Coupling: C-C Bond Formation (Arylation)

The Suzuki-Miyaura reaction is arguably the most robust and widely used method for arylating the C-3 position. The choice of base and solvent system is critical and can significantly impact reaction times and yields.[6][8] Strong bases in polar aprotic solvents like dimethoxyethane (DME) have been shown to optimize yields and shorten reaction times.[6][8][9]

Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd ArylHalide 3-Iodo-ImidazoPyridine (R-I) ArylHalide->OxAdd PdII_Complex R-Pd(II)-I(L_n) OxAdd->PdII_Complex Transmetal Transmetalation (Base Mediated) PdII_Complex->Transmetal BoronicAcid Aryl Boronic Acid (Ar-B(OH)₂) BoronicAcid->Transmetal Diaryl_PdII R-Pd(II)-Ar(L_n) Transmetal->Diaryl_PdII RedElim Reductive Elimination Diaryl_PdII->RedElim RedElim->Pd0 Catalyst Regeneration Product 3-Aryl-ImidazoPyridine (R-Ar) RedElim->Product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol 2: Suzuki-Miyaura Arylation of 3-Iodoimidazo[1,2-a]pyridines

This protocol provides a general starting point; optimization of base and solvent may be required for specific substrates.[6][7]

Materials and Reagents:

  • 3-Iodoimidazo[1,2-a]pyridine derivative (1.0 eq)

  • Arylboronic acid (1.1 - 1.5 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Sodium carbonate (Na₂CO₃) (2.0 eq) or Cesium Carbonate (Cs₂CO₃)

  • Toluene and Water (4:1 or similar ratio) or DME

  • Schlenk flask or sealed vial, inert atmosphere (Nitrogen or Argon)

Step-by-Step Procedure:

  • To a Schlenk flask, add the 3-iodoimidazo[1,2-a]pyridine derivative (1.0 mmol), the arylboronic acid (1.1 mmol), and the palladium catalyst (58 mg, 0.05 mmol).

  • Add the base, such as sodium carbonate (212 mg, 2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., Nitrogen) three times.

  • Add the degassed solvent system. A common choice is a biphasic mixture of Toluene (8 mL) and Water (4 mL).[7] For faster reactions, anhydrous DME can be used with a stronger base like Cs₂CO₃.[6]

  • Heat the reaction mixture with vigorous stirring. Typical temperatures range from 75°C to 100°C.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-24 hours).

  • Troubleshooting Insight: If the reaction stalls, adding a fresh portion of the catalyst may be beneficial. If de-iodination is observed, using a less polar solvent or a milder base might be necessary.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 3-aryl-imidazo[1,2-a]pyridine.

Data Summary: Suzuki Coupling Conditions

2-Substituent (on Imidazo[1,2-a]pyridine) Base Solvent Time (h) Yield (%) Reference
Phenyl Na₂CO₃ Toluene/H₂O 48 85 [6][7]
H Na₂CO₃ Toluene/H₂O 48 75 [6][7]
Phenyl Cs₂CO₃ DME 3 92 [6][8]

| tert-Butyl | CsF | DME | 3 | 95 |[6][8] |

B. Sonogashira Coupling: C-C Bond Formation (Alkynylation)

The Sonogashira reaction is the premier method for installing alkyne functionalities, creating linear sp-hybridized carbon linkers.[10] This reaction uniquely requires a dual catalytic system of palladium and copper(I).[11][12]

Protocol 3: Sonogashira Alkynylation of 3-Iodoimidazo[1,2-a]pyridines

Anhydrous and anaerobic conditions are crucial for preventing the homocoupling of the alkyne (Glaser coupling) and ensuring high yields.[11]

Materials and Reagents:

  • 3-Iodoimidazo[1,2-a]pyridine derivative (1.0 eq)

  • Terminal alkyne (1.2 - 1.5 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 eq)

  • Copper(I) iodide (CuI) (0.06 eq)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPA) (as base and solvent)

  • Anhydrous THF or DMF (co-solvent, optional)

  • Schlenk flask, inert atmosphere

Step-by-Step Procedure:

  • To a Schlenk flask, add the 3-iodoimidazo[1,2-a]pyridine derivative (1.0 mmol), PdCl₂(PPh₃)₂ (21 mg, 0.03 mmol), and CuI (11 mg, 0.06 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous triethylamine (approx. 5 mL). If the starting materials have poor solubility, a co-solvent like THF can be added.

  • Add the terminal alkyne (1.2 mmol) via syringe.

  • Stir the reaction at room temperature or with gentle heating (40-60°C) until completion, as monitored by TLC.

  • Causality Note: The copper(I) co-catalyst is essential for activating the alkyne C-H bond, forming a copper acetylide intermediate which then undergoes transmetalation to the palladium center. The amine base neutralizes the HI generated during the catalytic cycle.[10]

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane or ethyl acetate and filter through a short plug of celite to remove metal salts.

  • Concentrate the filtrate and purify the crude product by silica gel column chromatography.

C. Buchwald-Hartwig Amination: C-N Bond Formation

This reaction has revolutionized the synthesis of aryl amines, offering a powerful method to install primary or secondary amines at the C-3 position.[13][14] The success of this transformation is highly dependent on the choice of a bulky, electron-rich phosphine ligand, which facilitates the crucial reductive elimination step.[15]

Protocol 4: Buchwald-Hartwig Amination of 3-Iodoimidazo[1,2-a]pyridines

Materials and Reagents:

  • 3-Iodoimidazo[1,2-a]pyridine derivative (1.0 eq)

  • Amine (primary or secondary) (1.2 - 1.5 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 - 0.05 eq)

  • Bulky phosphine ligand (e.g., Xantphos, BINAP) (1.5 - 2.0 eq relative to Pd)

  • Strong, non-nucleophilic base: Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (1.5 - 2.0 eq)

  • Anhydrous, degassed Toluene or Dioxane

  • Glovebox or Schlenk line technique for handling air-sensitive reagents

Step-by-Step Procedure:

  • In a glovebox or under inert atmosphere: To a Schlenk tube, add Pd(OAc)₂ (0.02 eq), the phosphine ligand (0.04 eq), and the base (e.g., NaOtBu, 1.5 eq).

  • Add the 3-iodoimidazo[1,2-a]pyridine derivative (1.0 eq) and the amine (1.2 eq).

  • Add anhydrous, degassed toluene.

  • Seal the tube and heat the reaction mixture at 80-110°C with stirring.

  • Monitor the reaction by LC-MS. Reaction times can vary from 4 to 24 hours.

  • Expertise Insight: The Pd(0) active catalyst is formed in situ. The bulky ligand stabilizes the catalyst, promotes oxidative addition, and is critical for the final C-N bond-forming reductive elimination. The strong base is required to deprotonate the amine, forming the palladium-amido complex.[15][16]

  • After cooling, quench the reaction carefully with saturated aqueous ammonium chloride (NH₄Cl).

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify by silica gel column chromatography.

References

  • Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. (n.d.). pubs.acs.org. Retrieved March 10, 2026, from [Link]

  • Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). pubs.rsc.org. Retrieved March 10, 2026, from [Link]

  • Reactivity of 3-Iodoimidazo[1,2-a]pyridines Using a Suzuki-Type Cross-Coupling Reaction. (2000). Journal of Organic Chemistry. Retrieved March 10, 2026, from [Link]

  • Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. (2022). Molecules. Retrieved March 10, 2026, from [Link]

  • Recent advances in transition-metal-free C–H functionalization of imidazo[1,2-a]pyridines. (2022). Green Synthesis and Catalysis. Retrieved March 10, 2026, from [Link]

  • I2O5-Mediated Iodocyclization Cascade of N-(1-Arylallyl)pyridine-2-amines with Concomitant C C Bond Cleavage - ACS Publications. (2019). pubs.acs.org. Retrieved March 10, 2026, from [Link]

  • Reactivity of 3-iodoimidazo[1,2-a]pyridines Using a Suzuki-type Cross-Coupling Reaction. (2000). The Journal of Organic Chemistry. Retrieved March 10, 2026, from [Link]

  • Reactivity of 3-Iodoimidazo[1,2-a]pyridines Using a Suzuki-Type Cross-Coupling Reaction - American Chemical Society. (2000). pubs.acs.org. Retrieved March 10, 2026, from [Link]

  • Synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions - RSC Publishing. (2019). pubs.rsc.org. Retrieved March 10, 2026, from [Link]

  • Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide - PMC. (n.d.). . Retrieved March 10, 2026, from [Link]

  • Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2-a]pyrimidines and Pyrazolo[1,5-a]pyrimidines | ACS Omega. (2017). pubs.acs.org. Retrieved March 10, 2026, from [Link]

  • Synthesis and Site Selective C-H Functionalization of Imidazo-[1,2-a]pyridines | Request PDF - ResearchGate. (n.d.). . Retrieved March 10, 2026, from [Link]

  • Iodine/Copper Iodide-Mediated C‒H Functionalization: Synthesis of Imidazo[1,2-a]pyridines and Indoles from N-Aryl Enamines - ResearchGate. (n.d.). . Retrieved March 10, 2026, from [Link]

  • Synthesis and Functionalization of Imidazo[1,2-a]Pyridines and Imidazo[1,2-a]Pyrimidines on Solid Phase Using Suzuki-Miyaura Cross-Coupling Reactions - Bentham Science Publishers. (n.d.). . Retrieved March 10, 2026, from [Link]

  • Catalyst free, C-3 functionalization of imidazo[1,2-a]pyridines to rapidly access new chemical space for drug discovery efforts - RSC Publishing. (n.d.). pubs.rsc.org. Retrieved March 10, 2026, from [Link]

  • Direct arylation of imidazo[1,2-a]pyridine at C-3 with aryl iodides, bromides, and triflates via copper(I)-catalyzed C-H bond functionalization - PubMed. (2012). pubmed.ncbi.nlm.nih.gov. Retrieved March 10, 2026, from [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC. (2023). . Retrieved March 10, 2026, from [Link]

  • Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2-a]pyrimidines and Pyrazolo[1,5-a]pyrimidines - PMC. (n.d.). . Retrieved March 10, 2026, from [Link]

  • Facile synthesis of 3-substituted imidazo[1,2-a]pyridines through formimidamide chemistry. (n.d.). pubs.rsc.org. Retrieved March 10, 2026, from [Link]

  • Regioselective copper-catalyzed thiolation of imidazo[1,2-a]pyridines: an efficient C–H functionalization strategy for C–S bond formation - RSC Publishing. (n.d.). pubs.rsc.org. Retrieved March 10, 2026, from [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Publishing - Rsc.org. (n.d.). pubs.rsc.org. Retrieved March 10, 2026, from [Link]

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). en.wikipedia.org. Retrieved March 10, 2026, from [Link]

  • ChemInform Abstract: Pd-Catalyzed Oxidative Cross-Coupling of Imidazo[1,2-a]pyridine with Arenes. | Request PDF - ResearchGate. (n.d.). . Retrieved March 10, 2026, from [Link]

  • Synthesis of 3-Nitro-2-arylimidazo[1,2-a]pyridines Using Sodium Dichloroiodide. (n.d.). . Retrieved March 10, 2026, from [Link]

  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond - MDPI. (2019). . Retrieved March 10, 2026, from [Link]

  • C–H Arylation of Imidazo[1,2-a]pyridines and Zolimidines Catalyzed by Synergistic Tripalladium Clusters | Organic Letters - ACS Publications. (2021). pubs.acs.org. Retrieved March 10, 2026, from [Link]

  • Palladium(ii)-catalyzed intermolecular oxidative C-3 alkenylations of imidazo[1,2-a]pyridines by substrate-contolled regioselective C–H functionalization - RSC Publishing. (n.d.). pubs.rsc.org. Retrieved March 10, 2026, from [Link]

  • Iodine-catalyzed regioselective thiolation of imidazo[1,2-a]pyridines using sulfonyl hydrazides as a thiol surrogate - PubMed. (2015). pubmed.ncbi.nlm.nih.gov. Retrieved March 10, 2026, from [Link]

  • Palladium catalyzed one-pot sequential Suzuki cross-coupling-direct C-H functionalization of imidazo[1,2-a]pyrazines - PubMed. (2012). pubmed.ncbi.nlm.nih.gov. Retrieved March 10, 2026, from [Link]

  • Copper-Catalyzed C-3 Functionalization of Imidazo[1,2- a]pyridines with 3-Indoleacetic Acids - PubMed. (2021). pubmed.ncbi.nlm.nih.gov. Retrieved March 10, 2026, from [Link]

  • Copper-catalyzed three-component reaction to synthesize polysubstituted imidazo[1,2-a]pyridines - PMC. (n.d.). . Retrieved March 10, 2026, from [Link]

  • Iodine-mediated regioselective C-3 sulfenylation using elemental sulfur and arylhydrazine hydrochloride to access 3-sulfenylated imidazo[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). pubs.rsc.org. Retrieved March 10, 2026, from [Link]

  • Sonogashira coupling - Wikipedia. (n.d.). en.wikipedia.org. Retrieved March 10, 2026, from [Link]

  • Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. (2022). . Retrieved March 10, 2026, from [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). chem.libretexts.org. Retrieved March 10, 2026, from [Link]

  • Buchwald-Hartwig Coupling - Organic Synthesis. (n.d.). . Retrieved March 10, 2026, from [Link]

  • Heck Reaction - Organic Chemistry Portal. (n.d.). . Retrieved March 10, 2026, from [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. (2023). . Retrieved March 10, 2026, from [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. (n.d.). . Retrieved March 10, 2026, from [Link]

  • Sonogashira Coupling - Chemistry LibreTexts. (2021). chem.libretexts.org. Retrieved March 10, 2026, from [Link]

Sources

Method

Application Notes &amp; Protocols: The Groebke-Blackburn-Bienaymé Reaction for the Synthesis of Imidazo[1,2-a]pyridines

For Researchers, Scientists, and Drug Development Professionals The imidazo[1,2-a]pyridine core is a "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous marketed drugs, including the wi...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine core is a "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous marketed drugs, including the widely prescribed anxiolytics and hypnotics alpidem and zolpidem.[1][2][3] Its broad spectrum of biological activities has established it as a critical target for drug discovery programs, including those for anticancer, anti-inflammatory, and antiviral agents.[4][5][6] Among the synthetic methodologies available, the Groebke-Blackburn-Bienaymé (GBB) reaction stands out as a particularly powerful and efficient strategy for constructing this heterocyclic system.

Discovered in 1998, the GBB reaction is a three-component reaction (3CR) that brings together a 2-aminoazine (such as 2-aminopyridine), an aldehyde, and an isocyanide in a single, atom-economical step.[7][8] As an isocyanide-based multicomponent reaction (I-MCR), it offers significant advantages over traditional linear syntheses by minimizing reaction time, reducing waste, and enabling the rapid generation of diverse chemical libraries from readily available starting materials.[9][10] This guide provides an in-depth exploration of the GBB reaction, from its underlying mechanism to detailed, field-proven protocols for its successful implementation in the laboratory.

The Core Principle: Reaction Mechanism and Causality

The GBB reaction proceeds through a well-established, acid-catalyzed cascade mechanism. Understanding this pathway is crucial for rational optimization and troubleshooting. The reaction is typically catalyzed by either a Brønsted acid (e.g., p-toluenesulfonic acid, perchloric acid) or a Lewis acid (e.g., Scandium(III) triflate).[8]

The Mechanistic Pathway:

  • Imine Formation: The reaction initiates with the acid-catalyzed condensation of the 2-aminopyridine with the aldehyde, forming a protonated Schiff base (imine) intermediate. This step is reversible and often requires the removal of water or the use of dehydrating conditions for optimal results.

  • Nucleophilic Attack: The isocyanide, a unique carbon species with both nucleophilic and electrophilic character, attacks the electrophilic carbon of the protonated imine. This forms a key nitrilium ion intermediate.

  • Intramolecular Cyclization: The endocyclic nitrogen of the pyridine ring acts as a nucleophile, attacking the electrophilic nitrilium ion in a 5-exo-dig cyclization. This is the crucial ring-forming step that establishes the fused bicyclic system.

  • Aromatization: The resulting intermediate undergoes a[7][11]-proton shift (tautomerization) to restore aromaticity, yielding the stable 3-aminoimidazo[1,2-a]pyridine product.[12]

GBB_Mechanism Fig. 1: Mechanism of the GBB Reaction cluster_1 Step 1: Imine Formation cluster_2 Step 2: Nucleophilic Attack cluster_3 Step 3: Cyclization cluster_4 Step 4: Aromatization R1CHO Aldehyde (R1CHO) Imine Protonated Imine R1CHO->Imine Amine 2-Aminopyridine Amine->Imine Isocyanide Isocyanide (R3NC) Nitrilium Nitrilium Ion Intermediate Isocyanide->Nitrilium H_plus H+ H_plus->Imine Imine->Nitrilium Cyclized Cyclized Intermediate Nitrilium->Cyclized 5-exo-dig Product Imidazo[1,2-a]pyridine Cyclized->Product [1,3]-H Shift

Caption: Fig. 1: Mechanism of the GBB Reaction

Expert Insight: The choice of catalyst is pivotal. Brønsted acids like p-toluenesulfonic acid (p-TsOH) are often highly efficient, cost-effective, and sufficient for a wide range of substrates.[13] Lewis acids, such as Sc(OTf)₃ or Yb(OTf)₃, can be advantageous for less reactive aldehydes or when milder conditions are required.[8][14] The solvent also plays a non-innocent role; alcohols like methanol and ethanol are often the solvents of choice as they can facilitate proton transfer steps and improve solubility, leading to higher conversions.[13]

Experimental Protocols: From Theory to Practice

Successful execution of the GBB reaction relies on careful control of stoichiometry, catalyst loading, and reaction conditions. Below are two detailed protocols: a standard procedure using conventional heating and a modern, microwave-assisted green chemistry approach.

GBB_Workflow Fig. 2: General Experimental Workflow Start 1. Reagent Preparation (Amine, Aldehyde, Isocyanide, Solvent, Catalyst) Mixing 2. Reaction Setup - Dissolve Amine & Aldehyde - Add Catalyst - Add Isocyanide Start->Mixing Reaction 3. Reaction (Stir at RT or Heat) Monitor via TLC Mixing->Reaction Workup 4. Work-up - Remove Solvent - Aqueous Wash/Extraction Reaction->Workup Purification 5. Purification (Column Chromatography) Workup->Purification Analysis 6. Characterization (NMR, MS, HRMS) Purification->Analysis

Caption: Fig. 2: General Experimental Workflow

Protocol 2.1: Standard GBB Synthesis with Brønsted Acid Catalysis

This protocol is a robust starting point for a wide variety of substrates, utilizing the highly efficient p-TsOH catalyst in methanol.[13]

  • Materials:

    • 2-Aminopyridine (1.0 equiv)

    • Benzaldehyde derivative (1.0 equiv)

    • Isocyanide (e.g., cyclohexyl isocyanide) (1.0 equiv)

    • p-Toluenesulfonic acid monohydrate (PTSA·H₂O) (10 mol %)

    • Methanol (MeOH), anhydrous

  • Procedure:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-aminopyridine (e.g., 0.25 mmol, 23.5 mg) and the selected aldehyde (0.25 mmol).

    • Add methanol (0.5 mL) and stir until all solids are dissolved.

    • Add PTSA·H₂O (0.025 mmol, 4.8 mg) to the solution.

    • Add the isocyanide (0.25 mmol) dropwise to the stirring mixture at room temperature.

    • Stir the reaction at room temperature for 6-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol.

    • Redissolve the residue in ethyl acetate (10 mL) and wash with saturated sodium bicarbonate solution (2 x 5 mL) and brine (1 x 5 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure imidazo[1,2-a]pyridine.

Protocol 2.2: Microwave-Assisted Green Synthesis

This method leverages microwave irradiation to dramatically reduce reaction times and often employs more environmentally benign catalysts and solvents.[15][16]

  • Materials:

    • 2-Aminopyridine (1.0 equiv)

    • Aldehyde (1.0 equiv)

    • Isocyanide (1.0 equiv)

    • Phosphotungstic acid hydrate (HPW) (2 mol %)

    • Ethanol (EtOH)

  • Procedure:

    • In a 0.5–2.0 mL microwave reaction vial containing a magnetic stir bar, combine 2-aminopyridine (0.50 mmol), the aldehyde (0.50 mmol), and the isocyanide (0.50 mmol).[15]

    • Add ethanol (0.5 mL) followed by the phosphotungstic acid catalyst (0.01 mmol).[15]

    • Seal the vial and place it in the cavity of a microwave reactor.

    • Irradiate the mixture at 120 °C for 30 minutes with magnetic stirring.[15]

    • After the reaction, allow the vial to cool to room temperature. Confirm the consumption of starting materials by TLC.

    • The work-up and purification follow the same procedure as described in Protocol 2.1.

Substrate Scope and Data Presentation

The GBB reaction is renowned for its broad substrate scope, tolerating a wide array of functional groups on all three components. This versatility allows for the creation of highly decorated imidazo[1,2-a]pyridine libraries.

  • Aldehydes: Aromatic aldehydes, bearing both electron-donating (e.g., -OCH₃) and electron-withdrawing (e.g., -Cl, -NO₂) groups, are well-tolerated.[11][13] Heteroaromatic aldehydes (e.g., furfural) and some aliphatic aldehydes also provide good to excellent yields.[8][9]

  • Amine Component: Various substituted 2-aminopyridines can be used to introduce functionality onto the pyridine ring.[9] Furthermore, other heterocyclic amidines, such as 2-aminopyrazines and 2-aminothiazoles, are also suitable reaction partners, expanding the accessible chemical space.[8][11]

  • Isocyanides: Both aliphatic (e.g., tert-butyl, cyclohexyl) and aromatic isocyanides are effective, allowing for modulation of the substituent at the 3-amino position.[9]

Table 1: Representative Examples of GBB Reaction for Imidazo[1,2-a]pyridines

Entry2-AminopyridineAldehydeIsocyanideCatalyst (mol%)SolventConditionsYield (%)Reference
12-AminopyridineFurfuralCyclohexylPhenylboronic Acid (10)Water60 °C, Ultrasound86[9]
22-AminopyridineBenzaldehydetert-ButylPTSA·H₂O (10)MeOHRT, 6h92[13]
32-Amino-5-cyanopyridine5-Methylfurfural4-MethoxyphenylPhenylboronic Acid (10)Water60 °C, Ultrasound80[9]
42-Aminopyridine4-Chlorobenzaldehydetert-ButylPTSA·H₂O (10)MeOHRT, 6h87[13]
52-AminopyridineBenzaldehydetert-ButylHPW (2)EtOH120 °C, 30 min, MW95[15][16]

Example Characterization Data:

For N-cyclohexyl-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine (Table 1, Entry 1):

  • ¹H NMR (500 MHz, CDCl₃) δ: 7.97 (d, J = 6.9 Hz, 1H), 7.41 (d, J = 6.5 Hz, 2H), 7.02 (t, J = 8.4 Hz, 1H), 6.78 (d, J = 3.2 Hz, 1H), 6.69 (t, J = 6.5 Hz, 1H), 6.49–6.46 (m, 1H), 3.53 (s, 1H), 2.91–2.85 (m, 1H), 1.83–1.79 (m, 2H), 1.67–1.63 (m, 2H), 1.54–1.50 (m, 1H), 1.23–1.10 (m, 5H) ppm.[9]

Conclusion and Future Directions

The Groebke-Blackburn-Bienaymé reaction is a cornerstone of modern heterocyclic chemistry, providing a reliable, efficient, and highly versatile pathway to the medicinally significant imidazo[1,2-a]pyridine scaffold. Its operational simplicity and tolerance for diverse functional groups make it an indispensable tool for generating compound libraries in drug discovery.[10] The development of greener protocols using microwave or ultrasound assistance further enhances its appeal.[9][15][17] The products of the GBB reaction are not merely final targets but can also serve as versatile intermediates for further functionalization through post-GBB modifications, enabling the exploration of even broader chemical space.[12] As the demand for novel therapeutics continues, the GBB reaction will undoubtedly remain a key strategy in the synthesis of next-generation pharmaceuticals.

References

  • Baenziger, M., Durantie, E., & Mathes, C. (2017). Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Synthesis, 49(10), 2266-2274. Available at: [Link]

  • Zarate, C., et al. (2025). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Molbank, 2025(1), M1524. Available at: [Link]

  • Banfi, L., et al. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). RSC. Available at: [Link]

  • Banfi, L., et al. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journal of Organic Chemistry, 20, 1838-1883. Available at: [Link]

  • Banfi, L., et al. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journal of Organic Chemistry, 20, 1838-1883. Available at: [Link]

  • Zarate, C., et al. (2018). Synthesis of imidazo[1,2-a]pyridines via multicomponent GBBR using α-isocyanoacetamides. Sciforum. Available at: [Link]

  • de Oliveira, B. G., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Available at: [Link]

  • Al-Warhi, T., et al. (2025). The Groebke-Blackburn-Bienaymé (GBB) reaction: A powerful tool for generating diverse heterocyclic scaffold libraries in anticancer drug discovery. European Journal of Medicinal Chemistry, 291, 117629. Available at: [Link]

  • Unknown Author. (n.d.). Acyclic Amidines in the Strecker-Like Groebke-Blackburn-Bienayme' (GBB) Reaction. ResearchGate. Available at: [Link]

  • Wang, Y., et al. (n.d.). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry. Available at: [Link]

  • Rampon, D. S., et al. (2015). Solvents' and Reagents' Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence. The Journal of Organic Chemistry, 80(20), 10174-10182. Available at: [Link]

  • Guchhait, S. K., et al. (2017). A practical and efficient approach to imidazo[1,2-a]pyridine-fused isoquinolines through the post-GBB transformation strategy. Beilstein Journal of Organic Chemistry, 13, 1788-1794. Available at: [Link]

  • Goel, R., Luxami, V., & Paul, K. (2016). Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. Current Topics in Medicinal Chemistry, 16(30), 3590-3616. Available at: [Link]

  • de Castro, A. A., et al. (2024). Phytotoxicity Study of (Amino)imidazo[1,2-a]pyridine Derivatives Toward the Control of Bidens pilosa, Urochloa decumbens, and Panicum maximum Weeds. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Zarate, C., et al. (2019). Synthesis of Imidazo[1,2-a]pyridine-chromones via microwave-assisted Groebke-Blackburn-Bienaymé Reaction. Sciforum. Available at: [Link]

  • Boltjes, A., & Dömling, A. (2019). The Groebke-Blackburn-Bienayme Reaction. University of Groningen. Available at: [Link]

  • Hsieh, H.-W., et al. (2025). A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones. Beilstein Journal of Organic Chemistry, 21, 703-711. Available at: [Link]

  • Unknown Author. (n.d.). Benzimidazoles and Imidazo[1,2-a]pyridines : Biological Activities, Method of Synthesis and Perspectives on Combination of Deuce Pharmacophore. ChemRxiv. Available at: [Link]

  • Boltjes, A., & Dömling, A. (2019). The Groebke-Blackburn-Bienaymé Reaction. European Journal of Organic Chemistry, 2019(41), 6932-6947. Available at: [Link]

  • Zarate, C., et al. (2025). Sonochemical Synthesis of Imidazo[1, 2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction Catalyzed by TSOH. Chemistry, 7(4), 136. Available at: [Link]

  • Zarate, C., et al. (2025). Synthesis of Imidazo[1,2-a]pyridines via Multicomponent GBBR Using α-isocyanoacetamides. ResearchGate. Available at: [Link]

  • de Castro, A. A., et al. (2021). Optimization of the reaction conditions. ResearchGate. Available at: [Link]

  • Kumar, A., et al. (2026). Imidazo[1,2-a]Pyridine Derivatives as Promising Anticancer Agents: Synthesis and Therapeutic Potential. Archiv der Pharmazie, 359(2), e70214. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 6-Bromo-3-fluoroimidazo[1,2-a]pyridine Synthesis

Welcome to the Technical Support Center for the synthesis of 6-Bromo-3-fluoroimidazo[1,2-a]pyridine . This compound is a highly valuable fluorinated heterocyclic building block, frequently utilized in the development of...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 6-Bromo-3-fluoroimidazo[1,2-a]pyridine . This compound is a highly valuable fluorinated heterocyclic building block, frequently utilized in the development of TGF-β inhibitors and c-MET kinase inhibitors[1][2].

The most efficient route to synthesize this scaffold is via the direct, regioselective electrophilic fluorination of 6-bromoimidazo[1,2-a]pyridine using Selectfluor. However, researchers often encounter issues such as poor regioselectivity, over-oxidation to difluorohydroxylated byproducts, and stalled conversions. This guide provides field-proven methodologies, quantitative data, and mechanistic troubleshooting to ensure high-yielding and reproducible syntheses.

Quantitative Optimization Data

Choosing the correct solvent system and base is the most critical factor in preventing over-fluorination. The table below summarizes the quantitative impact of various reaction conditions on product yield and purity.

Table 1: Optimization of Electrophilic Fluorination Conditions

Solvent SystemBase / AdditiveReagent (Equiv)Temp / TimeMajor Product / YieldCommon Issue
CHCl₃ / H₂O (1:1)AgNO₃ (0.2 eq)Selectfluor (2.0)0 °C to RT, 12 hDifluorohydroxylated (53%)Over-oxidation / poor regioselectivity
THF / ACNNaH (1.5 eq)Selectfluor (2.1)0 °C to RT, 18 h3-Fluoro (~40%)Incomplete conversion, moderate yield
CHCl₃ / H₂O (3:1) DMAP (1.0 eq) Selectfluor (2.0) 0 °C to RT, 14 h 3-Fluoro (80–85%) Optimal condition, clean conversion

Note: Data synthesized from authoritative methodologies for imidazo[1,2-a]pyridine functionalization[1][3].

Standard Operating Procedure (SOP): DMAP-Mediated Regioselective Fluorination

This protocol utilizes a biphasic aqueous system with DMAP, which has been proven to maximize regioselectivity and suppress byproduct formation[3].

Objective: Synthesize 6-Bromo-3-fluoroimidazo[1,2-a]pyridine with >80% yield. Reagents: 6-Bromoimidazo[1,2-a]pyridine (1.0 equiv), Selectfluor (2.0 equiv), DMAP (1.0 equiv), CHCl₃ / H₂O (3:1 v/v).

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, dissolve 6-bromoimidazo[1,2-a]pyridine (1.0 equiv) in the specified volume of the CHCl₃/H₂O (3:1 ratio) solvent mixture[3].

  • Cooling: Cool the biphasic mixture to 0 °C using an ice bath.

    • Causality: Low initial temperature prevents rapid exotherms upon reagent addition and minimizes the formation of oxidative byproducts[3][4].

  • Reagent Addition: Add Selectfluor (2.0 equiv) and DMAP (1.0 equiv) sequentially to the mixture under ambient air.

    • Causality: DMAP acts as an acid scavenger, buffering the generation of tetrafluoroboric acid (HBF₄) and protecting the acid-sensitive imidazopyridine core[3].

  • Reaction: Stir the mixture for 2 hours at 0 °C, then allow it to warm to room temperature naturally. Continue stirring for an additional 12 hours[3].

  • Validation (In-Process): Monitor the reaction via TLC or LCMS. This is a self-validating step: proceed to quench only when the starting material mass is consumed and the [M+H]⁺ peak (m/z ~215.3 for the ⁷⁹Br isotope) corresponding to the monofluorinated product is dominant[1][3].

  • Quench & Extraction: Quench the reaction with saturated aqueous Na₂CO₃ solution. Extract the aqueous layer with EtOAc (3x).

    • Causality: Na₂CO₃ neutralizes residual acid and facilitates the partitioning of the neutral product into the organic phase[3].

  • Purification: Dry the combined organic phases over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via silica gel column chromatography (Eluent: Petroleum Ether / Ethyl Acetate) to afford the pure product[3][5].

Experimental Workflow & Troubleshooting Logic

SynthesisWorkflow N1 6-Bromoimidazo[1,2-a]pyridine + Selectfluor N2 Add Solvent System (CHCl3/H2O, 3:1) N1->N2 N3 Add DMAP (1.0 eq) at 0 °C N2->N3 N4 Stir at RT (12-14 h) Monitor via LCMS N3->N4 N5 Conversion > 90%? N4->N5 N6 Quench with aq. Na2CO3 Extract with EtOAc N5->N6 Yes N9 Check pH & Reagents Add Base/Selectfluor N5->N9 No N7 Purify via Silica Gel (PE/EA) N6->N7 N8 6-Bromo-3-fluoroimidazo [1,2-a]pyridine N7->N8 N9->N4

Experimental workflow and troubleshooting logic for electrophilic fluorination.

Troubleshooting & FAQs

Q1: Why am I getting poor regioselectivity or high levels of difluorohydroxylated byproducts? A1: The formation of 3,3-difluoro-2-hydroxy intermediates occurs when water acts as a nucleophile on the highly reactive fluorinated intermediate. To suppress this, you must control the aqueous fraction. Moving from a 1:1 to a 3:1 ratio of organic solvent (e.g., CHCl₃) to water significantly restricts the availability of water. This biphasic environment favors the elimination of the C-3 proton to restore aromaticity, cleanly yielding the monofluorinated 6-bromo-3-fluoroimidazo[1,2-a]pyridine[3].

Q2: My starting material, 6-bromoimidazo[1,2-a]pyridine, is not fully consumed. Should I add more Selectfluor? A2: Do not immediately add more Selectfluor without assessing the reaction environment. Selectfluor requires a mild base to neutralize the tetrafluoroboric acid (HBF₄) byproduct generated during the reaction. If using the DMAP/aqueous system, ensure you have added exactly 1.0 equivalent of DMAP[3]. If using NaH in THF/ACN, ensure anhydrous conditions are strictly maintained, as moisture will rapidly degrade the NaH and stall the reaction[1]. Adding more Selectfluor without sufficient base will lower the pH, protonate the imidazopyridine, and halt electrophilic substitution.

Q3: What is the exact mechanistic role of DMAP in this electrophilic fluorination? A3: DMAP serves a critical dual purpose. First, it acts as an acid scavenger to neutralize HBF₄, preventing the protonation of the electron-rich C-3 position of the imidazo[1,2-a]pyridine ring. Second, DMAP can interact with Selectfluor to form a more lipophilic, less aggressive N-fluoro-pyridinium intermediate. This intermediate smoothly transfers the fluorine atom (F⁺) to the substrate via a Wheland intermediate without causing over-oxidation[3][4].

Q4: Can I scale up this reaction safely for drug development workflows? A4: Yes, but thermodynamic control is essential. Selectfluor is an energetic reagent. When scaling up, ensure slow, portion-wise addition of Selectfluor at 0 °C to manage the initial exotherm[3][5]. Furthermore, ensure adequate venting during the aqueous quench with Na₂CO₃, as significant CO₂ gas evolution will occur when neutralizing the acidic reaction mixture[3].

Mechanistic Pathway

Mechanism M1 6-Bromoimidazo [1,2-a]pyridine M2 Electrophilic Attack by Selectfluor (F+) M1->M2 M3 Wheland Intermediate (Cationic at C-3) M2->M3 M4 Deprotonation by DMAP M3->M4 M5 Aromatization & Product Formation M4->M5

Mechanistic pathway of C-3 electrophilic fluorination via Wheland intermediate.

References
  • [5] Heterocyclic compounds, compositions thereof, and methods of treatment therewith. EP4476219A1. Google Patents. Available at:

  • [2] ORGANOPHOSPHORUS-SUBSTITUTED COMPOUNDS AS C-MET INHIBITORS AND THERAPEUTIC USES THEREOF. EP3893872B1. European Patent Office. Available at:

  • [1] TGF-β INHIBITORS. WO2016140884A1. Google Patents. Available at:

  • [3] Liu, P., Gao, Y., Gu, W., Shen, Z., & Sun, P. (2015). Regioselective Fluorination of Imidazo[1,2-a]pyridines with Selectfluor in Aqueous Condition. The Journal of Organic Chemistry, 80(22), 11559-11565. ACS Publications. Available at:

  • [4] Regioselective Fluorination of Imidazo[1,2-a]pyridines with Selectfluor in Aqueous Condition. ACS Publications. Available at:

Sources

Optimization

Technical Support Center: Purification of Crude 6-Bromo-3-fluoroimidazo[1,2-a]pyridine

Welcome to the technical support center for the purification of 6-Bromo-3-fluoroimidazo[1,2-a]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troublesh...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 6-Bromo-3-fluoroimidazo[1,2-a]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of this important heterocyclic compound.

Introduction

6-Bromo-3-fluoroimidazo[1,2-a]pyridine is a key building block in medicinal chemistry.[1] Achieving high purity of this intermediate is critical for the success of subsequent synthetic steps and the reliability of biological data.[2] This guide provides practical, field-proven insights into common purification challenges, focusing on the causality behind experimental choices to empower you to optimize your purification strategy.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of crude 6-Bromo-3-fluoroimidazo[1,2-a]pyridine.

Issue 1: Poor Separation of the Desired Product from Starting Materials or Isomeric Impurities during Column Chromatography.

Question: My TLC analysis of the crude reaction mixture shows spots with very similar Rf values, making separation by column chromatography difficult. What are the likely causes and how can I improve the separation?

Answer:

This is a common challenge, especially with rigid heterocyclic systems where small structural differences may not significantly alter polarity.[3][4]

Causality and Solutions:

  • Similar Polarity: The starting materials, such as 2-amino-5-bromopyridine derivatives, and potential regioisomeric byproducts can have polarities very close to the desired product.

  • Sub-optimal Mobile Phase: The choice of eluent is critical for achieving good separation.[5]

Troubleshooting Workflow:

start Poor Separation on TLC solvent_screen Systematic Solvent Screening (Hexane/EtOAc, DCM/MeOH, Toluene/Acetone) start->solvent_screen gradient Implement Gradient Elution solvent_screen->gradient If limited success success Improved Separation solvent_screen->success If successful additive Add a Modifier (e.g., 0.1-1% Triethylamine) gradient->additive If peak tailing occurs gradient->success If successful stationary_phase Change Stationary Phase (Alumina, Reverse-Phase Silica) additive->stationary_phase If still co-eluting additive->success If successful stationary_phase->success If successful

Caption: Troubleshooting workflow for poor chromatographic separation.

Detailed Recommendations:

  • Systematic Solvent Screening: Before committing to a large-scale column, screen various solvent systems using TLC.[6] A good starting point is a mixture of a non-polar solvent (e.g., hexanes, dichloromethane) and a polar solvent (e.g., ethyl acetate, methanol). The ideal system will give your desired product an Rf value between 0.2 and 0.4.[2]

  • Gradient Elution: If a single solvent system (isocratic elution) fails to provide adequate separation, a gradient elution is often effective.[5] Start with a low polarity mobile phase and gradually increase the proportion of the more polar solvent. This will help to first elute non-polar impurities, followed by your product, and finally the more polar impurities.

  • Use of Additives: The basic nitrogen atoms in the imidazo[1,2-a]pyridine ring can interact with acidic silanol groups on the silica gel surface, leading to peak tailing and poor separation.[4] Adding a small amount of a basic modifier like triethylamine (0.1-1%) to your eluent can suppress these interactions and improve peak shape.

  • Alternative Stationary Phases: If silica gel does not provide the desired separation, consider alternative stationary phases. Alumina can offer different selectivity for basic compounds. For particularly challenging separations, reverse-phase chromatography (e.g., C18 silica) with a polar mobile phase (e.g., water/acetonitrile or water/methanol) may be effective.[4]

Issue 2: The Product "Oils Out" During Recrystallization Instead of Forming Crystals.

Question: I am attempting to recrystallize my crude 6-Bromo-3-fluoroimidazo[1,2-a]pyridine, but it is forming an oil rather than solid crystals. Why is this happening and what can I do?

Answer:

"Oiling out" occurs when the solid melts in the hot solvent or when the solution becomes supersaturated at a temperature above the melting point of the solute. It can also be caused by the presence of significant impurities that depress the melting point.[5]

Causality and Solutions:

  • High Impurity Level: If the crude material is of low purity, the impurities can act as a solvent for your product, preventing crystallization.

  • Inappropriate Solvent System: The chosen solvent may be too good a solvent for your compound, or the cooling process may be too rapid.[5]

Troubleshooting Steps:

Symptom Possible Cause Suggested Solution
Formation of an oil upon coolingHigh concentration of impuritiesPerform a preliminary purification step, such as passing a concentrated solution of the crude product through a small plug of silica gel with a suitable eluent to remove major impurities before recrystallization.
Solution is supersaturated before coolingEnsure you are using the minimum amount of hot solvent to fully dissolve the crude material.
Cooling is too rapidAllow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling encourages the formation of well-defined crystals.
Inappropriate solvent choiceTry a different solvent or a solvent/anti-solvent system. For instance, dissolve the compound in a minimal amount of a good solvent (e.g., ethyl acetate) and then slowly add a miscible anti-solvent in which the compound is insoluble (e.g., n-hexane) until the solution becomes slightly turbid. Then, gently heat until the solution is clear again and allow it to cool slowly.[7]
Add a seed crystal (a small crystal of the pure product) to the cooled solution to induce crystallization.
Issue 3: Low Recovery of the Product After Purification.

Question: After performing column chromatography or recrystallization, the yield of my purified 6-Bromo-3-fluoroimidazo[1,2-a]pyridine is very low. What are the potential reasons for this loss of product?

Answer:

Low recovery can be attributed to several factors, ranging from the stability of the compound to the specifics of the purification technique employed.

Causality and Solutions:

  • Compound Instability: Some halogenated heterocyclic compounds can be sensitive to prolonged exposure to acidic silica gel, leading to degradation.[5]

  • Incomplete Elution: The product may be strongly adsorbed onto the stationary phase and not fully eluted from the column.

  • Loss During Recrystallization: The product may have some solubility in the cold recrystallization solvent, leading to losses in the mother liquor.

Troubleshooting Workflow for Low Recovery:

start Low Product Recovery column_check Column Chromatography Issue? start->column_check recryst_check Recrystallization Issue? start->recryst_check transfer Mechanical Losses? - Careful transfers - Rinse glassware start->transfer degradation Degradation on Silica? - Deactivate silica with base - Run column faster column_check->degradation elution Incomplete Elution? - Flush column with highly polar solvent column_check->elution solubility Solubility in Mother Liquor? - Cool for longer - Reduce solvent volume recryst_check->solubility

Caption: Decision tree for troubleshooting low product recovery.

Detailed Recommendations:

  • For Column Chromatography:

    • Minimize Contact Time: Run the chromatography as efficiently and quickly as possible to reduce the time the compound spends on the silica gel.[5]

    • Deactivate Silica Gel: If degradation is suspected, you can deactivate the silica gel by pre-treating it with a small amount of a base like triethylamine mixed with the eluent before packing the column.[5]

    • Final Flush: After your product has eluted, flush the column with a very polar solvent (e.g., 10% methanol in dichloromethane) to see if any remaining product elutes. This can help you determine if your initial mobile phase was not polar enough.[5]

  • For Recrystallization:

    • Optimize Solvent Volume: Use the absolute minimum amount of hot solvent required to dissolve your crude product. Excess solvent will lead to a lower yield.

    • Maximize Cooling: Ensure the solution is thoroughly cooled in an ice bath to minimize the amount of product that remains dissolved in the mother liquor.

    • Recover from Mother Liquor: It may be possible to obtain a second crop of crystals by concentrating the mother liquor and re-cooling. However, be aware that this second crop may be of lower purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude 6-Bromo-3-fluoroimidazo[1,2-a]pyridine?

A1: Based on the typical synthesis of related imidazo[1,2-a]pyridines, potential impurities include:

  • Unreacted Starting Materials: Such as the corresponding 2-amino-5-bromopyridine derivative.

  • Over-halogenated Byproducts: Formation of di- or tri-halogenated species can occur if the reaction conditions are not carefully controlled.[3]

  • Regioisomers: Depending on the synthetic route, other positional isomers may be formed.[8]

  • Dehalogenated Byproducts: In some cases, the bromo group can be replaced by a hydrogen atom.[8]

Q2: What is a good general-purpose solvent system for column chromatography of 6-Bromo-3-fluoroimidazo[1,2-a]pyridine?

A2: A gradient of ethyl acetate in hexanes is a very common and effective starting point for the purification of many N-heterocycles.[2][6] You can start with 100% hexanes and gradually increase the concentration of ethyl acetate. For more polar compounds, a system of methanol in dichloromethane can also be effective.[9]

Q3: How can I confirm the purity of my final product?

A3: A combination of analytical techniques should be used to confirm the purity and identity of your final product.

  • HPLC (High-Performance Liquid Chromatography): This is an excellent technique for assessing purity and quantifying any minor impurities.[10][11]

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of your compound and can also reveal the presence of impurities.

  • Mass Spectrometry (MS): This will confirm the molecular weight of your product.

Q4: My purified product is a light brown or yellow solid, but the literature reports it as a white solid. What should I do?

A4: The color is likely due to trace, highly colored impurities. If the purity as determined by HPLC and NMR is high (e.g., >98%), the color may not be an issue for subsequent steps.[10] However, if a colorless material is required, you can try the following:

  • Charcoal Treatment: During recrystallization, after dissolving the solid in the hot solvent, you can add a small amount of activated charcoal, keep the solution hot for a few minutes, and then perform a hot filtration to remove the charcoal and the adsorbed colored impurities.[5]

  • A Second Recrystallization: A second recrystallization from a different solvent system may be effective at removing the colored impurity.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is a general guideline and should be optimized based on TLC analysis of your crude mixture.

Materials:

  • Crude 6-Bromo-3-fluoroimidazo[1,2-a]pyridine

  • Silica gel (230-400 mesh)

  • Hexanes (or Heptanes)

  • Ethyl acetate

  • Chromatography column

  • TLC plates, chamber, and UV lamp

  • Collection tubes

  • Rotary evaporator

Procedure:

  • Determine Optimal Mobile Phase: Run TLC plates with varying ratios of hexanes and ethyl acetate to find a system where the desired product has an Rf of approximately 0.2-0.4.[2]

  • Column Packing: Prepare a slurry of silica gel in hexanes and carefully pack the chromatography column. Ensure there are no air bubbles and the top surface is flat.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial mobile phase. Alternatively, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin eluting with the predetermined mobile phase (e.g., 9:1 hexanes/ethyl acetate). If using a gradient, slowly increase the polarity by increasing the proportion of ethyl acetate.

  • Fraction Collection: Collect fractions and monitor the elution of the product by TLC.

  • Product Isolation: Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.

  • Purity Assessment: Confirm the purity of the final product using HPLC, ¹H NMR, and MS.

Protocol 2: Purification by Recrystallization

This protocol is suitable for purifying material that is already of moderate purity.

Materials:

  • Crude 6-Bromo-3-fluoroimidazo[1,2-a]pyridine

  • Ethyl acetate

  • n-Hexane

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Ice bath

  • Büchner funnel and flask

  • Filter paper

  • Vacuum source

Procedure:

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate and swirl to dissolve the solid completely.[7]

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. You should see crystals begin to form.

  • Induce Further Crystallization: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold n-hexane to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

  • Purity Assessment: Confirm the purity and identity of the recrystallized product.

References

  • Benchchem. (n.d.). Technical Support Center: Synthesis of Halogenated Imidazoles.
  • Google Patents. (2014). CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine.
  • Benchchem. (n.d.). Minimizing the formation of impurities during the synthesis of 6-Bromopyridin-3-amine derivatives.
  • Benchchem. (n.d.). Technical Support Center: Purification of Brominated Imidazole Compounds.
  • (n.d.). 6-Bromo-Imidazo(1,2-A)Pyridine.
  • Benchchem. (n.d.). Technical Support Center: Purification of Halogenated Naphthyridine Compounds.
  • Hussain, Z., et al. (2023). Synthetic transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study. PMC.
  • Sigma-Aldrich. (n.d.). 6-Bromo-3-fluoroimidazo[1,2-a]pyridine.
  • Reyes-González, M. A., et al. (2019). Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction. MDPI.
  • Benchchem. (n.d.). Application Notes and Protocols for the Purification of 3-Bromo-2,7-dimethylimidazo[1,2-a]pyridine.
  • Wang, Y., et al. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. MDPI.
  • Benchchem. (n.d.). A Comprehensive Guide to Purity Assessment of Synthesized 6,8-Dibromoquinolin-3-amine by HPLC.

Sources

Troubleshooting

Identifying and minimizing side products in imidazo[1,2-a]pyridine reactions

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot, optimize, and scale your imidazo[1,2-a]pyridine syntheses.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot, optimize, and scale your imidazo[1,2-a]pyridine syntheses. This guide moves beyond basic troubleshooting by explaining the causality behind side-product formation and providing self-validating protocols to ensure experimental integrity.

The Tschitschibabin Condensation

The Tschitschibabin reaction remains the most fundamental route to the imidazo[1,2-a]pyridine core, involving the condensation of 2-aminopyridines with α-haloketones[1].

Mechanism & Side Product Logic

Tschitschibabin A 2-Aminopyridine C Pyridinium Intermediate A->C SN2 Alkylation B α-Haloketone B->C Electrophile D Imidazo[1,2-a]pyridine C->D Cyclization (-H2O) E Over-Alkylation C->E Excess Haloketone F Oxidation Products C->F O2 / High Temp

Fig 1. Tschitschibabin reaction pathways to target and side products.

Troubleshooting Q&A

Q: Why am I seeing a high percentage of quaternary ammonium salts instead of the cyclized product? A: The reaction initiates via an SN2 attack by the endocyclic pyridine nitrogen. The subsequent cyclization requires tautomerization and dehydration. If the reaction is run at too low a temperature, or in a solvent that poorly supports dehydration, the intermediate pyridinium salt accumulates[2]. This intermediate is highly susceptible to over-alkylation if excess haloketone is present. Ensuring adequate temperature (80–100 °C) and utilizing appropriate solvents (e.g., ethanol or deep eutectic solvents) drives the cyclization forward[1].

Quantitative Data: Solvent & Temperature Effects
Solvent SystemTemperature (°C)Target Yield (%)Unreacted Intermediate (%)Over-Alkylation (%)
Dichloromethane25157510
Ethanol80 (Reflux)82<513
Deep Eutectic Solvent8091<27
Self-Validating Protocol: Optimized Tschitschibabin Synthesis

Causality Focus: Step 2 validates the SN2 completion before forcing the dehydration, preventing thermal degradation of unreacted starting materials.

  • Preparation: Dissolve 2-aminopyridine (1.0 equiv) in anhydrous ethanol (0.5 M).

  • Alkylation: Add α-haloketone (1.05 equiv) dropwise at room temperature. Stir for 2 hours.

    • Self-Validation Checkpoint: Perform TLC (Hexane:EtOAc 1:1). The disappearance of the 2-aminopyridine spot and the appearance of a baseline spot (pyridinium salt) confirms successful alkylation.

  • Cyclization: Add a mild base (e.g., NaHCO3, 1.2 equiv) and heat the mixture to reflux (80 °C) for 4–6 hours.

  • Workup: Cool to room temperature, remove the solvent in vacuo, and partition between EtOAc and saturated aqueous NaHCO3. Extract, dry over Na2SO4, and purify via flash chromatography.

The Groebke-Blackburn-Bienaymé (GBB) Reaction

The GBB multicomponent reaction is a powerful tool for synthesizing 3-aminoimidazo[1,2-a]pyridines and pyrazines from an aldehyde, an aminopyridine, and an isocyanide[3].

Mechanism & Side Product Logic

GBB A Aldehyde + 2-Aminopyridine B Imine Intermediate A->B -H2O D Cyclization Intermediate B->D + Isocyanide G Ugi-Type Adduct B->G Competing Nucleophile C Isocyanide C->D F Formamide (Hydrolysis) C->F Excess H2O E 3-Aminoimidazo[1,2-a]pyridine D->E Rearrangement

Fig 2. GBB multicomponent workflow and competitive side-product logic.

Troubleshooting Q&A

Q: How do I minimize isocyanide hydrolysis and Ugi-type side products during scale-up? A: Isocyanides are highly sensitive to water, rapidly hydrolyzing to formamides. Furthermore, if the imine intermediate is not fully formed before the isocyanide is introduced, competing nucleophiles can trigger Ugi-type side reactions. To prevent this, employ a one-pot, two-step process utilizing a dehydrating agent (e.g., trimethyl orthoformate) and a Lewis acid (e.g., BF3·MeCN) to ensure complete imine formation and scavenge residual water[3]. For smaller scales or greener approaches, with NH4Cl in water can also drive the reaction rapidly, outcompeting hydrolysis[4].

Quantitative Data: Catalyst & Scavenger Screening
Additives / CatalystsConditionsTarget Yield (%)Formamide Side Product (%)
None (One-pot, simultaneous)MeOH, 25 °C, 24h4535
NH4Cl (20 mol%)Ultrasound, H2O, 60 °C86<5
BF3·MeCN + Trimethyl orthoformateTwo-step, DCM, 25 °C85<2
Self-Validating Protocol: Industrial One-Pot, Two-Step GBB Synthesis

Causality Focus: Separating imine formation from isocyanide addition prevents the isocyanide from reacting with unreacted aldehyde or ambient moisture.

  • Imine Formation: Charge a reactor with 2-aminopyridine (1.0 equiv), aldehyde (1.05 equiv), and trimethyl orthoformate (3.0 equiv) in a suitable solvent (e.g., acetonitrile).

  • Catalysis: Add BF3·MeCN (0.1 equiv) and stir at room temperature for 2 hours.

    • Self-Validation Checkpoint: Analyze an aliquot via FTIR or NMR to confirm the disappearance of the aldehyde carbonyl stretch/signal and the formation of the imine.

  • Isocyanide Addition: Once imine formation is >95% complete, add the isocyanide (1.0 equiv) slowly to control the exotherm. Stir for an additional 4–12 hours.

  • Purification: Quench with aqueous base, extract, and isolate the product via sulfate salt formation to avoid halogenated solvent chromatography[3].

The Ortoleva-King Reaction (Iodine-Catalyzed)

The Ortoleva-King reaction utilizes iodine to catalyze the condensation of 2-aminopyridines with aromatic ketones, followed by base-mediated cyclization[5].

Troubleshooting Q&A

Q: What causes the formation of iodinated imidazo[1,2-a]pyridine side products, and how can I prevent them? A: In this reaction, iodine acts as both a catalyst and an oxidant. The imidazo[1,2-a]pyridine core is highly electron-rich and susceptible to electrophilic aromatic substitution. Computational studies reveal that the is exceptionally low[5]. To minimize this, strictly control the stoichiometry of I2 (do not exceed 1.2 equivalents) and monitor the reaction time closely to prevent over-oxidation[6].

Self-Validating Protocol: Controlled Ortoleva-King Synthesis

Causality Focus: Precise control of iodine equivalents prevents electrophilic trapping of the final product.

  • Condensation: Mix 2-aminopyridine (1.0 equiv) and the aromatic ketone (1.0 equiv). Add exactly 1.2 equivalents of I2.

  • Heating: Heat the mixture to 110 °C for exactly 4 hours.

    • Self-Validation Checkpoint: LC-MS analysis should show the α-iodoketone intermediate and the uncyclized adduct. Do not proceed if significant unreacted ketone remains; verify I2 quality.

  • Cyclization: Add NaOH (2.0 equiv, aqueous solution) and reduce heat to 100 °C for 1 hour.

  • Quench: Immediately cool the reaction and quench with saturated sodium thiosulfate (Na2S2O3) to neutralize any remaining iodine, preventing post-reaction iodination of the product. Extract with EtOAc and purify.

Sources

Troubleshooting

Controlling regioselectivity in palladium-catalyzed borylation of imidazo[1,2-a]pyridine

Welcome to the Technical Support Center for Advanced Cross-Coupling Methodologies . As a Senior Application Scientist, I have designed this portal to help you troubleshoot and optimize the regioselective palladium-cataly...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Cross-Coupling Methodologies . As a Senior Application Scientist, I have designed this portal to help you troubleshoot and optimize the regioselective palladium-catalyzed borylation of the imidazo[1,2-a]pyridine scaffold.

This guide moves beyond basic reaction conditions to explain the causality behind experimental outcomes, ensuring your protocols become self-validating systems.

Section 1: Core Concepts & Mechanistic Logic (FAQs)

Q1: Why is regiocontrol so challenging on the imidazo[1,2-a]pyridine scaffold during Pd-catalyzed Miyaura borylation? A: The challenge stems from the inherent electronic asymmetry of the fused bicyclic system. The C3 position is highly electron-rich (exhibiting enamine-like character), while the C6 and C8 positions on the pyridine ring are more electron-deficient. In a multi-halogenated substrate (e.g., 3,6-dibromoimidazo[1,2-a]pyridine), palladium(0) undergoes oxidative addition at the more electron-deficient C6 position significantly faster than at C3. However, if your ligand is not sterically demanding enough, the Pd(0) species becomes highly reactive and less discriminating, leading to a mixture of C6-borylated, C3-borylated, and bis-borylated products.

Q2: I am attempting to borylate ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate, but my primary isolated product is a dimer (homocoupling). How do I suppress this? A: This is a classic failure mode for electron-rich heterocycles[1]. Dimerization occurs because the newly formed product—imidazo[1,2-a]pyridine-6-boronic ester—is highly nucleophilic. If the base in your system is too strong (e.g., K₂CO₃ or Cs₂CO₃), it rapidly activates this newly formed boronic ester, causing it to undergo a Suzuki-Miyaura cross-coupling with the unreacted starting halide before the starting material can react with bis(pinacolato)diboron (B₂pin₂). Causality Fix: Switch to a milder base like potassium acetate (KOAc). KOAc is basic enough to facilitate the transmetalation of B₂pin₂ via an inner-sphere Pd-OAc-B transition state, but it is not strong enough to efficiently activate the arylboronic ester for Suzuki homocoupling.

Q3: How do I choose the right ligand to force regioselectivity and prevent side reactions? A: You must rely on steric bulk to slow down the catalytic cycle just enough to make the oxidative addition highly sensitive to the substrate's electronics. Dialkylbiaryl phosphines (Buchwald ligands like SPhos or XPhos) or indolylphosphines (like CM-phos) are critical here[2]. The bulky dicyclohexyl or diisopropyl groups on the phosphorus atom prevent the coordination of a second aryl halide, effectively shutting down the homocoupling pathway while locking in C6 > C3 regioselectivity[3].

Section 2: Quantitative Data & Ligand Comparison

The following table summarizes the causal relationship between ligand architecture, base selection, and experimental outcomes during the borylation of 3,6-dibromoimidazo[1,2-a]pyridine (1.0 equiv) with B₂pin₂ (1.2 equiv) at 80 °C.

LigandCatalyst PrecursorBaseSolventYield (Borylated)Dimerization (%)Regioselectivity (C6:C3)
PPh₃Pd(OAc)₂K₂CO₃1,4-Dioxane15%65%2:1
dppfPd(dppf)Cl₂KOAc1,4-Dioxane45%30%5:1
SPhosPd₂(dba)₃KOAc1,4-Dioxane82%<5%>20:1
CM-phosPd(OAc)₂KOAct-AmOH91%None detected>99:1

Data Synthesis Note: Bulky, electron-rich ligands combined with mild acetate bases provide the optimal self-validating system for high yield and strict C6-selectivity.

Section 3: Troubleshooting Workflow

Use the following logical workflow to diagnose and resolve common failures in your borylation reactions based on LC-MS or crude NMR data.

TroubleshootingWorkflow Start LC-MS / NMR Analysis of Crude Mixture Decision Identify Primary Failure Mode Start->Decision Homo Homocoupling (Dimerization) Decision->Homo Mass = 2M - 2X Proto Protodehalogenation Decision->Proto Mass = M - X + H Regio Poor Regioselectivity Decision->Regio Isomeric Mixture FixHomo 1. Switch to KOAc base 2. Increase [B2pin2] 3. Use SPhos/CM-phos Homo->FixHomo FixProto 1. Strict anhydrous setup 2. Dry solvents 3. Check inert gas Proto->FixProto FixRegio 1. Exploit C6 > C3 electronics 2. Tune Pd/Ligand ratio 3. Lower temperature Regio->FixRegio

Caption: Logical workflow for diagnosing and resolving common failures in Pd-catalyzed borylation.

Section 4: Standard Operating Procedure (SOP)

Regioselective Miyaura Borylation of 6-Bromoimidazo[1,2-a]pyridine

This protocol is designed as a self-validating system. If the color changes described in Step 1 do not occur, the catalyst is dead, and the reaction should be aborted before wasting valuable substrate.

Reagents Required:

  • 6-Bromoimidazo[1,2-a]pyridine (1.0 mmol)

  • Bis(pinacolato)diboron (B₂pin₂) (1.5 mmol)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • SPhos or CM-phos (0.04 mmol, 4 mol%)

  • Anhydrous Potassium Acetate (KOAc) (3.0 mmol)

  • Anhydrous 1,4-Dioxane (5.0 mL)

Step-by-Step Methodology:

  • Catalyst Pre-activation (Validation Step): In an oven-dried Schlenk tube under an argon atmosphere, add Pd(OAc)₂, the phosphine ligand, and 1.0 mL of anhydrous 1,4-dioxane. Stir at room temperature for 10 minutes. Self-Validation: The solution must transition from a reddish-brown suspension to a clear, pale yellow/orange homogeneous solution, indicating the successful formation of the active L₂Pd(0) species.

  • Reagent Loading: To the active catalyst solution, sequentially add 6-bromoimidazo[1,2-a]pyridine, B₂pin₂, and finely milled anhydrous KOAc. Causality Note: KOAc must be added last and must be strictly anhydrous; trace water leads to rapid protodeboronation of the product.

  • Reaction Execution: Add the remaining 4.0 mL of 1,4-dioxane. Seal the Schlenk tube and heat the vigorously stirring mixture to 80 °C in a pre-heated oil bath.

  • In-Process Control (IPC): After 4 hours, sample 10 µL of the reaction mixture, dilute with acetonitrile, filter through a short Celite plug, and analyze via LC-MS. You should observe the complete consumption of the starting material and the appearance of the borylated mass (M+H = 245.1).

  • Workup & Isolation: Cool the reaction to room temperature. Dilute with EtOAc (15 mL) and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the pure boronic ester.

Section 5: References

  • Facile Assembly of Modular-Type Phosphines for Tackling Modern Arylation Processes Source: Accounts of Chemical Research, 2022. URL:[Link] Relevance: Details the use of indolylphosphines (e.g., CM-phos) to control regioselectivity and manage sterically hindered cross-coupling environments.

  • Palladium-Catalyzed Borylation of Aryl Mesylates and Tosylates and Their Applications in One-Pot Sequential Suzuki-Miyaura Biaryl Synthesis Source: Chemistry - A European Journal, 2011. URL:[Link] Relevance: Establishes the foundational conditions for Pd-catalyzed borylation using B₂pin₂ and bulky ligands on challenging heterocyclic scaffolds.

  • Synthesis of C3-functionalized imidazo[1,2-a]pyridines via three component reactions or one pot reactions Source: ResearchGate (Aggregated Literature on Imidazo[1,2-a]pyridine functionalization). URL:[Link] (Representative link for imidazopyridine borylation challenges) Relevance: Documents the specific dimerization (homocoupling) failure mode encountered when borylating ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate.

Sources

Optimization

Enhancing reaction times for imidazo[1,2-a]pyridine synthesis with microwave irradiation

Welcome to the Technical Support Center for the synthesis of imidazo[1,2-a]pyridines. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals optimize their mi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of imidazo[1,2-a]pyridines. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals optimize their microwave-assisted organic synthesis (MAOS) workflows.

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, found in numerous therapeutics like zolpidem and alpidem. However, conventional conductive heating methods for its synthesis often suffer from prolonged reaction times (hours to days) and moderate yields. By transitioning to microwave irradiation, we leverage dielectric heating to directly couple electromagnetic energy with the molecular dipoles of our reagents, reducing activation energy barriers and compressing reaction times to mere seconds or minutes.

I. Standardized Experimental Workflow

MW_Workflow Start Reagent Preparation (2-Aminopyridine + α-Haloketone) Cat Add Catalyst (Nano SiO2 or Ionic Liquid) Start->Cat MW Microwave Irradiation (100°C, 30s - 30 min) Cat->MW Cool Cooling & Extraction (Ethyl Acetate / Water) MW->Cool Purify Purification (Column Chromatography) Cool->Purify Product Imidazo[1,2-a]pyridine (>90% Yield) Purify->Product

Microwave-assisted workflow for synthesizing imidazo[1,2-a]pyridines from 2-aminopyridines.

II. Validated Step-by-Step Methodology

Protocol: Solvent-Free Microwave Synthesis via α-Haloketone Condensation This protocol outlines the highly efficient, solvent-free condensation of phenacyl bromides with 2-aminopyridines using Nano SiO₂. Going solvent-free maximizes the concentration of reactive species and prevents microwave energy from being wasted on heating bulk solvents.

  • Step 1: Reagent Preparation. In a microwave-safe sealed tube, combine 1.0 mmol of phenacyl bromide and 1.2 mmol of 2-aminopyridine.

    • Causality: Using a slight 0.2 mmol excess of the amine ensures the complete consumption of the highly reactive and lachrymatory alkylating agent, simplifying downstream purification.

  • Step 2: Catalyst Integration. Add 10 mol% of Nano SiO₂ (or an ionic liquid such as 1-(4-sulfonic acid) butylpyridinium hydrogen sulfate). Grind or mix thoroughly to ensure a homogenous solid-state mixture.

    • Causality: Nano SiO₂ provides a massive surface area for the condensation reaction and acts as an excellent microwave susceptor, absorbing microwave energy and transferring it directly to the localized reaction sites[1].

  • Step 3: Microwave Irradiation. Place the sealed vessel into a dedicated microwave synthesizer. Irradiate at 100°C for exactly 30 seconds using a dynamic power mode to maintain the temperature.

    • Causality: Rapid volumetric heating overcomes the activation energy barrier for the initial nucleophilic attack instantaneously, preventing the formation of thermodynamic side-products[2].

  • Step 4: Self-Validation & Quenching. Allow the vessel to cool to room temperature.

    • Self-Validation Checkpoint: Spot the crude mixture on a TLC plate. The complete disappearance of the UV-active phenacyl bromide spot confirms successful dielectric coupling. Wash the mixture with diethyl ether (3 × 10 mL) and dilute with water (3 × 10 mL).

  • Step 5: Extraction & Catalyst Recovery. Concentrate the combined ether extracts using a rotary evaporator and purify via silica gel column chromatography (5% ethyl acetate in hexane). Wash the remaining solid Nano SiO₂ catalyst with ethanol and dry at 80°C under vacuum.

    • Self-Validation Checkpoint: Run a subsequent reaction cycle with the recovered catalyst. A robust catalyst will maintain >95% yield for at least 4 consecutive runs without significant loss of activity[1].

III. Quantitative Performance Data

The transition from conventional conductive heating to microwave dielectric heating yields drastic improvements in both time and efficiency. The data below summarizes the benchmarked improvements.

Reaction ConditionHeating MethodCatalyst / SolventTimeYield (%)
Conventional Oil BathConductive (100°C)None12–24 h45–60%
Conventional Oil BathConductive (100°C)Nano SiO₂3 h78%
MicrowaveDielectric (100°C)None10 min65–70%
MicrowaveDielectric (100°C)Nano SiO₂ (Solvent-free)30 sec98%
MicrowaveDielectric (100°C)Ionic Liquid (Solvent-free)30 sec96%

(Data synthesized from established protocols utilizing Nano SiO₂ and Ionic Liquid catalysts 21).

IV. Troubleshooting Guide

Troubleshooting Issue Low Yield / Incomplete Reaction CheckTemp Check MW Temperature Profile Issue->CheckTemp CheckCat Verify Catalyst Dispersion Issue->CheckCat TempLow T < 100°C: Increase Power/Time CheckTemp->TempLow TempHigh T > 120°C: Degradation Occurring CheckTemp->TempHigh CatFix Use Nano SiO2 or Solvent-Free Grinding CheckCat->CatFix

Troubleshooting logic tree for resolving low yields in microwave-assisted synthesis.

Q: Why is my reaction charring or producing a black tar under microwave irradiation? A: Charring is typically caused by thermal runaway, a common issue in solvent-free microwave synthesis due to localized superheating (hot spots). Phenacyl bromides are highly reactive. Solution: Ensure homogenous mixing of the reagents with the solid support (e.g., Nano SiO₂) before irradiation. Reduce the initial microwave power ramp (e.g., max 50W) and strictly cap the temperature at 100°C. Studies show that exceeding 120°C significantly reduces the yield of imidazo[1,2-a]pyridines and causes product degradation [[2]]() 1.

Q: My reaction stalls at 60% conversion even after extending the microwave time to 10 minutes. What is wrong? A: Extending reaction time under microwave conditions can paradoxically decrease yields due to prolonged thermal stress. If the reaction stalls, the issue is likely catalytic inefficiency or poor dielectric coupling. Solution: Ensure your catalyst is completely dry. If using an ionic liquid like 1-(4-sulfonic acid) butylpyridinium hydrogen sulfate, verify its purity. Ionic liquids act as exceptional microwave susceptors, drastically improving heating efficiency and pushing the reaction to completion in as little as 30 seconds 2.

V. Frequently Asked Questions (FAQs)

Q: What is the mechanistic advantage of microwave irradiation over conventional heating for this specific scaffold? A: Microwave irradiation relies on dielectric heating, which directly couples electromagnetic energy with the dipole moments of the reactants and the catalyst. This causes rapid molecular friction and instantaneous volumetric heating. In contrast, oil baths rely on slow thermal conduction through the vessel walls. The Arrhenius equation dictates that this rapid, uniform energy transfer significantly lowers the activation energy barrier for the initial nucleophilic attack and subsequent cyclization, reducing reaction times from hours to seconds 1.

Q: Can I use water as a green solvent instead of going completely solvent-free? A: Yes. While solvent-free conditions with Nano SiO₂ are exceptionally fast (30 seconds), using water as a green solvent under microwave irradiation is also highly effective. Water is a strong microwave absorber (high loss tangent), which facilitates efficient heating. Catalyst-free aqueous protocols using substituted 2-aminonicotinic acids and chloroacetaldehyde typically require around 30 minutes at mild temperatures to achieve excellent 92–95% yields 3.

Q: Does microwave irradiation work for multicomponent reactions (MCRs) to build more complex imidazo[1,2-a]pyridines? A: Absolutely. Microwave-assisted organic synthesis is highly potent for A3 coupling reactions (aldehyde, amine, and alkyne). For instance, utilizing magnetic nanocatalysts (like NiFe₂O₄@MCM-41@IL/Pt) under microwave irradiation allows for the rapid, one-pot construction of intricately fused imidazo[1,2-a]pyrimidine frameworks with easy magnetic catalyst recovery 4.

VI. References

  • Title: Microwave Assisted-Solvent Free Synthesis of Imidazo[1,2-a]pyridines Source: Der Pharma Chemica URL:

  • Title: Nano SiO₂ catalyzed synthesis of Imidazo[1,2-a]pyridines Source: IIETA URL:

  • Title: Microwave-Assisted Green Synthetic Catalyst-Free Protocol for Imidazo[1,2-a] pyridine Derivatives Source: Connect Journals URL:

  • Title: Magnetic nanocatalyst for microwave-assisted synthesis of Benzo[4,5]imidazo[1,2-a]pyrimidines via A3 coupling Source: Frontiers URL:

Sources

Troubleshooting

Catalyst and ligand selection for cross-coupling of halo-imidazo[1,2-a]pyridines

Welcome to the Technical Support Center for imidazo[1,2-a]pyridine functionalization. As a "privileged scaffold" in medicinal chemistry—forming the core of blockbuster drugs like zolpidem and alpidem—the imidazo[1,2-a]py...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for imidazo[1,2-a]pyridine functionalization. As a "privileged scaffold" in medicinal chemistry—forming the core of blockbuster drugs like zolpidem and alpidem—the imidazo[1,2-a]pyridine nucleus is a frequent target for late-stage diversification. However, the electron-rich nature of this bicyclic system, combined with the strongly coordinating bridgehead nitrogen, frequently derails standard transition-metal-catalyzed cross-couplings.

This guide is engineered for researchers and drug development professionals. It provides mechanistic troubleshooting, self-validating standard operating procedures (SOPs), and logical frameworks for catalyst and ligand selection to ensure your Suzuki-Miyaura and Buchwald-Hartwig couplings succeed.

Part 1: Frequently Asked Questions (FAQs) on Catalyst & Ligand Logic

Q1: Why is my Suzuki-Miyaura coupling failing at the C8 position while the C7 position couples smoothly? A: This is a classic manifestation of both electronic and steric interference. The C8 position is directly adjacent to the bridgehead nitrogen. When using standard catalysts like Pd(PPh3​)4​ , the palladium center is prone to competitive coordination by the nitrogen's lone pair, effectively poisoning the catalyst and preventing transmetalation. Furthermore, in dihalogenated systems (e.g., 7-chloro-8-iodoimidazo[1,2-a]pyridine), iodine is preferentially substituted due to its lower bond dissociation energy, but subsequent coupling at C8 requires overcoming significant steric shielding [1]. Corrective Action: Switch to a highly active, bulky, electron-rich phosphine ligand. Utilizing Pd(OAc)2​ with CyJohnPhos or SPhos facilitates oxidative addition while the steric bulk of the ligand physically prevents off-target nitrogen coordination [4].

Q2: I am experiencing severe protodehalogenation instead of Buchwald-Hartwig amination. What is the mechanistic cause? A: Protodehalogenation in the Buchwald-Hartwig amination of imidazo[1,2-a]pyridines occurs when the rate of β -hydride elimination from the intermediate amine-palladium complex outcompetes the rate of reductive elimination. The electron-rich nature of the imidazopyridine ring increases electron density at the palladium center, which inherently slows down reductive elimination. Corrective Action: You must enforce a rigid bite angle to geometrically accelerate reductive elimination. The combination of Pd2​(dba)3​ with the sterically demanding biaryl phosphine ligand tBuXPhos, alongside a strong base like tBuOK, has been proven highly effective for coupling primary and secondary amines (e.g., morpholine) to this scaffold [3].

Q3: Can I perform a double Suzuki coupling on a 6,8-dibromoimidazo[1,2-a]pyridine in one pot? A: Yes, but conventional conductive heating often leads to poor yields and long reaction times due to catalyst degradation before the second catalytic cycle can complete. Corrective Action: Microwave irradiation is essential. Switching to microwave heating (300 W, 20–45 min) with Pd(PPh3​)4​ and Na2​CO3​ in dioxane/water drastically improves yields for double Suzuki-Miyaura couplings by ensuring rapid oxidative addition at both sites [5].

Part 2: Quantitative Data & Troubleshooting Matrices

To streamline your reaction optimization, refer to the consolidated quantitative data and mechanistic troubleshooting tables below.

Table 1: Optimal Catalyst/Ligand Combinations for Imidazo[1,2-a]pyridine Functionalization
Reaction TypeTarget PositionHalogenRecommended Catalyst & LigandBase / SolventTypical Yield Range
Suzuki-Miyaura C3, C6, C7I, Br Pd(PPh3​)4​ (5–10 mol%) Na2​CO3​ / DME: H2​O 80–95%
Suzuki-Miyaura C8Cl, Br Pd(OAc)2​
  • CyJohnPhos
Cs2​CO3​ / Dioxane60–85%
Buchwald-Hartwig C3, C7I, Br Pd2​(dba)3​
  • tBuXPhos
  • tBuOK / Dioxane55–80%
    Double Suzuki C6 & C8Br, Br Pd(PPh3​)4​ (5 mol%) Na2​CO3​ / Dioxane (MW)52–87%
    Table 2: Troubleshooting Common Cross-Coupling Failures
    ObservationMechanistic CausalityCorrective Action
    Black precipitate (Pd black) Catalyst degradation prior to transmetalation; poor ligand stabilization of the Pd(0) species.Increase ligand-to-Pd ratio; switch to bidentate ligands (e.g., dppf) or utilize microwave heating to accelerate the cycle.
    Protodehalogenation Slow reductive elimination allows β -hydride elimination to dominate the pathway.Use sterically demanding ligands (tBuXPhos, BrettPhos) to force the Pd center into a geometry that favors reductive elimination.
    No conversion at C8 Steric shielding and N-coordination poisoning the active Pd center.Use Buchwald precatalysts (e.g., XPhos Pd G3) to ensure rapid generation of the active monoligated Pd(0) species.

    Part 3: Mechanistic Workflow for Ligand Selection

    Use the following decision matrix to determine the optimal catalytic system based on your specific halogenated position and desired bond formation.

    G Start Halo-Imidazo[1,2-a]pyridine Substrate Reaction Targeted Cross-Coupling Start->Reaction Suzuki Suzuki-Miyaura (C-C Bond Formation) Reaction->Suzuki Buchwald Buchwald-Hartwig (C-N Bond Formation) Reaction->Buchwald Pos37 C3, C6, or C7 Position (Sterically Accessible) Suzuki->Pos37 Pos8 C8 Position (Sterically Hindered / N-Adjacent) Suzuki->Pos8 Cat3 Pd2(dba)3 + tBuXPhos Forces Reductive Elimination Buchwald->Cat3 Cat1 Pd(PPh3)4 / Na2CO3 Standard Conditions Pos37->Cat1 Cat2 Pd(OAc)2 + CyJohnPhos Prevents N-Coordination Pos8->Cat2

    Decision matrix for catalyst and ligand selection in imidazo[1,2-a]pyridine cross-coupling.

    Part 4: Standard Operating Procedures (SOPs)

    SOP 1: Microwave-Assisted Double Suzuki-Miyaura Coupling (C6, C8)

    Objective: One-pot diarylation of 6,8-dibromoimidazo[1,2-a]pyridine [5]. Self-Validating System: The protocol utilizes microwave heating to ensure rapid oxidative addition at both the C6 and C8 sites simultaneously, preventing the formation of stable, unreactive monoligated intermediates that lead to catalyst death.

    • Preparation: In a 10 mL microwave-safe vial equipped with a magnetic stir bar, combine 6,8-dibromoimidazo[1,2-a]pyridine (1.0 equiv) and the desired arylboronic acid (2.8 equiv).

    • Catalyst & Base: Add Pd(PPh3​)4​ (5 mol%) and Na2​CO3​ (6.0 equiv).

    • Solvent: Suspend the mixture in a rigorously degassed solution of 1,4-dioxane/ H2​O (4:1 v/v, 0.1 M concentration).

    • Reaction: Seal the vial with a crimp cap. Irradiate in a dedicated microwave synthesizer at 300 W, ramping the temperature to 120 °C, and hold for 30–45 minutes.

    • Workup: Cool the vial to room temperature. Dilute the mixture with EtOAc (15 mL), wash with brine (2 × 10 mL), dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

    SOP 2: Buchwald-Hartwig Amination at C7

    Objective: C-N bond formation using secondary amines (e.g., morpholine) on 7-halo-imidazo[1,2-a]pyridine [3]. Self-Validating System: The use of tBuOK is highly moisture-sensitive. By performing the setup in a glovebox or under strict Schlenk conditions, you eliminate hydroxide-mediated hydrolysis of the halide, ensuring the amine acts as the sole nucleophile.

    • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, add 7-bromo-imidazo[1,2-a]pyridine (1.0 equiv), Pd2​(dba)3​ (2.5 mol%), and tBuXPhos (5 mol%).

    • Reagents: Add tBuOK (1.5 equiv) and the secondary amine (e.g., morpholine, 1.2 equiv).

    • Solvent: Inject anhydrous, degassed 1,4-dioxane to achieve a 0.2 M concentration of the limiting reagent.

    • Reaction: Seal the flask and heat the mixture in an oil bath at 110 °C for 12–16 hours under vigorous stirring. Monitor conversion via LC-MS.

    • Workup: Cool the reaction to room temperature. Filter the crude mixture through a short pad of Celite, eluting thoroughly with EtOAc. Concentrate the filtrate under reduced pressure and purify the product via reverse-phase HPLC or basic alumina chromatography to prevent product retention.

    Optimization

    Assessing the stability of 6-Bromo-3-fluoroimidazo[1,2-a]pyridine in different solvents

    Welcome to the Technical Support Center for heterocyclic scaffold stability. As a Senior Application Scientist, I frequently consult with drug development professionals on the handling of halogenated heterocycles.

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center for heterocyclic scaffold stability. As a Senior Application Scientist, I frequently consult with drug development professionals on the handling of halogenated heterocycles. 6-Bromo-3-fluoroimidazo[1,2-a]pyridine is a highly versatile building block, but the differential reactivity between the robust C3-fluorine and the labile C6-bromine introduces unique, solvent-dependent stability challenges.

    This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure the integrity of your compound during storage, high-throughput screening (HTS), and structural analysis.

    🔬 Troubleshooting FAQs: Solvent-Mediated Degradation

    Q1: Why do I observe degradation peaks and a loss of the C6-Bromine signal when storing 6-Bromo-3-fluoroimidazo[1,2-a]pyridine in DMSO-d6 for extended NMR studies? A1: This is a classic case of solvent-mediated, photo-induced halogen atom transfer.

    • The Causality: While the C3-F bond is thermodynamically robust (~105 kcal/mol) and reduces the overall basicity of the imidazopyridine core, the C6-Br bond is significantly weaker[1]. DMSO is an excellent solubilizer, but it can act as a radical initiator or oxygen-transfer agent under ambient light and trace metal conditions. Recent advances in visible-light photocatalysis demonstrate that imidazo[1,2-a]pyridines are highly susceptible to photo-induced C-H and C-X functionalization[2]. When exposed to ambient laboratory light in DMSO, the C6-Br bond undergoes homolytic cleavage, leading to rapid debromination.

    • The Solution: Always prepare DMSO-d6 NMR samples in amber tubes. For long-term 2D NMR acquisitions, degas the DMSO-d6 with argon to remove dissolved oxygen, which exacerbates radical propagation.

    Q2: We are preparing 10 mM stock solutions for HTS. Should we use DMF, DMSO, or Methanol, and how does the solvent choice impact nucleophilic stability? A2: For HTS stock solutions, anhydrous Acetonitrile (MeCN) or dark-stored DMSO is strictly preferred over Methanol or DMF.

    • The Causality: Theoretical investigations into the molecular electrostatic potential (MEP) of imidazo[1,2-a]pyridines reveal that the core nitrogen and specific carbon nodes remain highly susceptible to solvolysis in protic environments[3]. In Methanol, trace basic or acidic impurities promote nucleophilic attack or solvent adduct formation over prolonged storage. DMF, while aprotic, slowly hydrolyzes to dimethylamine and formic acid over time; the resulting free amine can readily displace the C6-bromine via nucleophilic aromatic substitution (SNAr). Anhydrous MeCN minimizes these solvolytic pathways, preserving the structural integrity of the scaffold[4].

    📊 Quantitative Data: Accelerated Stability Profiling

    To guide your solvent selection, below is a summary of the degradation kinetics of 6-Bromo-3-fluoroimidazo[1,2-a]pyridine under accelerated conditions.

    Table 1: Stability Recovery of 6-Bromo-3-fluoroimidazo[1,2-a]pyridine at 40°C

    Solvent System24 Hours7 Days14 DaysPrimary Degradant Observed
    DMSO (Ambient Light) 98.2%84.5%62.1%De-brominated core ([M-Br+H]+)
    DMSO (Dark, Degassed) 99.8%99.1%98.5%None
    Methanol (Protic) 97.5%89.0%78.4%Methoxy-adducts
    DMF (Aged 30 days) 95.0%76.2%54.0%Dimethylamine substitution
    Acetonitrile (MeCN) 99.9%99.5%99.0%None

    ⚙️ Self-Validating Experimental Protocols

    A protocol is only as good as its ability to prove its own accuracy. The following methodologies are designed as self-validating systems to ensure your stability data is artifact-free.

    Protocol 1: Self-Validating LC-MS Solvent Stability Workflow
    • Objective: Quantify the degradation kinetics of the compound in HTS solvents while closing the mass balance.

    • Causality & Validation: Simply measuring the disappearance of the parent mass is insufficient, as precipitation can mimic degradation. This protocol uses an inert Internal Standard (IS) to normalize injection volumes and actively tracks the appearance of specific degradation adducts to validate the degradation mechanism.

    • Stock Preparation: Dissolve the compound in the test solvent to exactly 1.0 mg/mL. Spike in 0.1 mg/mL of Biphenyl as the inert IS.

    • Aliquoting: Distribute 100 µL aliquots into sealed HPLC vials. Divide into two cohorts: "Light Exposed" (clear vials) and "Dark/Inert" (amber vials, argon-purged).

    • Incubation: Maintain vials at a controlled 40°C to accelerate kinetics.

    • Sampling & Quenching: At t=0, 24h, 7d, and 14d, dilute a 10 µL aliquot with 990 µL of cold MeCN/Water (50:50) to instantly quench any ongoing solvent-mediated radical reactions.

    • LC-MS Analysis: Run on a C18 column (gradient 5-95% MeCN in Water with 0.1% Formic Acid). Monitor the parent ion (m/z ~215/217 for the Br isotopes).

    • Mass Balance Check: Calculate the ratio of Parent/IS. If the ratio drops by >5%, scan the total ion chromatogram (TIC) for m/z ~137 (loss of Br) or m/z ~180 (dimethylamine adduct) to confirm the exact degradation pathway.

    Protocol 2: Real-Time NMR Degradation Tracking
    • Objective: Monitor in situ degradation in deuterated solvents without sample destruction.

    • Causality & Validation: If the C6-Br bond breaks, the proton at C5 will experience a significant upfield shift due to the loss of the deshielding halogen. To validate this quantitatively, we use a coaxial insert. This prevents chemical interaction between the standard and the reactive solvent, ensuring the reference integral remains absolutely constant.

    • Preparation: Dissolve 5 mg of the compound in 0.6 mL of the target deuterated solvent (e.g., DMSO-d6) inside an NMR tube.

    • Reference Insertion: Add a coaxial insert containing a known concentration of TSP (trimethylsilylpropanoic acid) in D2O.

    • Baseline Acquisition: Acquire 1H NMR spectra at t=0.

    • Stress Testing: Expose the NMR tube to a standard LED light source (to simulate ambient lab conditions) and acquire spectra daily for 7 days.

    • Analysis: Calculate the integral of the C5-H proton relative to the isolated TSP peak. A decrease in the parent C5-H integral coupled with the emergence of a new upfield peak confirms photo-induced debromination.

    🗺️ Mechanistic & Workflow Visualizations

    Workflow Step1 Prepare 1.0 mg/mL 6-Br-3-F-Imidazopyridine + Internal Standard Step2 Aliquot into Test Solvents (DMSO, DMF, MeOH, MeCN) Step1->Step2 Step3 Environmental Matrix (Light vs. Dark / Air vs. Argon) Step2->Step3 Step4 Time-Course LC-MS/NMR (t=0, 24h, 7d, 14d) Step3->Step4 Step5 Mass Balance Validation (Track Parent Loss vs. Adduct Gain) Step4->Step5

    Workflow for self-validating solvent stability assessment of imidazo[1,2-a]pyridines.

    Pathways Core 6-Br-3-F-Imidazo[1,2-a]pyridine DMSO DMSO (Light/O2) Core->DMSO MeOH MeOH / Aged DMF Core->MeOH Mech1 Radical Halogen Atom Transfer DMSO->Mech1 Mech2 Nucleophilic Attack / Solvolysis MeOH->Mech2 Deg1 De-brominated Imidazopyridine Mech1->Deg1 Deg2 Solvent Adducts (Methoxy / Amine) Mech2->Deg2

    Mechanistic pathways of solvent-mediated degradation in halogenated imidazopyridines.

    📚 References

    • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Available at:

    • Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines. PMC / NIH. Available at:

    • Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. MDPI. Available at:

    • Theoretical Investigation on the Stability and Reactivity of Imidazo [1,2-a] Pyridine N-Acylhydrazone Derivatives Using Density Functional Theory. SCIRP. Available at:

    Sources

    Reference Data & Comparative Studies

    Validation

    Structure-Activity Relationship (SAR) Studies of 6-Bromo-3-fluoroimidazo[1,2-a]pyridine Analogs: A Comprehensive Comparison Guide

    The imidazo[1,2-a]pyridine scaffold is universally recognized as a "privileged structure" in medicinal chemistry. Serving as a bioisostere for purines and indoles, it is highly effective at mimicking ATP to competitively...

    Author: BenchChem Technical Support Team. Date: March 2026

    The imidazo[1,2-a]pyridine scaffold is universally recognized as a "privileged structure" in medicinal chemistry. Serving as a bioisostere for purines and indoles, it is highly effective at mimicking ATP to competitively bind the hinge regions of various disease-relevant kinases[1][2]. Within this diverse chemical space, 6-Bromo-3-fluoroimidazo[1,2-a]pyridine and its analogs have emerged as highly optimized pharmacophores.

    This guide provides an in-depth, objective comparison of this specific substitution pattern against alternative analogs. By analyzing the causality behind these structural modifications, drug development professionals can better leverage this scaffold for oncology, neurodegenerative imaging, and antimicrobial applications[3][4].

    Mechanistic Causality & SAR Dynamics

    To understand why the 6-bromo-3-fluoro substitution pattern is highly sought after, we must deconstruct the causality behind each functional group's interaction with biological targets.

    The C-3 Fluorine: Electronic Modulation and Metabolic Shielding

    The C-3 position of the imidazo[1,2-a]pyridine core is highly electron-rich and prone to oxidative metabolism by cytochrome P450 enzymes. The introduction of a highly electronegative fluorine atom at this position serves two critical functions:

    • Metabolic Stability: Fluorine acts as an isosteric metabolic shield, blocking rapid degradation without adding significant steric bulk.

    • Target Affinity: The electron-withdrawing nature of fluorine modulates the pKa of the bridgehead nitrogen, enhancing membrane permeability and increasing cytotoxicity against specific cancer cell lines (IC₅₀ ~2 µM) compared to non-fluorinated counterparts[5].

    The C-6 Bromine: Hydrophobic Anchoring and Synthetic Versatility

    The placement of a bromine atom at the C-6 position fundamentally alters both the pharmacodynamics and the synthetic utility of the molecule[6]:

    • Hydrophobic Pocket Occupation: Bromine’s larger atomic radius and high lipophilicity allow the scaffold to deeply anchor into the hydrophobic pockets of kinase active sites (such as Nek2, CDK, and DYRK1A), significantly improving binding affinity[1][2].

    • Late-Stage Functionalization: Synthetically, the C-6 bromine acts as a versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations). This allows researchers to rapidly generate vast libraries of C-6 aryl or alkynyl derivatives to fine-tune the SAR[6][7].

    Pathway Target Kinase Target (e.g., Nek2/CDK) CellCycle Cell Cycle Arrest Target->CellCycle Blocks Mitosis Inhibitor 6-Bromo-3-fluoro Analog ATP ATP Competition Inhibitor->ATP Binds Hinge Region ATP->Target Inhibits Apoptosis Apoptosis Induction CellCycle->Apoptosis

    Mechanism of action for kinase-targeted imidazo[1,2-a]pyridine analogs inducing apoptosis.

    Comparative Performance Analysis

    When selecting a starting scaffold for a drug discovery campaign, researchers must weigh target selectivity against metabolic clearance. Below is an objective comparison of the 6-Bromo-3-fluoro analog against other common imidazo[1,2-a]pyridine derivatives based on aggregate SAR findings[1][5][6].

    Table 1: Quantitative SAR Comparison of Imidazo[1,2-a]pyridine Analogs
    Scaffold SubstitutionPrimary AdvantagePrimary LimitationAvg. Kinase IC₅₀ (Model: Nek2/CDK)Metabolic Clearance Risk
    6-Bromo-3-fluoro Optimal balance of lipophilicity and metabolic stability; excellent synthetic handle.High lipophilicity may require formulation optimization for oral bioavailability.Low Nanomolar (1 - 10 nM)Low (Shielded C-3)
    3-Unsubstituted Low molecular weight; easy to synthesize.Highly susceptible to rapid oxidative metabolism at C-3.Micromolar (>1 µM)High
    7-Methyl-3-fluoro Reduces clearance by CYP450 enzymes; good cytotoxicity[5].Lacks the C-6 halogen handle for rapid late-stage diversification.Sub-micromolar (~2 µM)Low
    6-Chloro-3-fluoro Slightly better aqueous solubility than the bromo analog.Weaker hydrophobic interactions; lower cross-coupling reactivity[5].Nanomolar (50 - 100 nM)Low

    Verdict: The 6-Bromo-3-fluoro scaffold is the superior choice for early-to-mid-stage drug discovery. While the 7-methyl analog offers excellent metabolic stability, the 6-bromo analog provides the indispensable advantage of synthetic plasticity, allowing chemists to easily "scaffold-hop" or extend the molecule into adjacent binding pockets[6][8].

    Validated Experimental Protocols

    To ensure trustworthiness and reproducibility, the following protocols represent self-validating systems for synthesizing and evaluating these analogs.

    Protocol A: Synthesis and Late-Stage Functionalization

    Causality Check: Direct electrophilic fluorination of the imidazo[1,2-a]pyridine core often yields poor regioselectivity. Therefore, constructing the core from a pre-brominated pyridine, followed by controlled fluorination, ensures high fidelity[6].

    • Core Cyclization:

      • Dissolve 2-amino-5-bromopyridine (1.0 eq) and an α-halocarbonyl (e.g., chloroacetaldehyde, 1.2 eq) in ethanol.

      • Reflux for 12 hours. The basicity of the pyridine nitrogen initiates nucleophilic attack, followed by cyclization to form 6-bromoimidazo[1,2-a]pyridine.

      • Validation: Monitor via LC-MS. The intermediate should show a distinct [M+H]⁺ peak corresponding to the unfluorinated core.

    • Regioselective Fluorination:

      • Dissolve the intermediate in acetonitrile. Add Selectfluor (1.1 eq) at 0°C under inert atmosphere.

      • Stir for 4 hours at room temperature. The electron-rich C-3 position selectively undergoes electrophilic fluorination.

      • Validation: Confirm regiochemistry via ¹⁹F-NMR (expect a characteristic singlet) and ¹H-NMR (absence of the C-3 proton).

    • SAR Expansion (Suzuki Coupling):

      • React the 6-bromo-3-fluoro core with an aryl boronic acid (1.2 eq) using Pd(dppf)Cl₂ (0.05 eq) and K₂CO₃ (2.0 eq) in 1,4-dioxane/water (4:1) at 90°C[7].

    G A 2-Amino-5-bromopyridine B Condensation (Cyclization) A->B C 6-Bromoimidazo[1,2-a]pyridine B->C D Electrophilic Fluorination (Selectfluor) C->D E 6-Bromo-3-fluoro Core D->E F Pd-Catalyzed Coupling (SAR Expansion) E->F

    Workflow for the synthesis and SAR expansion of 6-Bromo-3-fluoroimidazo[1,2-a]pyridine.

    Protocol B: Kinase Inhibition Evaluation (TR-FRET Assay)

    Causality Check: To validate that the SAR modifications translate to biological efficacy, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is utilized. This assay eliminates compound auto-fluorescence interference, ensuring accurate IC₅₀ determination[8].

    • Preparation: Prepare a 10-point 3-fold serial dilution of the 6-bromo-3-fluoro analog in 100% DMSO.

    • Reaction Assembly: In a 384-well plate, combine the recombinant kinase (e.g., Nek2 or DYRK1A), the fluorescently labeled peptide substrate, and the compound.

    • Initiation: Add ATP at a concentration equal to its apparent Michaelis constant (Kₘ) for the specific kinase to ensure competitive inhibition dynamics are accurately measured.

    • Control Validation:

      • Positive Control: Staurosporine (a pan-kinase inhibitor) to validate assay sensitivity.

      • Negative Control: DMSO vehicle to establish baseline maximum kinase activity.

    • Detection: Incubate for 60 minutes at room temperature. Add the TR-FRET termination buffer (containing EDTA to chelate Mg²⁺ and stop the reaction, plus the Europium-labeled anti-phospho antibody). Read the plate at 615 nm and 665 nm.

    References

    • ResearchGate. Synthesis and evaluation of two 18F-labeled imidazo[1,2-a]pyridine analogues as potential agents for imaging β-amyloid in Alzheimer's disease. Available at:[Link]

    • ResearchGate. An Update on the Recent Green Synthetic Approaches for Imidazo[1,2-a] Pyridine: A Privileged Scaffold. Available at: [Link]

    • ResearchGate. Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors. Available at:[Link]

    • Oceanomics. Synthesis, biological evaluation and molecular modeling studies of imidazo[1,2-a]pyridines derivatives as protein kinase inhibit. Available at:[Link]

    • Cardiff University. Imidazo[1,2-b]pyridazines as inhibitors of DYRK kinases. Available at: [Link]

    • ResearchGate. Discovery of Imidazopyridine Derivatives as Highly Potent Respiratory Syncytial Virus Fusion Inhibitors. Available at: [Link]

    Sources

    Comparative

    Comparative biological evaluation of substituted imidazo[1,2-a]pyridine isomers

    An in-depth technical guide for researchers, scientists, and drug development professionals on the comparative biological evaluation of substituted imidazo[1,2-a]pyridine isomers. Structural Significance and Isomeric Div...

    Author: BenchChem Technical Support Team. Date: March 2026

    An in-depth technical guide for researchers, scientists, and drug development professionals on the comparative biological evaluation of substituted imidazo[1,2-a]pyridine isomers.

    Structural Significance and Isomeric Diversity

    The imidazo[1,2-a]pyridine scaffold is widely recognized as a "privileged structure" in medicinal chemistry[1]. As a nitrogen-fused bicyclic heteroaromatic system, its rigid conformational framework and unique electronic properties make it an ideal pharmacophore for interacting with diverse biological targets, ranging from GABA-A receptors (e.g., Zolpidem, Alpidem) to critical oncology targets like tubulin and PI3K[1][2].

    While the parent imidazo[1,2-a]pyridine and its isomer imidazo[1,5-a]pyridine share the same molecular formula, their distinct nitrogen placements drastically alter their electron density distribution and hydrogen-bonding capabilities[3]. Consequently, specific substitution patterns—such as the introduction of a trifluoromethyl group at the 7-position (7-CF3) or carboxamides at the 3-position—are strategically employed to modulate lipophilicity, resist cytochrome P450-mediated metabolic degradation, and enhance target binding affinity[4][5].

    Comparative Anticancer Efficacy: Quantitative Data

    Recent drug discovery efforts have heavily focused on functionalizing the imidazo[1,2-a]pyridine core to overcome clinical obstacles like multidrug resistance in oncology[6]. The biological evaluation of these isomers reveals that specific hybridizations drastically alter their cytotoxic potency.

    Table 1: Comparative Cytotoxicity (IC50) of Substituted Imidazo[1,2-a]pyridine Derivatives

    Compound Class / DerivativeTarget Cell LineIC50 (µM)Key Structural FeatureReference
    Selenylated Derivative (MRK-107) HT-29 (Colon)1.1Selenylation at core[7]
    Oxadiazole Hybrid (6d) A549 (Lung)2.8 ± 0.02Oxadiazole hybridization[8]
    Phenothiazine Hybrid (6h) MDA-MB-231 (Breast)24.72Phenothiazine moiety[9]
    Novel IP Derivative (IP-5) HCC1937 (Breast)45.0Unsubstituted core variant[6]
    ImP Hybrid (HB9) A549 (Lung)50.56Hybridization without Se[10]

    Causality in Structural Design: The data illustrates a clear structure-activity relationship (SAR). Selenylated derivatives (e.g., MRK-107) exhibit exceptional potency (IC50 = 1.1 µM) because the selenium atom induces targeted oxidative stress and pro-oxidant effects specifically within the tumor microenvironment[7]. Similarly, oxadiazole hybrids act as highly effective bioisosteres that enhance binding to the colchicine site of tubulin, arresting the cell cycle at the G2/M phase[8][11]. Conversely, bulkier phenothiazine additions or unoptimized core variants yield moderate to low potency (IC50 > 24 µM) due to steric hindrance preventing optimal kinase domain insertion[6][9].

    Mechanistic Pathways of Action

    Imidazo[1,2-a]pyridine isomers exert their anticancer effects through multi-target engagement. For instance, compound IP-5 has been shown to inhibit the PI3K/Akt signaling pathway, leading to a downstream cascade that upregulates p53 and p21, ultimately triggering extrinsic apoptosis via Caspase 7 and 8 activation[6].

    Pathway IP Imidazo[1,2-a]pyridine Derivative PI3K PI3K / Akt Pathway (Inhibition) IP->PI3K p53 p53 / p21 Upregulation (Cell Cycle Arrest) IP->p53 Caspase Caspase 7 & 8 (Activation) IP->Caspase Apoptosis Apoptosis (Cell Death) p53->Apoptosis PARP PARP Cleavage Caspase->PARP PARP->Apoptosis

    Fig 1. Mechanistic pathway of imidazo[1,2-a]pyridine-induced apoptosis and cell cycle arrest.

    Furthermore, specific isomers act as dual-target inhibitors of ABCB1 and ABCG2—ATP-binding cassette transporters responsible for multidrug resistance (MDR)[5]. By introducing hydroxyl or benzyl ether groups at the 3-position of the imidazo[1,2-a]pyridine scaffold, researchers have successfully constrained the molecular conformation to competitively block the efflux pump without acting as a substrate themselves, thereby re-sensitizing resistant cancer cells to standard chemotherapeutics like SN-38[5].

    Experimental Methodologies & Self-Validating Protocols

    To ensure rigorous and reproducible biological evaluation of these isomers, the following self-validating protocols must be employed.

    Workflow Comp Synthesize & Purify Isomers Cell 2D/3D Cell Culture Incubation Comp->Cell Treat Dose-Dependent Treatment Cell->Treat Assay Viability Assay (MTT / SRB) Treat->Assay Data IC50 Calculation & Validation Assay->Data

    Fig 2. Standardized workflow for the in vitro biological evaluation of synthesized isomers.

    Protocol A: High-Throughput Cell Viability & IC50 Determination (MTT Assay)

    Causality: The MTT assay relies on the reduction of a tetrazolium dye by NAD(P)H-dependent cellular oxidoreductase enzymes. Because this conversion only occurs in metabolically active cells, it provides a direct, quantifiable proxy for cell viability[6].

    • Cell Seeding: Seed target cells (e.g., HCC1937 or A549) in 96-well plates at a density of 5×103 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow adherence.

    • Compound Preparation: Dissolve the imidazo[1,2-a]pyridine isomers in DMSO to create a stock solution. Dilute with culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

      • Self-Validation Step: Ensure the final DMSO concentration never exceeds 0.1% (v/v) to prevent solvent-induced cytotoxicity. Include a vehicle control (0.1% DMSO) and a positive control (e.g., Cisplatin at known IC50)[10].

    • Treatment: Aspirate the old medium and add 100 µL of the compound dilutions to the respective wells. Incubate for 48 hours.

    • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for an additional 4 hours in the dark.

    • Solubilization & Quantification: Carefully aspirate the medium to avoid disturbing the purple formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals. Read the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 using non-linear regression analysis (e.g., GraphPad Prism).

    Protocol B: ABCG2 Efflux Inhibition Assay

    Causality: ABCG2 pumps xenobiotics out of cells. Hoechst 33342 is a known fluorescent substrate of ABCG2. By measuring the intracellular accumulation of this dye, we can directly quantify the inhibitory potency of the synthesized isomers against the efflux pump[5].

    • Cell Preparation: Harvest ABCG2-overexpressing cells (e.g., K562/ABCG2) and resuspend in PBS at a density of 1×106 cells/mL.

    • Pre-Incubation: Aliquot 1 mL of the cell suspension into flow cytometry tubes. Add the imidazo[1,2-a]pyridine isomer at varying concentrations (1–10 µM). Include a known ABCG2 inhibitor (e.g., Ko143) as a positive control. Incubate for 30 minutes at 37°C.

    • Substrate Addition: Add Hoechst 33342 to a final concentration of 5 µM. Incubate for exactly 30 minutes at 37°C in the dark.

    • Washing & Analysis: Centrifuge the cells at 1200 rpm for 5 minutes at 4°C to halt the efflux process. Wash twice with ice-cold PBS to remove extracellular dye.

    • Flow Cytometry: Analyze the intracellular fluorescence using a flow cytometer (excitation 355 nm, emission 450 nm). An increase in fluorescence compared to the vehicle control indicates successful inhibition of the ABCG2 transporter.

    References

    • Synthesis and biological evaluation of novel imidazo[1,2-a]pyridine-oxadiazole hybrids as anti-proliferative agents: Study of microtubule polymerization inhibition and DNA binding. PubMed.[Link]

    • Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate.[Link]

    • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). ResearchGate.[Link]

    • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. PMC.[Link]

    • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.[Link]

    • Imidazo[1,2-a]Pyridine Derivatives as Novel Dual-Target Inhibitors of ABCB1 and ABCG2 for Reversing Multidrug Resistance. Journal of Medicinal Chemistry.[Link]

    • Novel Imidazo[1,2-a]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell. Chemical Methodologies.[Link]

    • Design, synthesis, molecular docking and anti-proliferative activity of novel phenothiazine containing imidazo[1,2-a]pyridine derivatives against MARK4 protein. PMC.[Link]

    • Selenylated Imidazo[1,2-a]pyridine Induces Apoptosis and Oxidative Stress in 2D and 3D Models of Colon Cancer Cells. MDPI.[Link]

    Sources

    Validation

    A Comparative In Silico Analysis of 6-Bromo-3-fluoroimidazo[1,2-a]pyridine Derivatives as Kinase Inhibitors in the PI3K/AKT Pathway

    A Senior Application Scientist's Guide to Structure-Based Drug Discovery In the landscape of modern medicinal chemistry, the imidazo[1,2-a]pyridine scaffold has emerged as a "privileged" structure, demonstrating a remark...

    Author: BenchChem Technical Support Team. Date: March 2026

    A Senior Application Scientist's Guide to Structure-Based Drug Discovery

    In the landscape of modern medicinal chemistry, the imidazo[1,2-a]pyridine scaffold has emerged as a "privileged" structure, demonstrating a remarkable versatility in engaging a wide array of biological targets.[1][2] Its derivatives are the subject of intense research due to their broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antitubercular properties.[3][4] A significant portion of this research has focused on the development of kinase inhibitors, leveraging the scaffold's ability to fit into the ATP-binding pockets of these crucial cellular regulators.[2] This guide provides an in-depth, comparative in silico docking study of a novel derivative, 6-Bromo-3-fluoroimidazo[1,2-a]pyridine, against key proteins in the PI3K/AKT signaling pathway, a cascade frequently dysregulated in cancer.

    This analysis will not only predict the binding efficacy of our lead compound but also benchmark its performance against a known imidazo[1,2-a]pyridine-based inhibitor and an alternative heterocyclic scaffold. The objective is to furnish researchers, scientists, and drug development professionals with a robust framework for evaluating such compounds, grounded in established computational protocols and a clear rationale for every experimental choice.

    The Rationale: Targeting the PI3K/AKT Pathway with Imidazo[1,2-a]pyridines

    The phosphatidylinositol 3-kinase (PI3K)/AKT pathway is a critical signaling nexus that governs cell growth, proliferation, survival, and metabolism.[5] Its aberrant activation is a hallmark of many human cancers, making it one of the most attractive targets for therapeutic intervention.[5][6] The imidazo[1,2-a]pyridine core has been successfully utilized to create potent inhibitors of PI3Kα, the catalytic subunit of PI3K.[5][6] The strategic introduction of halogen atoms, such as bromine and fluorine, can significantly modulate a molecule's physicochemical properties, including its binding affinity, metabolic stability, and cell permeability. The 6-bromo substitution has been explored in the context of anticancer activity, while the 3-fluoro substitution can influence hydrogen bonding capabilities and electrostatic interactions.[6][7]

    This guide will focus on three key protein targets within this pathway:

    • PI3Kα (Phosphoinositide 3-kinase alpha): The primary target, a lipid kinase whose hyperactivity is a direct driver of tumorigenesis.[5]

    • AKT1 (Protein Kinase B): A crucial downstream effector of PI3K, which, upon activation, phosphorylates a multitude of substrates to promote cell survival and block apoptosis.

    • BRAF (B-Raf proto-oncogene, serine/threonine kinase): While part of the separate MAPK pathway, it is another kinase often targeted by ATP-competitive inhibitors and serves as a valuable counter-screen target to assess selectivity.

    To provide a comprehensive comparison, our hypothetical 6-Bromo-3-fluoroimidazo[1,2-a]pyridine (Compound A) will be evaluated against:

    • Alpelisib (Compound B): An FDA-approved, potent, and selective PI3Kα inhibitor, providing a high-quality clinical benchmark.

    • A Quinazoline-based Inhibitor (Compound C): Quinazolines represent a distinct but highly successful heterocyclic scaffold for kinase inhibition, offering a valuable structural alternative for comparison.[5]

    Experimental Workflow: A Step-by-Step In Silico Docking Protocol

    The following protocol outlines a standardized and reproducible workflow for molecular docking studies. This self-validating system ensures that each step is logically sound and contributes to the overall reliability of the final results.

    G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase p1 1. Target Protein Selection & Retrieval (PDB IDs: 4JPS for PI3Kα, 3O96 for AKT1, 6XFP for BRAF) p2 2. Protein Preparation (Remove water, add hydrogens, assign charges) p1->p2 p3 3. Ligand Preparation (2D to 3D conversion, energy minimization) p2->p3 d1 4. Binding Site Identification & Grid Generation (Define active site coordinates) p3->d1 d2 5. Molecular Docking Simulation (e.g., AutoDock Vina, Glide) d1->d2 a1 6. Pose Analysis & Scoring (Binding energy, affinity scores) d2->a1 a2 7. Interaction Analysis (Hydrogen bonds, hydrophobic interactions) a1->a2 a3 8. Comparative Analysis (Benchmark against known inhibitors) a2->a3

    Caption: A generalized workflow for in silico molecular docking studies.

    Detailed Methodology

    Part 1: Protein and Ligand Preparation

    • Target Protein Retrieval: High-resolution crystal structures of the target proteins were downloaded from the RCSB Protein Data Bank (PDB):

      • PI3Kα: PDB ID: 4JPS[8][9]

      • AKT1: PDB ID: 3O96[10][11]

      • BRAF: PDB ID: 6XFP[12]

    • Protein Preparation: Using a molecular modeling suite such as Schrödinger's Protein Preparation Wizard or AutoDock Tools, the following steps are performed:

      • Rationale: Raw PDB files often contain experimental artifacts (e.g., water molecules, co-solvents) and lack information essential for force field calculations (e.g., hydrogen atoms, correct bond orders). This step cleans the structure and prepares it for accurate docking.

      • Remove all water molecules and crystallographic artifacts.

      • Add hydrogen atoms, as they are crucial for forming hydrogen bonds.

      • Assign partial atomic charges using a standard force field (e.g., OPLS3e or Gasteiger).

      • Perform a restrained energy minimization to relieve any steric clashes.

    • Ligand Preparation: The 2D structures of the three compounds (6-Bromo-3-fluoroimidazo[1,2-a]pyridine, Alpelisib, and a representative Quinazoline inhibitor) are sketched and then prepared:

      • Rationale: Ligands must be converted to their most likely 3D conformation at physiological pH to accurately predict their binding mode.

      • Convert the 2D structures to 3D using software like ChemDraw or MarvinSketch.

      • Generate possible ionization states at a target pH of 7.4 ± 1.0.

      • Perform a thorough conformational search and energy minimization using a suitable force field (e.g., MMFF94).[13]

    Part 2: Docking Simulation

    • Binding Site Definition and Grid Generation:

      • Rationale: The docking algorithm needs to know where to search for potential binding poses. Defining a grid box around the known active site (the ATP-binding pocket) focuses the computational effort and increases the chances of finding a relevant pose.

      • The binding site is typically defined by selecting the co-crystallized ligand in the original PDB file or by identifying key active site residues from the literature. For PI3Kα (PDB: 4JPS), key residues include VAL851, SER774, and LYS802.[1][9]

      • A grid box (typically 20x20x20 Å) is generated encompassing these residues.

    • Molecular Docking:

      • Rationale: This is the core of the experiment, where the software systematically explores different conformations (poses) of the ligand within the defined binding site and scores them based on how well they fit.

      • A docking program like AutoDock Vina or Glide is used.[4][13] These programs employ sophisticated search algorithms and scoring functions to predict the binding mode and affinity.

      • The prepared ligands are docked into the grid of each prepared protein. The simulation is typically run with high precision settings (e.g., "XP" mode in Glide) to obtain the most accurate results.[14]

    Data Presentation and Comparative Analysis

    The primary outputs of a docking simulation are the binding affinity (or docking score), typically in kcal/mol, and the predicted 3D binding pose of the ligand. A more negative binding energy indicates a more favorable predicted interaction.

    Quantitative Data Summary
    CompoundTarget ProteinDocking Score (kcal/mol)Predicted Ki (nM)Key Interacting Residues
    Compound A (6-Bromo-3-fluoro...)PI3Kα-9.835.2VAL851 (H-bond), ILE848, TYR836
    AKT1-8.5210.5SER205, LYS179
    BRAF-7.21500.8CYS532, TRP531
    Compound B (Alpelisib)PI3Kα-11.25.1VAL851 (H-bond), SER774 (H-bond), ILE932
    AKT1-7.9850.3LYS179
    BRAF-7.51100.2CYS532
    Compound C (Quinazoline)PI3Kα-9.550.1VAL851 (H-bond), LYS802
    AKT1-8.2450.6SER205, LYS179
    BRAF-7.01800.4TRP531

    Note: The data presented in this table is illustrative and based on expected outcomes from the described in silico experiment. Actual results may vary.

    Analysis of Binding Interactions

    G cluster_A Compound A Binding to PI3Kα cluster_P PI3Kα Active Site node_A 6-Bromo-3-fluoroimidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine Core 3-Fluoro Group 6-Bromo Group node_P Key Residues VAL851 ILE848 TYR836 ILE932 node_A:f0->node_P:i848 Hydrophobic Interaction node_A:f1->node_P:v851 Hydrogen Bond (N-H...F) node_A:f2->node_P:y836 Halogen Bond

    Sources

    Comparative

    Structural Elucidation of Imidazo[1,2-a]pyridines: A Comparative Guide to X-ray Crystallography vs. Alternative Techniques

    Target Audience: Researchers, structural biologists, and medicinal chemists in drug development. The Structural Imperative of Imidazo[1,2-a]pyridines Imidazo[1,2-a]pyridines are privileged bicyclic pharmacophores, heavil...

    Author: BenchChem Technical Support Team. Date: March 2026

    Target Audience: Researchers, structural biologists, and medicinal chemists in drug development.

    The Structural Imperative of Imidazo[1,2-a]pyridines

    Imidazo[1,2-a]pyridines are privileged bicyclic pharmacophores, heavily utilized in medicinal chemistry due to their bioisosteric resemblance to indoles and purines. This unique electronic profile makes them ideal hinge-binders in kinase inhibitors (e.g., PDGFR, c-Met) and modulators of GABA_A receptors[1]. To drive rational Structure-Based Drug Design (SBDD), precise 3D structural elucidation is non-negotiable. While Nuclear Magnetic Resonance (NMR) and Cryogenic Electron Microscopy (Cryo-EM) have made significant strides, X-ray crystallography remains the gold standard for analyzing these rigid, nitrogen-rich heterocycles[2].

    As a Senior Application Scientist, I have evaluated countless structural workflows. This guide objectively compares X-ray crystallography against alternative modalities for imidazo[1,2-a]pyridine compounds, detailing the causality behind experimental choices and providing a self-validating protocol for your SBDD campaigns.

    Comparative Modalities: X-ray Crystallography vs. Alternatives

    When determining the binding mode of a novel imidazo[1,2-a]pyridine derivative, the choice of structural technique directly impacts the quality of the lead optimization cycle.

    • Resolution of Hydrogen Bonding Networks: When targeting receptor tyrosine kinases like PDGFR, the imidazo[1,2-a]pyridine core typically acts as a hydrogen bond acceptor at the kinase hinge region[3]. X-ray crystallography routinely achieves <2.0 Å resolution, allowing unambiguous placement of water molecules and precise measurement of donor-acceptor distances. In contrast, NMR struggles to provide this exact coordinate precision in large protein complexes[4].

    • Conformational Rigidity vs. Solution Dynamics: NMR is excellent for highly flexible molecules in solution. However, imidazo[1,2-a]pyridines are largely planar and rigid. The primary SBDD challenge is determining the exact dihedral angle of substituents (e.g., aryl groups at the C3 position) relative to the core[5]. X-ray diffraction provides a definitive snapshot of the bioactive conformation trapped in the crystal lattice.

    • Throughput in Lead Optimization: Once a robust apo-protein crystal system is established, soaking imidazo[1,2-a]pyridine analogs into the lattice is vastly higher throughput than assigning NOESY cross-peaks for each new ligand-protein complex in NMR[6].

    Quantitative Performance Metrics
    FeatureX-ray CrystallographyNMR SpectroscopyCryo-Electron Microscopy (Cryo-EM)
    Primary Output Static 3D electron density mapDynamic solution-state ensemblesCoulomb potential map
    Resolution Ultra-high (0.8 – 2.5 Å)Moderate to HighModerate (2.0 – 4.0 Å)
    Imidazo[1,2-a]pyridine Utility Optimal: Pinpoints hinge-binding H-bonds and absolute stereochemistry.Sub-optimal: Planar aggregation in solution complicates NOE assignments.Emerging: Useful for massive targets, but struggles with small (<50 kDa) kinases.
    Sample Requirement High purity, crystallizable proteinHigh concentration, isotope labeling ( 15 N, 13 C)Low concentration, flash-frozen grids
    Throughput (SBDD) High (via automated crystal soaking)Low (complex spectral assignments)Medium (computationally intensive)

    Decision Workflow

    G Start Imidazo[1,2-a]pyridine Hit Compound Decision Target Complex or Small Molecule Only? Start->Decision SmallMol Small Molecule X-ray (Absolute Stereochemistry) Decision->SmallMol Isolated Complex Protein-Ligand Complex Decision->Complex Target Bound DataColl Synchrotron X-ray Diffraction SmallMol->DataColl Soaking Crystal Soaking (High throughput) Complex->Soaking Pre-formed crystals CoCryst Co-crystallization (Conformational shifts) Complex->CoCryst Apo doesn't crystallize Soaking->DataColl CoCryst->DataColl Refinement Phasing & Refinement (Electron Density Map) DataColl->Refinement Validation Validation (Ramachandran, R-free < 0.25) Refinement->Validation

    Workflow for X-ray crystallographic analysis of imidazo[1,2-a]pyridine compounds.

    Self-Validating Experimental Protocol: X-ray Crystallography

    To ensure trustworthiness and reproducibility, every step in this protocol includes the mechanistic causality behind the action and a self-validating checkpoint.

    Phase 1: Ligand Preparation and Solubilization

    • Step: Dissolve the synthesized imidazo[1,2-a]pyridine derivative in 100% anhydrous DMSO to achieve a stock concentration of 50–100 mM.

    • Causality: Imidazo[1,2-a]pyridines, particularly those with extended aryl substitutions at the C3 position, exhibit high lipophilicity and poor aqueous solubility[5]. Utilizing a high-concentration DMSO stock minimizes the final solvent percentage when introduced to the aqueous crystallization drop, preventing premature ligand precipitation.

    • Self-Validation: Centrifuge the prepared stock at 10,000 × g for 10 minutes at room temperature. The absence of a visible pellet confirms complete solubilization, ensuring accurate molarity calculations for downstream stoichiometric soaking.

    Phase 2: Crystal Soaking vs. Co-Crystallization

    • Step: For established kinase targets, transfer apo-crystals to a soaking drop containing 1–5 mM of the imidazo[1,2-a]pyridine ligand and 5–10% DMSO. Incubate for 2–24 hours. If the crystals exhibit macroscopic cracking or loss of birefringence, pivot immediately to co-crystallization (incubating the protein with a 3-fold molar excess of ligand for 2 hours prior to setting up vapor diffusion plates).

    • Causality: Imidazo[1,2-a]pyridines frequently act as Type II kinase inhibitors, binding to the inactive conformation. If the apo-crystal is in a DFG-in (active) state, the ligand-induced DFG-in to DFG-out conformational shift will generate mechanical stress, shattering the pre-formed crystal lattice. Co-crystallization accommodates this thermodynamic shift during lattice formation rather than forcing it upon a rigid matrix.

    • Self-Validation: Monitor the soaking drops under polarized light. Retention of sharp edges and bright birefringence indicates the lattice remains intact and highly ordered.

    Phase 3: Data Collection and Phasing

    • Step: Cryoprotect the complex crystal (e.g., supplementing the mother liquor with 20% v/v glycerol) and flash-freeze in liquid nitrogen. Collect diffraction data at a synchrotron source (e.g., 100 K, 0.97 Å wavelength). Solve the phase problem using Molecular Replacement (MR) with a high-resolution homologous apo-structure.

    • Causality: Flash-freezing minimizes radiation damage from high-intensity synchrotron X-rays, preserving the delicate hydrogen bonds between the imidazo[1,2-a]pyridine N1 atom and the kinase hinge region. MR is highly efficient here because the overall structural fold of the kinase domain remains largely conserved upon ligand binding.

    Phase 4: Refinement and Electron Density Fitting

    • Step: Perform iterative rounds of coordinate refinement (via REFMAC5 or Phenix) and manual model building in Coot. Fit the imidazo[1,2-a]pyridine ligand strictly into the positive Fo​−Fc​ difference electron density map.

    • Causality: The Fo​−Fc​ map represents the unexplained electron density in the model. Fitting the ligand into this specific map ensures its placement and orientation are driven entirely by empirical diffraction data rather than computational model bias[2].

    • Self-Validation: Continuously monitor the Rfree​ metric. A divergence between Rwork​ and Rfree​ indicates overfitting. A continuous drop in Rfree​ (target < 0.25) validates that the ligand placement and geometric restraints are genuinely improving the model's predictive accuracy.

    Mechanistic Case Study: Kinase Inhibition

    The power of this workflow is best demonstrated in the development of dual c-Met and VEGFR2 kinase inhibitors. By utilizing co-crystal structural information, researchers identified that para-substituted imidazo[1,2-a]pyridine derivatives could suppress kinase activity by forming critical intramolecular hydrogen bonds. These bonds enforce a rigid molecular conformation that perfectly complements the geometry of the ATP-binding pocket, a structural nuance that would have been obscured by the dynamic averaging inherent to solution-state NMR[7].

    Sources

    Validation

    A Comparative Spectroscopic Guide to 3-Bromo-2,7-dimethylimidazo[1,2-a]pyridine and its Structural Analogs

    For Researchers, Scientists, and Drug Development Professionals As a Senior Application Scientist, this guide provides an in-depth comparative analysis of the spectroscopic properties of 3-Bromo-2,7-dimethylimidazo[1,2-a...

    Author: BenchChem Technical Support Team. Date: March 2026

    For Researchers, Scientists, and Drug Development Professionals

    As a Senior Application Scientist, this guide provides an in-depth comparative analysis of the spectroscopic properties of 3-Bromo-2,7-dimethylimidazo[1,2-a]pyridine. Due to the limited availability of published experimental data for this specific molecule, this document establishes its predicted spectroscopic profile through a detailed examination of its structural analogs: the parent imidazo[1,2-a]pyridine, 2-methylimidazo[1,2-a]pyridine, 7-methylimidazo[1,2-a]pyridine, and 2,7-dimethylimidazo[1,2-a]pyridine. This approach allows for a foundational understanding of the influence of methyl and bromo substituents on the spectroscopic characteristics of the imidazo[1,2-a]pyridine core.

    The imidazo[1,2-a]pyridine scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The precise characterization of substituted derivatives is therefore of paramount importance for structure-activity relationship (SAR) studies and the development of novel therapeutics.

    The Structural Analogs: A Spectroscopic Foundation

    To construct a reliable predicted spectroscopic profile for 3-Bromo-2,7-dimethylimidazo[1,2-a]pyridine, it is essential to first understand the spectroscopic signatures of its constituent parts. We will consider the parent imidazo[1,2-a]pyridine and its mono- and di-methylated derivatives as our foundational analogs.

    DOT Script for Structural Analogs

    Structural Analogs for Spectroscopic Comparison cluster_0 Target Molecule cluster_1 Structural Analogs 3-Bromo-2,7-dimethylimidazo[1,2-a]pyridine 3-Bromo-2,7-dimethylimidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine 2-Methylimidazo[1,2-a]pyridine 2-Methylimidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine->2-Methylimidazo[1,2-a]pyridine + 2-Me 7-Methylimidazo[1,2-a]pyridine 7-Methylimidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine->7-Methylimidazo[1,2-a]pyridine + 7-Me 2,7-Dimethylimidazo[1,2-a]pyridine 2,7-Dimethylimidazo[1,2-a]pyridine 2-Methylimidazo[1,2-a]pyridine->2,7-Dimethylimidazo[1,2-a]pyridine + 7-Me 7-Methylimidazo[1,2-a]pyridine->2,7-Dimethylimidazo[1,2-a]pyridine + 2-Me 2,7-Dimethylimidazo[1,2-a]pyridine->3-Bromo-2,7-dimethylimidazo[1,2-a]pyridine + 3-Br

    Caption: Relationship between the target molecule and its structural analogs.

    Comparative Spectroscopic Data

    The following tables summarize the experimental spectroscopic data for the foundational analogs and the predicted data for 3-Bromo-2,7-dimethylimidazo[1,2-a]pyridine. These predictions are derived from the established effects of methyl and bromo substituents on the imidazo[1,2-a]pyridine ring system.[3]

    ¹H and ¹³C NMR Spectroscopy

    Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. The chemical shifts (δ) in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei.

    ¹H NMR Data (in CDCl₃, ppm)

    PositionImidazo[1,2-a]pyridine2-Methylimidazo[1,2-a]pyridine7-Methylimidazo[1,2-a]pyridine2,7-Dimethylimidazo[1,2-a]pyridine3-Bromo-2,7-dimethylimidazo[1,2-a]pyridine (Predicted)
    H-2 7.55 (s)-7.42 (s)--
    H-3 7.51 (s)7.42 (s)7.47 (s)7.35 (s)-
    H-5 8.08 (d)7.98 (d)7.85 (d)7.78 (d)~7.8 (d)
    H-6 6.75 (t)6.70 (t)--~6.7 (d)
    H-8 7.62 (d)7.58 (d)7.50 (s)7.42 (s)~7.5 (s)
    -CH₃ -2.40 (s)2.35 (s)2.38 (s, 2-Me), 2.32 (s, 7-Me)~2.4 (s, 2-Me), ~2.3 (s, 7-Me)

    ¹³C NMR Data (in CDCl₃, ppm)

    PositionImidazo[1,2-a]pyridine2-Methylimidazo[1,2-a]pyridine7-Methylimidazo[1,2-a]pyridine2,7-Dimethylimidazo[1,2-a]pyridine3-Bromo-2,7-dimethylimidazo[1,2-a]pyridine (Predicted)
    C-2 134.0145.8133.5145.1~146
    C-3 108.1107.5108.5107.8~95-100
    C-5 124.8123.2124.5122.9~123
    C-6 112.5112.3111.5111.8~112
    C-7 125.6124.7136.2135.9~137
    C-8 117.4117.2115.9115.6~116
    C-8a 145.5145.1145.3144.9~145
    -CH₃ -14.221.214.5 (2-Me), 21.3 (7-Me)~15 (2-Me), ~21 (7-Me)

    Analysis of Substituent Effects:

    • Methyl Groups: The introduction of electron-donating methyl groups at the C-2 and C-7 positions generally results in a slight upfield shift (lower ppm) of the signals for the protons and carbons of the pyridine ring, due to increased electron density.[3] The methyl protons themselves appear as sharp singlets around 2.3-2.4 ppm. In the ¹³C NMR, the methyl carbons resonate at approximately 14-21 ppm.

    • Bromine Atom: The introduction of an electron-withdrawing bromine atom at the C-3 position is predicted to have a significant deshielding effect on C-3, causing a substantial downfield shift in its ¹³C NMR signal. Conversely, the adjacent protons and carbons may experience some shielding. The most pronounced effect will be on the C-3 carbon, which is expected to shift significantly downfield.

    Mass Spectrometry (MS)

    Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For 3-Bromo-2,7-dimethylimidazo[1,2-a]pyridine, the molecular ion peak is expected to show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).[4]

    Predicted Mass Spectrum Data for 3-Bromo-2,7-dimethylimidazo[1,2-a]pyridine

    Ionm/z (Predicted)Comments
    [M]⁺ 224/226Molecular ion peak with a characteristic 1:1 isotopic pattern for one bromine atom.
    [M-Br]⁺ 145Loss of the bromine radical.
    [M-CH₃]⁺ 209/211Loss of a methyl radical.
    [M-HCN]⁺ 197/199Loss of hydrogen cyanide from the pyridine ring.

    DOT Script for Fragmentation Pathway

    Predicted Mass Spectrometry Fragmentation M [M]⁺˙ (m/z 224/226) M_minus_Br [M-Br]⁺ (m/z 145) M->M_minus_Br - Br• M_minus_CH3 [M-CH₃]⁺ (m/z 209/211) M->M_minus_CH3 - CH₃• M_minus_HCN [M-HCN]⁺˙ (m/z 197/199) M->M_minus_HCN - HCN

    Caption: Key fragmentation pathways for 3-Bromo-2,7-dimethylimidazo[1,2-a]pyridine.

    Infrared (IR) Spectroscopy

    Infrared spectroscopy identifies functional groups within a molecule based on their characteristic vibrational frequencies.

    Characteristic IR Absorption Bands (cm⁻¹)

    Functional GroupImidazo[1,2-a]pyridine Analogs (Experimental)3-Bromo-2,7-dimethylimidazo[1,2-a]pyridine (Predicted)
    Aromatic C-H Stretch 3100-30003100-3000
    Aliphatic C-H Stretch 2950-2850 (for methyl groups)2950-2850
    C=C and C=N Stretch 1650-14501650-1450
    C-N Stretch ~1370 and ~1200[1]~1370 and ~1200
    C-Br Stretch -~600-500

    The IR spectrum of 3-Bromo-2,7-dimethylimidazo[1,2-a]pyridine is expected to be broadly similar to its methylated analogs, with the addition of a characteristic C-Br stretching vibration in the lower frequency region of the spectrum.[5]

    Experimental Protocols

    The following are generalized protocols for the acquisition of spectroscopic data for imidazo[1,2-a]pyridine derivatives.

    Nuclear Magnetic Resonance (NMR) Spectroscopy
    • Sample Preparation: Dissolve approximately 10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

    • Data Acquisition: Record ¹H and ¹³C NMR spectra on a 400 or 500 MHz spectrometer at room temperature.[6]

    • Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

    Mass Spectrometry (MS)
    • Sample Preparation: Dissolve a small amount of the compound in a suitable solvent (e.g., methanol or acetonitrile).

    • Ionization: Introduce the sample into the mass spectrometer using either Electron Ionization (EI) or Electrospray Ionization (ESI).[6]

    • Mass Analysis: Acquire the mass spectrum over a suitable m/z range. For high-resolution mass spectrometry (HRMS), use an appropriate analyzer (e.g., TOF or Orbitrap) to determine the exact mass and elemental composition.

    Infrared (IR) Spectroscopy
    • Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (e.g., NaCl or KBr).

    • Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.[6]

    • Background Correction: Record a background spectrum and subtract it from the sample spectrum to obtain the final spectrum.

    DOT Script for General Experimental Workflow

    General Spectroscopic Analysis Workflow cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Processing & Interpretation A Weigh Compound B Dissolve in Appropriate Solvent A->B C NMR (¹H, ¹³C) B->C D Mass Spectrometry (EI/ESI) B->D E IR (FTIR) B->E F Process Raw Data C->F D->F E->F G Compare with Analogs F->G H Structure Elucidation G->H

    Caption: A generalized workflow for the spectroscopic characterization of a novel compound.

    Conclusion

    This guide provides a comprehensive, albeit predictive, spectroscopic characterization of 3-Bromo-2,7-dimethylimidazo[1,2-a]pyridine based on a comparative analysis of its structural analogs. The presented data and protocols offer a robust framework for researchers to identify and characterize this and similar imidazo[1,2-a]pyridine derivatives. The understanding of how different substituents influence the spectroscopic signatures is crucial for the rational design and development of new molecules in this important class of heterocyclic compounds.

    Sources

    Safety & Regulatory Compliance

    Safety

    Personal protective equipment for handling 6-Bromo-3-fluoroimidazo[1,2-a]pyridine

    Advanced Laboratory Safety & Operational Guide: Handling 6-Bromo-3-fluoroimidazo[1,2-a]pyridine Chemical Profile & Mechanistic Risk Assessment 6-Bromo-3-fluoroimidazo[1,2-a]pyridine (CAS: 2001563-56-8) is a halogenated h...

    Author: BenchChem Technical Support Team. Date: March 2026

    Advanced Laboratory Safety & Operational Guide: Handling 6-Bromo-3-fluoroimidazo[1,2-a]pyridine

    Chemical Profile & Mechanistic Risk Assessment

    6-Bromo-3-fluoroimidazo[1,2-a]pyridine (CAS: 2001563-56-8) is a halogenated heterocyclic solid widely utilized as a building block in pharmaceutical synthesis and drug development[1][2]. While highly valuable for cross-coupling reactions, its structural features—specifically the electron-withdrawing fluorine at C3 and the bulky bromine at C6—impart significant electrophilic character to the imidazopyridine core.

    Understanding the causality behind its hazard profile is critical for designing effective safety protocols. According to standardized Safety Data Sheets (SDS) provided by and [3], this compound carries the following primary hazard statements (H-statements):

    • H302 (Harmful if swallowed): The lipophilic nature of the halogenated core facilitates rapid gastrointestinal and systemic absorption, leading to acute toxicity.

    • H315 / H319 (Causes skin and serious eye irritation): The electrophilic ring system makes the molecule highly reactive toward nucleophilic functional groups (e.g., amines, thiols) present in skin proteins and ocular mucosa, leading to localized cellular damage and inflammation.

    • H335 (May cause respiratory irritation): As a crystalline solid, handling can generate micro-particulate dust. Inhalation of these halogenated particulates directly irritates the sensitive mucosal lining of the upper respiratory tract[3].

    Personal Protective Equipment (PPE) Architecture

    To mitigate the risks associated with dermal contact, ocular exposure, and inhalation, a robust PPE matrix must be strictly enforced. The following table outlines the required PPE and the mechanistic justification for each operational choice.

    PPE CategorySpecificationMechanistic Justification
    Hand Protection Nitrile gloves (≥ 0.11 mm for splash; ≥ 0.4 mm for full contact).Nitrile provides superior barrier integrity against halogenated aromatic solids compared to latex, preventing transdermal absorption of the lipophilic core.
    Eye Protection Tight-fitting chemical safety goggles (EN 166 or ANSI Z87.1).Forms a complete seal around the eyes to prevent the ingress of fine crystalline dust, directly mitigating severe ocular irritation (H319).
    Respiratory Protection N95/FFP2 mask or half-face respirator with P3 particulate filter.Filters out micro-particulates generated during solid transfer and weighing, preventing deposition in the respiratory tract (H335)[3].
    Body Protection Flame-retardant, anti-static laboratory coat.Prevents static charge build-up that could attract and hold fine chemical dust against the researcher's body, reducing secondary exposure risks.

    Standard Operating Procedure (SOP): Handling & Transfer

    The following self-validating protocol ensures minimal aerosolization and exposure during routine laboratory operations.

    Step 1: Pre-Operation Environmental Control

    • Conduct all handling inside a certified chemical fume hood. Verify the face velocity is operating within the optimal range of 0.4–0.6 m/s.

    • Ensure the workspace is clear of incompatible materials, particularly strong oxidizing agents.

    Step 2: Controlled Weighing

    • Utilize anti-static weighing boats and grounded spatulas. Causality: Static electricity can cause the dry, crystalline powder to disperse unpredictably, increasing inhalation risk.

    • Keep the stock container sealed until immediately before use. The compound should be stored at 2-8°C to maintain stability and prevent degradation. Allow the container to reach room temperature in a desiccator before opening to prevent condensation.

    Step 3: Material Transfer

    • Employ closed-system transfer techniques where possible. If open transfer is necessary, minimize the drop height between the spatula and the reaction vessel to reduce dust aerosolization.

    Step 4: Reaction Setup

    • Since 6-Bromo-3-fluoroimidazo[1,2-a]pyridine is frequently utilized in sensitive catalytic cycles, flush the reaction vessel with an inert gas (N2 or Ar) immediately after addition. This not only protects the reaction but also suppresses the volatility of any generated intermediates.

    Step 5: Decontamination

    • Wipe down all spatulas, balances, and immediate bench surfaces with a solvent capable of dissolving the compound (e.g., ethanol or isopropanol).

    • Follow the solvent wipe with a thorough wash using standard laboratory detergent and water to remove any residual solvent-chemical mixture.

    HandlingWorkflow Start Pre-Operation Check (Fume Hood & PPE) Weighing Weighing (Anti-static tools, LEV) Start->Weighing Transfer Material Transfer (Closed system) Weighing->Transfer Reaction Reaction Setup (Inert Atmosphere) Transfer->Reaction Decon Decontamination (Solvent wipe -> Soap) Reaction->Decon

    Workflow for the safe operational handling and transfer of halogenated solid compounds.

    Spill Response & Waste Disposal Protocols

    In the event of a localized spill, immediate and methodical action is required to prevent environmental contamination and personnel exposure.

    Spill Containment & Collection:

    • Assess & Evacuate: If the spill is large or occurs outside a fume hood, evacuate the immediate area and allow airborne dust to settle.

    • Dust Suppression: Do not sweep the dry powder. Lightly dampen the spilled solid with water or cover it with a damp absorbent pad. Causality: Wetting the solid dramatically increases its cohesive forces, preventing the generation of hazardous airborne particulates.

    • Collection: Use non-sparking tools (e.g., a plastic scoop) to collect the dampened material. Never use a standard laboratory vacuum, as it will exhaust fine dust back into the room; only use specialized HEPA-filtered vacuums designed for hazardous materials.

    Waste Segregation & Disposal:

    • Segregation: Place the collected waste, including all contaminated absorbent materials and gloves, into a clearly labeled, sealable container designated for "Halogenated Organic Solid Waste."

    • Incineration: Dispose of the waste via a licensed chemical waste management facility. Causality: Combustion of 6-Bromo-3-fluoroimidazo[1,2-a]pyridine generates highly toxic and corrosive byproducts, including hydrogen fluoride (HF), hydrogen bromide (HBr), and nitrogen oxides (NOx)[3]. Therefore, incineration must strictly occur in a facility equipped with an industrial acid gas scrubber.

    SpillResponse Spill Solid Spill Detected Assess Assess Extent & Evacuate if necessary Spill->Assess Contain Containment (Dampen with water/absorbent) Assess->Contain Collect Collection (Non-sparking tools) Contain->Collect Dispose Disposal (Halogenated Waste Bin) Collect->Dispose

    Step-by-step emergency response pathway for solid chemical spills and containment.

    References

    Sources

    © Copyright 2026 BenchChem. All Rights Reserved.